{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid
Description
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Properties
IUPAC Name |
2-[4-(cyclopropanecarbonylamino)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(15)7-8-1-5-10(6-2-8)13-12(16)9-3-4-9/h1-2,5-6,9H,3-4,7H2,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWJWGOECZCPCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361392 | |
| Record name | {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832681-49-9 | |
| Record name | {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid
This guide provides a comprehensive overview of the chemical synthesis of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid, a compound of interest for researchers and professionals in drug development. The synthesis is predicated on fundamental and robust organic chemistry principles, ensuring reproducibility and scalability. This document will detail the synthetic strategy, reaction mechanisms, experimental protocols, and characterization of the final compound.
Strategic Approach to Synthesis
The most direct and efficient synthetic route to this compound involves the N-acylation of 4-aminophenylacetic acid with cyclopropanecarbonyl chloride. This method is favored for its high yield, straightforward procedure, and the ready availability of the starting materials. The core of this transformation is the formation of a stable amide bond between the primary amine of 4-aminophenylacetic acid and the acyl chloride of the cyclopropyl moiety.
The reaction is typically carried out under Schotten-Baumann conditions, which are well-suited for the acylation of amines.[1][2] This involves a biphasic system, usually an organic solvent and an aqueous alkaline solution, to facilitate the reaction and neutralize the hydrochloric acid byproduct.
Mechanistic Insights
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group in 4-aminophenylacetic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, leading to the departure of the chloride ion, a good leaving group.
-
Deprotonation: A base, typically sodium hydroxide, present in the aqueous phase, deprotonates the positively charged nitrogen atom, regenerating the neutral amide and forming water and a salt as byproducts. The base also serves to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards product formation.[2]
Below is a diagram illustrating the logical flow of the synthetic process.
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
Preparation of Cyclopropanecarbonyl Chloride
Cyclopropanecarbonyl chloride can be synthesized from cyclopropanecarboxylic acid. A common and effective method is the reaction with thionyl chloride.[3][4]
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place cyclopropanecarboxylic acid.
-
Slowly add an excess of thionyl chloride (approximately 1.5 to 2.0 molar equivalents).
-
Gently heat the reaction mixture to reflux (around 60-80°C) and maintain for 2-4 hours, or until the evolution of sulfur dioxide and hydrogen chloride gas ceases.[4]
-
After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude cyclopropanecarbonyl chloride can be purified by fractional distillation to yield a colorless to pale yellow liquid.[5]
Synthesis of this compound
Step-by-Step Methodology:
-
In a beaker or flask, dissolve 4-aminophenylacetic acid in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH). The amount of base should be sufficient to dissolve the starting material and neutralize the hydrochloric acid that will be formed.
-
Cool the solution in an ice bath to 0-5°C.
-
In a separate vessel, dissolve cyclopropanecarbonyl chloride in a water-immiscible organic solvent such as dichloromethane or diethyl ether.
-
Add the solution of cyclopropanecarbonyl chloride dropwise to the cooled aqueous solution of 4-aminophenylacetic acid with vigorous stirring. Maintain the temperature below 10°C throughout the addition.
-
After the addition is complete, continue stirring the biphasic mixture for an additional 1-2 hours, allowing it to slowly warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with dilute hydrochloric acid and then with brine.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3, which will precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.[6]
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or acetone/water, to obtain pure this compound as a solid.[7][8]
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the cyclopropyl ring (typically in the upfield region), aromatic protons (in the aromatic region, showing a para-substitution pattern), a singlet for the methylene protons, a broad singlet for the amide proton, and a singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the carbonyl carbons of the amide and carboxylic acid, carbons of the aromatic ring, the methylene carbon, and the carbons of the cyclopropyl group. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide, C=O stretches of the amide and carboxylic acid, and the O-H stretch of the carboxylic acid.[9] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₃NO₃, MW: 219.24 g/mol ). |
Safety and Handling
-
Cyclopropanecarbonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
-
Thionyl chloride is highly corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood.
-
Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.
-
The organic solvents used are flammable. Keep away from ignition sources.
References
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN102875361A - Crystallization-free technique for preparing phenylacetic acid from impurity-containing phenylacetate solution - Google Patents [patents.google.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
chemical properties of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid
An In-Depth Technical Guide to the Chemical Properties of {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic Acid
Introduction
This compound is a derivative of 4-aminophenylacetic acid (4-APAA). 4-APAA itself is recognized as a peptide mimic, a class of molecules that can interact with biological systems, such as proton-coupled oligopeptide transporters.[1] The derivatization of the amino group on the 4-APAA scaffold with a cyclopropylcarbonyl moiety introduces a constrained, lipophilic group while forming a stable amide linkage. This modification can significantly alter the parent molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability, making it a compound of interest for researchers in medicinal chemistry and drug development.
This technical guide provides a comprehensive overview of the . It details a proposed synthetic route, predicts its spectroscopic characteristics, and discusses its chemical reactivity and stability. The information is grounded in established chemical principles and data from closely related analogues, offering a predictive but scientifically rigorous profile for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
The structure of this compound combines a phenylacetic acid core with a cyclopropanecarboxamide group at the para position. This unique combination of functional groups—a carboxylic acid, an amide, an aromatic ring, and a cyclopropyl ring—dictates its chemical behavior and potential interactions.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-aminophenylacetic acid (1.0 eq) and suspend it in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the suspension to 0°C using an ice bath and add triethylamine (1.1 eq). Stir for 10 minutes.
-
Acylation: Slowly add a solution of cyclopropanecarbonyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by adding water.
-
Workup: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the product's carboxylic acid. Extract the product into an organic solvent like ethyl acetate.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure this compound.
Spectroscopic and Analytical Characterization
The structural features of this compound give rise to a predictable and characteristic spectroscopic signature. The following data are predicted based on established principles of spectroscopy.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
|---|---|
| ¹H NMR | δ 10-12 ppm (broad s, 1H, -COOH); δ ~8-9 ppm (s, 1H, -NH-); δ ~7.5 ppm (d, 2H, Ar-H ortho to amide); δ ~7.2 ppm (d, 2H, Ar-H ortho to CH₂); δ ~3.6 ppm (s, 2H, -CH₂-); δ ~1.7 ppm (m, 1H, cyclopropyl-CH); δ ~0.8-1.0 ppm (m, 4H, cyclopropyl-CH₂) |
| ¹³C NMR | δ ~175 ppm (-COOH); δ ~172 ppm (-C=O, amide); δ ~138 ppm, ~132 ppm (quaternary Ar-C); δ ~130 ppm, ~120 ppm (Ar-CH); δ ~40 ppm (-CH₂-); δ ~15 ppm (cyclopropyl-CH); δ ~8 ppm (cyclopropyl-CH₂) |
| IR (cm⁻¹) | 3400-3200 (N-H stretch, amide); 3300-2500 (broad O-H stretch, carboxylic acid); ~1710 (C=O stretch, carboxylic acid); ~1650 (C=O stretch, Amide I band); ~1540 (N-H bend, Amide II band); 1600, 1500 (C=C stretch, aromatic) [2] |
| Mass Spec (EI) | M⁺ at m/z = 219 ; Fragments at: m/z = 174 (loss of -COOH); m/z = 151 (4-aminophenylacetic acid fragment); m/z = 106 (fragment from cleavage of CH₂-COOH); m/z = 69 (cyclopropylcarbonyl cation) [3]|
Chemical Reactivity and Stability
The reactivity of the molecule is governed by its three primary functional groups: the carboxylic acid, the amide, and the aromatic ring.
-
Carboxylic Acid: This group can undergo standard reactions such as esterification with an alcohol under acidic conditions, conversion to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂), or reduction to a primary alcohol.
-
Amide Linkage: The amide bond is generally stable but can be hydrolyzed back to 4-aminophenylacetic acid and cyclopropanecarboxylic acid under harsh acidic or basic conditions with heating. This stability is a key feature in many drug molecules.
-
Aromatic Ring: The phenyl ring is activated towards electrophilic aromatic substitution. The acetamido group (-NHCOR) is an ortho, para-directing group, while the alkyl group (-CH₂COOH) is also weakly ortho, para-directing. Substitutions would likely occur at the positions ortho to the amide group.
Stability and Storage: The compound is expected to be a stable solid under normal laboratory conditions. [4]It should be stored in a tightly closed container in a cool, dry place, protected from light. [4]It is incompatible with strong oxidizing agents and should be kept away from strong bases or acids to prevent hydrolysis. [4]
References
- Solubility of Things. 4-Aminophenylacetic acid. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). [Link]
- PharmaCompass. 4-(CYCLOPROPYL CARBONYL)-A,A-DIMETHYLPHENYL ACETIC ACID. [Link]
- PubChem. 4-Aminophenylacetic acid | C8H9NO2 | CID 14533. [Link]
- Google Patents. EP1401815A1 - Process for the preparation of a highly pure pharmaceutical intermediate, 4-(cyclopropylcarbonyl)-alpha,alpha-dimethylphenyl acetic acid.
- UCLA Chemistry. IR Absorption Table. [Link]
- The Good Scents Company. 4-aminophenyl acetic acid. [Link]
- PubChem. 4-Aminomethylphenylacetic acid | C9H11NO2 | CID 1514144. [Link]
- CORE. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. [Link]
- A. H. Bedair et al. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273-284. [Link]
- National Library of Medicine. Metabolism of p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650). Species Differences. [Link]
- PrepChem.com. Synthesis of a. 4-mercapto-phenyl-acetic acid. [Link]
- Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
- MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]
- Organic Syntheses. p-AMINOPHENYLACETIC ACID. [Link]
- NIST WebBook. 4-Isopropylphenylacetic acid. [Link]
- NIST WebBook. Acetic acid, (4-chlorophenoxy)-. [Link]
- NIST WebBook. Benzeneacetic acid, 4-amino-. [Link]
- MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP009209. [Link]
- GovInfo. EPA/NIH Mass Spectral Data Base. [Link]
- R. Williams. pKa Data Compiled by R. Williams. [Link]
- Bio-Rad. Near IR Spectra Collection of Common Organic Compounds (High). [Link]
- Oakwood Chemical. 4-Aminophenylacetic acid. [Link]
- Wikipedia. 4-Aminophenol. [Link]
- ATB - Automated Topology Builder. 4-methylphenoxyaceticacid | C9H9O3. [Link]
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An In-depth Technical Guide to the Mechanism of Action of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid (CPI-455)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
{4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid, more commonly known as CPI-455, has emerged as a potent and selective small molecule inhibitor of the KDM5 family of histone lysine demethylases. This guide provides a comprehensive overview of its mechanism of action, detailing its molecular target, the downstream cellular consequences of target engagement, and the experimental methodologies used to elucidate its function. By inhibiting KDM5 enzymes, CPI-455 induces significant changes in the epigenetic landscape, primarily through the hypermethylation of histone H3 on lysine 4 (H3K4), leading to promising therapeutic implications, particularly in the context of cancer drug tolerance.
Introduction: The Epigenetic Landscape and the Role of KDM5
The regulation of gene expression is a complex process governed not only by the DNA sequence itself but also by a dynamic layer of chemical modifications to both DNA and its associated histone proteins. This epigenetic regulation is critical for normal cellular function, and its dysregulation is a hallmark of numerous diseases, including cancer. Histone methylation is a key epigenetic mark, with the methylation status of specific lysine residues on histone tails playing a pivotal role in chromatin organization and gene transcription.
The KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are Jumonji C (JmjC) domain-containing histone lysine demethylases that specifically remove methyl groups from di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3). H3K4me3 is a well-established mark of active gene promoters. By demethylating H3K4, KDM5 enzymes generally act as transcriptional co-repressors. In certain cancer contexts, KDM5 enzymes are overexpressed and contribute to therapeutic resistance by maintaining a cellular state that is tolerant to cytotoxic agents.
CPI-455: A Selective Inhibitor of the KDM5 Family
CPI-455, with the chemical name this compound, has been identified as a potent and selective inhibitor of the KDM5 family of enzymes.[1][2][3][4][5]
Biochemical Potency and Selectivity
In enzymatic assays, CPI-455 demonstrates potent inhibition of KDM5A with a half-maximal inhibitory concentration (IC50) of approximately 10 nM.[1][2][3][4] The compound exhibits pan-KDM5 activity, inhibiting KDM5A, KDM5B, and KDM5C to similar extents.[2][5] Importantly, CPI-455 displays significant selectivity for the KDM5 family over other histone demethylase families. For instance, its selectivity for KDM5 is over 200-fold higher compared to members of the KDM2, KDM3, KDM4, KDM6, and KDM7 families.[4][5] This high selectivity makes CPI-455 a valuable tool for probing the specific biological functions of the KDM5 family.
Table 1: Inhibitory Activity of CPI-455
| Target | IC50 (nM) | Selectivity Fold (approx.) |
| KDM5A | 10 | - |
| KDM5B | Similar to KDM5A | - |
| KDM5C | Similar to KDM5A | - |
| KDM4C | ~2000 | >200 |
| KDM7B | ~7700 | >770 |
| KDM2B, KDM3B, KDM6A | No detectable inhibition | >1000 |
Core Mechanism of Action: Epigenetic Reprogramming
The primary mechanism of action of CPI-455 is the direct inhibition of the catalytic activity of KDM5 enzymes. This inhibition leads to a significant increase in the global levels of H3K4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription.[3][4]
Molecular Pathway of CPI-455 Action
Figure 1: Simplified signaling pathway of CPI-455 action.
Downstream Cellular Consequences
By increasing global H3K4me3 levels, CPI-455 can induce a cascade of downstream cellular events. The most well-documented effect is the reduction in the number of drug-tolerant persister (DTP) cancer cells.[2][3] DTPs are a subpopulation of cancer cells that survive initial treatment with chemotherapy or targeted agents and can lead to disease recurrence. The KDM5-dependent survival of these cells is attenuated by CPI-455 treatment.[5] In vivo studies have also shown that dual blockade of KDM5B with CPI-455 can elicit protective immunity in mouse models.[3][4]
Experimental Protocols for Studying CPI-455's Mechanism of Action
The following protocols are representative of the experimental approaches used to characterize the mechanism of action of CPI-455.
In Vitro KDM5 Demethylase Inhibition Assay
This assay is designed to quantify the direct inhibitory effect of CPI-455 on the enzymatic activity of KDM5.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant full-length KDM5A enzyme and a histone H3 peptide substrate trimethylated at lysine 4 (H3K4me3) are prepared in an appropriate assay buffer.
-
Compound Dilution: A serial dilution of CPI-455 is prepared to test a range of concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the KDM5A enzyme to wells containing the H3K4me3 substrate and varying concentrations of CPI-455.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection of Demethylation: The amount of demethylated product (H3K4me2) or the remaining H3K4me3 substrate is quantified. This can be achieved using various methods, such as antibody-based detection (e.g., ELISA, Western blot) or mass spectrometry.
-
Data Analysis: The percentage of inhibition at each CPI-455 concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
Cellular H3K4me3 Quantification Assay
This cell-based assay measures the effect of CPI-455 on global H3K4me3 levels within cells.
Protocol:
-
Cell Culture and Treatment: Cancer cell lines (e.g., HeLa, MCF-7) are cultured in 6-well plates and treated with various concentrations of CPI-455 for a specified duration (e.g., 24-48 hours).[4]
-
Histone Extraction: Histones are extracted from the treated cells using an acid extraction method.
-
ELISA or Western Blot Analysis:
-
ELISA: A sandwich ELISA can be used to quantify the levels of H3K4me3 and total histone H3.[4] Wells are coated with an antibody against total histone H3, and the captured histones are then detected with antibodies specific for H3K4me3 and total H3.
-
Western Blot: Extracted histones are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against H3K4me3 and total histone H3 (as a loading control).
-
-
Data Analysis: The levels of H3K4me3 are normalized to the total histone H3 levels to account for any variations in cell number or histone extraction efficiency. The results are then plotted to show the dose-dependent effect of CPI-455 on H3K4me3 levels.
Figure 2: General experimental workflow for assessing CPI-455 activity.
Conclusion and Future Directions
This compound (CPI-455) is a well-characterized, potent, and selective inhibitor of the KDM5 family of histone demethylases. Its mechanism of action, centered on the inhibition of KDM5 and the subsequent increase in H3K4me3 levels, provides a compelling rationale for its investigation as a therapeutic agent, particularly in the context of overcoming drug resistance in cancer. Future research will likely focus on further elucidating the specific gene expression changes induced by CPI-455, its efficacy in combination with other anti-cancer agents, and its potential applications in other diseases where KDM5 dysregulation is implicated.
References
-
CPI-455 - Lysine demethylase KDM5 inhibitor, AMS.MC-4035-1. Amsbio. [Link]
Sources
An In-depth Technical Guide on the Discovery and History of p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the discovery, history, and scientific attributes of the nonsteroidal anti-inflammatory agent (NSAID) p-(cyclopropylcarbonyl)phenylacetic acid, also known by its developmental code SQ 20,650. While the initially requested compound, {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid, is not extensively documented in scientific literature, this guide will focus on its close structural analog, SQ 20,650, for which there is a foundation of published research. This pivot allows for a detailed exploration of a relevant molecule with a documented history in medicinal chemistry. This guide will delve into the synthesis, mechanism of action, pharmacological properties, and the historical context of its development, offering valuable insights for professionals in drug discovery and development.
Discovery and Historical Context
The development of p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650) emerged from the intensive research efforts in the mid-20th century to discover novel anti-inflammatory agents with improved efficacy and tolerability profiles. The Squibb Institute for Medical Research was a key player in this field, and the pioneering work on this compound was published in 1973 by Rovnyak, Diassi, Levine, and Sheehan.[1] Their research was part of a broader exploration of phenylacetic acid derivatives, a class of compounds that was showing significant promise as potent anti-inflammatory agents.[2] The post-World War II era saw a surge in the discovery of NSAIDs, and the period leading up to the 1970s was characterized by empirical screening of organic acids in animal models to identify compounds with anti-inflammatory, analgesic, and antipyretic properties.[3] The development of SQ 20,650 and related compounds was a direct result of this discovery paradigm.
Chemical Synthesis
The synthesis of p-(cyclopropylcarbonyl)phenylacetic acid and its analogs was a key focus of the 1973 publication by Rovnyak and his colleagues. The general synthetic scheme involves a multi-step process, which is outlined below.
Experimental Protocol: Synthesis of p-(cyclopropylcarbonyl)phenylacetic acid
A common synthetic route to phenylacetic acids is through the hydrolysis of benzyl cyanide.[4] The synthesis of the target compound, as can be inferred from related syntheses, likely involves the following key steps:
-
Friedel-Crafts Acylation: Toluene is acylated with cyclopropylcarbonyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield p-cyclopropyl tolyl ketone.
-
Bromination: The methyl group of p-cyclopropyl tolyl ketone is brominated, for example using N-bromosuccinimide, to give the corresponding benzyl bromide derivative.
-
Cyanation: The benzyl bromide is then converted to benzyl cyanide by reaction with a cyanide salt.
-
Hydrolysis: Finally, the benzyl cyanide is hydrolyzed under acidic or basic conditions to afford p-(cyclopropylcarbonyl)phenylacetic acid.[5]
Mechanism of Action
As a nonsteroidal anti-inflammatory drug, the primary mechanism of action of p-(cyclopropylcarbonyl)phenylacetic acid is the inhibition of cyclooxygenase (COX) enzymes.[6] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8]
There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in "housekeeping" functions such as protecting the gastric mucosa and maintaining kidney function.[9]
-
COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation.[9]
Pharmacological Properties
The pharmacological profile of p-(cyclopropylcarbonyl)phenylacetic acid has been characterized by its anti-inflammatory activity and its metabolic fate in various species.
Anti-inflammatory Activity
The anti-inflammatory properties of SQ 20,650 and related compounds were evaluated in the carrageenan-induced paw edema test in rats, a standard model for assessing the efficacy of NSAIDs.[2][10] While the specific quantitative data from the original 1973 paper is not available in the abstract, the study concluded that several of the synthesized compounds demonstrated significant anti-inflammatory activity.
| Compound | Anti-inflammatory Activity (Carrageenan Edema Test) |
| p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650) | Active |
| Phenylbutazone (Reference) | Active |
Table 1: Anti-inflammatory Activity of p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650) and a Reference Compound. (Note: Specific quantitative data is not available in the searched literature).
Metabolism and Pharmacokinetics
A 1975 study published in Drug Metabolism and Disposition detailed the metabolism of radiolabeled p-(cyclopropylcarbonyl)phenylacetic acid in rats, dogs, and monkeys.[4]
Key findings from this study include:
-
Excretion: The majority of the administered dose (72-88%) was excreted in the urine within 24 hours.[4]
-
Plasma Half-life: The plasma half-life of the drug varied between species and with the administered dose. At a 5 mg/kg dose, the half-life was 1 hour in monkeys and 5 hours in dogs.[4]
-
Biotransformation: Significant species differences were observed in the metabolic pathways.
-
In rats , the majority of the drug was excreted unchanged (93-97%).[4]
-
In monkeys , the primary metabolite was the glucuronide conjugate of the parent drug (88%).[4]
-
In dogs , the drug was extensively metabolized, with the taurine conjugate of the parent drug and metabolites of a reduced form of the drug being the major urinary products.[4]
-
-
Major Metabolite: A significant metabolite identified was (alpha-cyclopropyl-alpha-hydroxy-p-tolyl)acetic acid, formed by the reduction of the ketone group.[4]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C12H12O3 |
| Molecular Weight | 204.22 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have low solubility in water and be soluble in organic solvents |
| pKa | The carboxylic acid moiety would give it an acidic character |
Table 2: Estimated Physicochemical Properties of p-(cyclopropylcarbonyl)phenylacetic acid.
Conclusion
p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650) represents a noteworthy molecule from the era of empirical NSAID discovery. The work by researchers at the Squibb Institute for Medical Research in the early 1970s contributed to the understanding of the structure-activity relationships of phenylacetic acid derivatives as anti-inflammatory agents. While it may not have achieved the widespread clinical use of other NSAIDs from that period, the study of its synthesis, metabolism, and activity provides valuable insights into the drug discovery process. This technical guide has aimed to consolidate the available scientific information on this compound, offering a historical and technical perspective for researchers and professionals in the pharmaceutical sciences. Further research to elucidate its precise COX selectivity and to obtain more detailed quantitative pharmacological data would provide a more complete understanding of this interesting molecule.
References
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Rovnyak, G., Diassi, P. A., Levine, S. D., & Sheehan, J. T. (1973). Synthesis and antiinflammatory activities of (alpha-cyclopropyl-p-tolyl)acetic acid and related compounds. Journal of Medicinal Chemistry, 16(5), 487–490. [Link][1]
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ChemInform Abstract: SYNTHESIS AND ANTIINFLAMMATORY ACTIVITIES OF (ALPHA-CYCLOPROPYL-P-TOLYL)ACETIC ACID AND RELATED COMPOUNDS. (1973). Chemischer Informationsdienst, 4(38). [Link][5]
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Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds. (1973). Journal of Medicinal Chemistry, 16(5), 487-90. [Link][10]
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Metabolism of p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650). Species Differences. (1975). Drug Metabolism and Disposition, 3(3), 171-9. [Link][4]
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Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. (1984). Journal of Medicinal Chemistry, 27(2), 212-6. [Link][2]
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Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (2022). Journal of Pharmacology and Pharmaceutical Sciences. [Link][6]
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Pharmacology of Nonsteroidal Antiinflammatory Drugs and Opioids. (2006). Anesthesiology Clinics of North America. [Link][7]
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Anti-inflammatory drugs in the 21st century. (2007). Inflammopharmacology. [Link][3]
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Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. (2003). Neuroscience Letters. [Link][12]
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(PDF) Synthesis and anti-nociceptive, anti-inflammatory activities of new aroyl propionic acid derivatives including N-acylhydrazone motif. (2014). Medicinal Chemistry Research. [Link][15]
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Pharmacology - Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (2018). YouTube. [Link][17]
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Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. (2024). YouTube. [Link][18]
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Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2021). Molecules. [Link][19]
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COX Inhibitors. (2023). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link][8]
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Synthesis and antiinflammatory activity of cis-4,5,6,7,8,8a,9-hexahydro-alpha-methyl-5H-fluorene-2-acetic acid. (1977). Journal of Medicinal Chemistry. [Link][21]
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Historical overview of non-steroidal anti-inflammatory drugs. (1995). British Journal of Rheumatology. [Link][23]
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Spectroscopic Characterization of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid: A Technical Guide
This guide provides an in-depth technical overview of the spectroscopic characterization of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid, a molecule of interest in pharmaceutical and chemical research. The structural elucidation of this compound relies on a combination of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols for data acquisition, and present an analysis of the expected spectroscopic data for the target molecule. The insights provided herein are geared towards researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is a bifunctional organic molecule incorporating a carboxylic acid group and a cyclopropyl amide moiety linked to a central phenyl ring. The interplay of these functional groups dictates its chemical and physical properties, making a thorough structural confirmation essential. Spectroscopic methods provide a non-destructive means to probe the molecular structure, offering a detailed fingerprint of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic compounds by observing the magnetic properties of atomic nuclei.[1][2] For this compound, both ¹H and ¹³C NMR are indispensable for a complete structural assignment.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The predicted chemical shifts (δ) are presented in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~12.0 | Singlet (broad) | 1H |
| Amide (-NH) | ~10.0 | Singlet (broad) | 1H |
| Aromatic (Ha) | ~7.6 | Doublet | 2H |
| Aromatic (Hb) | ~7.2 | Doublet | 2H |
| Methylene (-CH₂) | ~3.6 | Singlet | 2H |
| Cyclopropyl Methine (-CH) | ~1.8 | Multiplet | 1H |
| Cyclopropyl Methylene (-CH₂) | ~0.8 - 1.0 | Multiplet | 4H |
Disclaimer: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
The broad singlets for the carboxylic acid and amide protons are characteristic and their chemical shifts can be highly dependent on solvent and concentration. The aromatic protons are expected to appear as two doublets, indicative of a para-substituted benzene ring. The methylene protons of the acetic acid group will likely appear as a singlet, while the cyclopropyl protons will exhibit more complex splitting patterns due to their rigid structure.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carboxylic Acid Carbonyl (-COOH) | ~175 |
| Amide Carbonyl (-C=O) | ~172 |
| Aromatic (C-NH) | ~138 |
| Aromatic (C-CH₂) | ~132 |
| Aromatic (CH) | ~130 |
| Aromatic (CH) | ~120 |
| Methylene (-CH₂) | ~40 |
| Cyclopropyl Methine (-CH) | ~15 |
| Cyclopropyl Methylene (-CH₂) | ~8 |
Disclaimer: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
The two carbonyl carbons of the carboxylic acid and amide groups are expected to resonate at the downfield end of the spectrum.[3] The aromatic carbons will appear in the typical range of 120-140 ppm. The aliphatic carbons of the methylene and cyclopropyl groups will be found at the upfield end of the spectrum.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.[4]
Workflow for NMR Analysis
Caption: A typical workflow for acquiring and analyzing NMR spectra.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[4]
-
Spectrometer Setup: Place the NMR tube in the spectrometer. Perform magnetic field shimming to optimize the homogeneity of the magnetic field, which is essential for high-resolution spectra.[4]
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. As the natural abundance of ¹³C is low, a larger number of scans and a longer acquisition time are typically required.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
-
Spectral Interpretation: Analyze the processed spectra to determine chemical shifts, coupling constants, and integration values to elucidate the molecular structure.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]
Predicted IR Absorption Bands
The key functional groups in this compound will give rise to characteristic absorption bands in the IR spectrum. These are summarized in Table 3.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretching | 3300 - 2500 | Broad, Strong |
| Amide N-H | Stretching | 3350 - 3100 | Medium |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |
| Carboxylic Acid C=O | Stretching | 1720 - 1700 | Strong |
| Amide C=O (Amide I) | Stretching | 1680 - 1630 | Strong |
| Amide N-H | Bending (Amide II) | 1570 - 1515 | Medium |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium |
Disclaimer: These are predicted values and can be influenced by the physical state of the sample and intermolecular interactions.
The IR spectrum is expected to be dominated by the strong and broad O-H stretch of the carboxylic acid and the two distinct C=O stretching bands of the carboxylic acid and the amide.[7][8] The presence of the N-H stretching and bending bands further confirms the amide functionality.[9]
Experimental Protocol for FTIR Data Acquisition
For solid samples like this compound, the KBr pellet method is a common technique for obtaining high-quality transmission IR spectra.[10][11]
Workflow for KBr Pellet Preparation and FTIR Analysis
Caption: Workflow for preparing a KBr pellet for FTIR analysis.
Step-by-Step Protocol:
-
Sample Grinding: Finely grind 1-2 mg of the solid sample using an agate mortar and pestle to reduce particle size and minimize scattering of the IR beam.[11]
-
Mixing with KBr: Add 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the ground sample and mix thoroughly.[10]
-
Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[10]
-
Background Collection: Place a blank KBr pellet (containing no sample) in the FTIR spectrometer and collect a background spectrum. This is essential to correct for atmospheric and instrumental interferences.[12]
-
Sample Analysis: Replace the blank with the sample pellet and acquire the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like this compound, as it typically results in minimal fragmentation and allows for the observation of the molecular ion.[14][15]
Predicted Mass Spectrum
The ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The exact mass can be used to confirm the elemental composition.
Table 4: Predicted m/z Values for this compound
| Ion | Formula | Calculated Exact Mass | Predicted m/z |
| [M+H]⁺ | C₁₂H₁₄NO₃⁺ | 220.0968 | 220.1 |
Under tandem MS (MS/MS) conditions, fragmentation of the parent ion can provide further structural information. Predicted fragmentation pathways are illustrated below.
Predicted Fragmentation of this compound
Caption: Plausible fragmentation pathways for protonated this compound.
Key fragmentation events could include the loss of water from the carboxylic acid, cleavage of the carboxylic acid group, and cleavage of the amide bond.[16][17]
Experimental Protocol for ESI-MS Data Acquisition
The following protocol outlines the general steps for acquiring an ESI-MS spectrum.[18]
Workflow for ESI-MS Analysis
Caption: A generalized workflow for electrospray ionization mass spectrometry.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent system, such as a mixture of methanol and water with a small amount of formic acid to promote protonation.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.
-
Sample Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump or through a liquid chromatography system.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.[14]
-
Mass Analysis and Detection: The ions are guided into the mass analyzer, where they are separated based on their m/z ratio and subsequently detected.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust framework for its structural confirmation. Each technique offers unique and complementary information, and when used in concert, they allow for an unambiguous elucidation of the molecular structure. The protocols and predicted data presented in this guide serve as a valuable resource for researchers working with this compound and similar molecular architectures.
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Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021). YouTube. [Link]
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Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. [Link]
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INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. [Link]
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Spectroscopy of Carboxylic Acid Derivatives. (2023). JoVE. [Link]
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Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2005). The Hong Kong Medical Diary. [Link]
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Electrospray Mass Spectrometry for Quantitative Plasma Proteome Analysis. (2010). PMC - NIH. [Link]
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FTIR Analysis. (n.d.). RTI Laboratories. [Link]
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Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2005). PMC - NIH. [Link]
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Electrospray ionization. (n.d.). Wikipedia. [Link]
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Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2012). MDPI. [Link]
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Acquiring 1 H and 13 C Spectra. (2018). Royal Society of Chemistry. [Link]
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Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). anuchem. [Link]
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Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. (2019). ResearchGate. [Link]
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Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. (2020). NIH. [Link]
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Investigation of Unusual N-(Triphenyl-λ5-phosphanylidene) Amide Fragmentation Observed upon MS/MS Collision-Induced Dissociation. (2019). Semantic Scholar. [https://www.semanticscholar.org/paper/Investigation-of-Unusual-N-(Triphenyl-%CE%BB5-Amide-upon-Tandukar-Ingle/d8227b688755b452e89a3a9366e6188e63a3c937]([Link]
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structural analogs of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid
An In-depth Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the exploration of , a scaffold with potential for modulation of various biological targets. We will delve into the strategic design principles, synthetic methodologies, and bio-evaluative protocols necessary for the systematic investigation of this chemical space. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents. We will emphasize the rationale behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
Introduction: Deconstructing the Core Scaffold
The molecule this compound presents an intriguing starting point for a medicinal chemistry campaign. Its structure can be dissected into three key pharmacophoric regions:
-
The Phenylacetic Acid Moiety: This group is a well-known structural motif in various approved drugs, particularly in the non-steroidal anti-inflammatory drug (NSAID) class, where the carboxylic acid is often crucial for binding to the active site of cyclooxygenase (COX) enzymes. Its acidic nature also governs pharmacokinetic properties such as solubility and membrane permeability.
-
The Amide Linker: This central linker provides structural rigidity and hydrogen bonding capabilities (both donor and acceptor), which are critical for specific interactions with biological targets.
-
The Cyclopropylcarbonyl Group: The cyclopropyl ring is a "bioisostere" of larger, more flexible alkyl groups. Its compact, rigid nature can confer metabolic stability and improve binding affinity by locking the conformation into a favorable orientation.
The exploration of structural analogs is predicated on the hypothesis that systematic modifications to these three regions can fine-tune the compound's potency, selectivity, and pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).
Strategic Design of Structural Analogs: A Structure-Activity Relationship (SAR) Roadmap
A successful analog design strategy involves a systematic and iterative process of chemical modification followed by biological evaluation. The following workflow outlines a logical progression for exploring the SAR of the this compound scaffold.
Caption: Workflow for SAR exploration and lead optimization.
Region A: Modification of the Carboxylic Acid
The carboxylic acid is often a metabolic liability, prone to forming reactive acyl glucuronides. Replacing it with a suitable bioisostere can improve metabolic stability and modulate physicochemical properties.
-
Rationale: The primary goal is to maintain the acidic character required for target binding while improving the pharmacokinetic profile.
-
Proposed Analogs:
-
Tetrazole: A classic carboxylic acid bioisostere, with a similar pKa (~4.5-4.9) but increased lipophilicity. It can, however, have high desolvation energies, which may not always improve permeability.
-
Hydroxamic Acid: A moderately acidic group (pKa ~8-9) known for its metal-chelating properties, which could be advantageous if the target is a metalloenzyme.
-
N-Acyl Sulfonamide: Offers tunable acidity and improved membrane permeability compared to carboxylic acids.
-
| Bioisostere | Typical pKa | Key Advantage | Key Consideration |
| Carboxylic Acid | ~4.2-4.5 | Parent Moiety | Metabolic Instability |
| 1H-Tetrazole | ~4.5-4.9 | Metabolic Stability | Permeability can be low |
| Hydroxamic Acid | ~8-9 | Metal Chelation | Different acidity profile |
| N-Acyl Sulfonamide | Variable | Tunable Acidity | Synthetic Complexity |
Region B: Modification of the Amide Linker
The amide bond can be susceptible to enzymatic hydrolysis by proteases and amidases. Its replacement with metabolically robust bioisosteres can significantly increase a compound's half-life.
-
Rationale: To enhance metabolic stability while preserving the crucial hydrogen bonding interactions and the spatial orientation of the connected moieties.
-
Proposed Analogs:
-
1,2,3-Triazole: An excellent mimic of the trans-amide bond, readily synthesized via "click chemistry". It is enzymatically very stable.
-
Retro-amide: Reversing the amide bond (NH-CO to CO-NH) can sometimes evade enzymatic recognition while maintaining key interactions.
-
Sulfonamide: Offers a different geometric and electronic profile but can serve as a stable linker with hydrogen bond donor/acceptor capabilities.
-
Region C: Modification of the Phenyl Ring
The central phenyl ring acts as a scaffold. However, aromatic rings can be sites of oxidative metabolism by cytochrome P450 enzymes and may contribute to high lipophilicity.
-
Rationale: To improve metabolic stability, modulate solubility, and explore new interactions with the target protein by replacing the phenyl ring with non-classical bioisosteres.
-
Proposed Analogs:
-
Heterocycles (e.g., Pyridine, Pyrimidine): Introducing nitrogen atoms can lower lipophilicity, improve solubility, and create new hydrogen bonding opportunities.
-
Saturated Rings (e.g., Cyclohexyl): Replacing the planar phenyl ring with a 3D scaffold can improve solubility and escape flatland, potentially increasing binding affinity through better shape complementarity.
-
Bicyclo[1.1.1]pentane (BCP): A rigid, non-planar phenyl ring bioisostere that maintains a similar vector for substituents while improving metabolic stability and solubility.
-
Synthetic Protocols and Experimental Design
Trustworthiness in synthetic chemistry is derived from robust, reproducible, and well-characterized procedures. The following protocols are designed to be self-validating through clear reaction monitoring and purification steps.
General Synthesis of the Core Scaffold
The synthesis of the parent compound, this compound, is typically achieved via a standard amide coupling reaction.
Caption: General synthetic route to the core scaffold.
Protocol 3.1: Synthesis of Methyl {4-[(cyclopropylcarbonyl)amino]phenyl}acetate (Intermediate)
-
Rationale: The carboxylic acid of 4-aminophenylacetic acid is protected as a methyl ester to prevent it from reacting during the amide coupling step. This is a standard protecting group strategy.
-
Procedure:
-
To a stirred solution of methyl 4-aminophenylacetate (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add cyclopropanecarbonyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired intermediate.
-
Protocol 3.2: Saponification to this compound (Final Product)
-
Rationale: Saponification is a robust and high-yielding method for the hydrolysis of esters to their corresponding carboxylic acids.
-
Procedure:
-
Dissolve the intermediate ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M).
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Self-Validation Checkpoint: Monitor the hydrolysis by TLC or LC-MS until the starting ester is no longer detectable.
-
Once complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl (aq).
-
The product will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final compound.
-
Biological Evaluation: A Tiered Screening Approach
To efficiently identify promising analogs, a tiered or cascaded screening approach is recommended. This ensures that only the most promising compounds from initial, high-throughput assays are advanced to more complex and resource-intensive secondary and tertiary assays.
Primary Assay: In Vitro Target Engagement
-
Objective: To determine the direct interaction of the synthesized analogs with the intended biological target (e.g., an enzyme or receptor).
-
Example Protocol: Enzyme Inhibition Assay (e.g., for COX-2)
-
Principle: A fluorometric or colorimetric assay that measures the enzymatic activity of recombinant human COX-2. The ability of the test compounds to inhibit this activity is quantified.
-
Materials: Recombinant human COX-2 enzyme, arachidonic acid (substrate), a fluorescent probe (e.g., ADHP), assay buffer.
-
Procedure: a. Prepare a serial dilution of each test compound in DMSO (e.g., from 100 µM to 1 nM). b. In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding. c. Initiate the enzymatic reaction by adding arachidonic acid and the fluorescent probe. d. Measure the fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of compound required to inhibit 50% of the enzyme's activity).
-
Secondary Assay: Cell-Based Functional Assay
-
Objective: To confirm that the target engagement observed in the primary assay translates to a functional effect in a relevant cellular context.
-
Example Protocol: Prostaglandin E₂ (PGE₂) Production in LPS-stimulated Macrophages
-
Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce pro-inflammatory mediators like PGE₂ via the COX-2 pathway. This assay measures the ability of test compounds to block this production.
-
Procedure: a. Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with serial dilutions of the test compounds for 1 hour. c. Stimulate the cells with LPS (1 µg/mL) for 18-24 hours. d. Collect the cell supernatant. e. Quantify the concentration of PGE₂ in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Plot the PGE₂ concentration versus the logarithm of the compound concentration to determine the EC₅₀ value.
-
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to the exploration of . By employing a logical SAR strategy, robust synthetic protocols, and a tiered screening cascade, researchers can efficiently navigate this chemical space to identify novel compounds with therapeutic potential. The key to success lies in the iterative cycle of design, synthesis, and testing, where each data point informs the next round of analog design. Future work should focus on optimizing the ADME properties of the most potent and selective hits to generate lead candidates suitable for in vivo evaluation.
References
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]
-
Carboxylic Acid (Bio)isosteres in Drug Design. PubMed Central (PMC). [Link]
-
Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. [Link]
-
Amide Bond Formation and Peptide Coupling. HepatoChem. [Link]
-
General Protocol for Saponification of Esters. Organic Chemistry Portal. [Link]
Technical Guide: Evaluating {4-[(cyclopropylcarbonyl)amino]phenyl}acetic Acid as a Novel Anti-inflammatory Agent
Executive Summary
This document provides a comprehensive technical framework for the evaluation of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid, a compound with significant potential as a novel non-steroidal anti-inflammatory drug (NSAID). Based on its structural features as a phenylacetic acid derivative, its primary mechanism of action is hypothesized to be the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins. This guide details the proposed molecular mechanisms, outlines a robust preclinical evaluation strategy encompassing both in vitro and in vivo models, and presents a projected pharmacokinetic profile based on structurally analogous compounds. We provide detailed, field-proven protocols and workflows designed to rigorously test the compound's efficacy and elucidate its pharmacological profile, offering a complete roadmap for researchers and drug development professionals.
Introduction and Scientific Rationale
Inflammation is a complex biological response integral to immunity but also a central driver of numerous chronic diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. A key family of molecules mediating the inflammatory cascade are prostaglandins (PGs), which are lipid autacoids derived from arachidonic acid.[1] The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: the constitutively expressed COX-1, responsible for homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation.[2]
The compound this compound belongs to the phenylacetic acid class of molecules, a scaffold present in many established NSAIDs known to act via COX inhibition. Its structure suggests a strong potential to interfere with the arachidonic acid cascade, positioning it as a promising candidate for development. This guide presents the scientific basis for this hypothesis and provides the necessary technical protocols to validate its potential as a therapeutic agent.
Proposed Mechanism of Action
The anti-inflammatory activity of this compound is predicted to stem from its ability to modulate key enzymatic and signaling pathways that govern the inflammatory response.
Primary Target: Inhibition of Cyclooxygenase (COX) Enzymes
The central hypothesis is that the compound functions as a direct inhibitor of COX-1 and/or COX-2. By binding to the active site of these enzymes, it would block the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins (e.g., PGE2) and thromboxanes.[2][3][4] This action would directly reduce the concentration of key mediators that cause vasodilation, increase vascular permeability, and sensitize nociceptors, thereby mitigating the cardinal signs of inflammation.
Modulation of Downstream Inflammatory Signaling
Prostaglandins act as potent signaling molecules that amplify inflammatory responses by modulating intracellular pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[3][4][5]
-
NF-κB Pathway: NF-κB is a master transcriptional regulator of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[5][6][7] Prostaglandins can potentiate NF-κB activation. By reducing prostaglandin levels, this compound would be expected to indirectly attenuate NF-κB-mediated transcription of inflammatory genes.[8]
-
MAPK Pathways: The MAPK family (including ERK, JNK, and p38) regulates cellular responses to external stressors, including inflammatory stimuli.[3][4][9][10] These pathways are involved in the synthesis of inflammatory mediators. Inhibition of prostaglandin production can lead to downstream dampening of MAPK activation, further contributing to the anti-inflammatory effect.
Preclinical Evaluation Strategy
To validate the hypothesized anti-inflammatory activity, a tiered experimental approach is essential. The following protocols represent industry-standard assays for characterizing novel NSAIDs.
In Vitro Evaluation Workflow
The initial screening phase focuses on cell-free and cell-based assays to confirm the primary mechanism and assess downstream effects.
Protocol 3.1.1: COX-1 and COX-2 Enzymatic Inhibition Assay
-
Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes and to establish its selectivity index.
-
Rationale: This direct, cell-free assay confirms the primary hypothesized mechanism of action. Quantifying inhibition of both isoforms is critical for predicting both efficacy (COX-2) and potential side effects like gastrointestinal toxicity (COX-1).[11]
-
Methodology:
-
Reagents & Materials: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), reaction buffer (e.g., Tris-HCl), heme cofactor, colorimetric or fluorescent probe, test compound, known inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1), 96-well plates.
-
Preparation: Prepare serial dilutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Enzyme Reaction:
-
To each well of a 96-well plate, add reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add a specific volume of the diluted test compound or control vehicle.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
-
Initiation & Measurement:
-
Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.
-
Incubate for a precise duration (e.g., 2 minutes at 37°C).
-
Stop the reaction (e.g., by adding a saturated stannous chloride solution).
-
-
Quantification: Measure the product (e.g., PGF2α or PGE2) using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or LC-MS/MS.[11]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis. The COX-2 selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2).
-
Protocol 3.1.2: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
-
Objective: To assess the compound's ability to inhibit the production of key pro-inflammatory mediators (TNF-α, IL-6, PGE2) in a cellular context.
-
Rationale: This assay evaluates the compound's effect on a complete cellular inflammatory response, providing insight into its potential efficacy beyond simple enzyme inhibition. Macrophages are key cells in inflammation, and LPS is a potent inducer of the inflammatory cascade via TLR4 signaling.
-
Methodology:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media (e.g., DMEM with 10% FBS) until confluent.
-
Plating: Seed the cells into 24-well plates at a predetermined density (e.g., 4 x 10^5 cells/mL) and allow them to adhere overnight.
-
Pre-treatment: Remove the media and replace it with fresh media containing various concentrations of the test compound or vehicle control. Incubate for 1 hour.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and collect the cell-free supernatants.
-
Quantification: Measure the concentrations of TNF-α, IL-6, and PGE2 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine/PGE2 levels in the compound-treated groups to the LPS-only positive control group. Calculate the percentage of inhibition for each concentration and determine IC50 values if applicable. A cell viability assay (e.g., MTT) should be run in parallel to ensure the observed inhibition is not due to cytotoxicity.
-
In Vivo Evaluation
Following promising in vitro results, the compound's efficacy must be confirmed in a living system. The carrageenan-induced paw edema model is the canonical acute inflammation assay for screening NSAIDs.
Protocol 3.2.1: Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the acute anti-inflammatory and anti-edematous effects of the test compound in an animal model.
-
Rationale: This model is highly reproducible and reflects the key aspects of acute inflammation, including edema, and is known to be sensitive to inhibitors of prostaglandin synthesis. The inflammatory response is biphasic, with the later phase (after 3 hours) being largely mediated by prostaglandins.
-
Methodology:
-
Animals: Use male Wistar or Sprague-Dawley rats (180-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, oral)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, oral)
-
Groups 3-5: Test Compound at three different dose levels (e.g., 10, 30, 100 mg/kg, oral)
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).
-
Administer the vehicle, positive control, or test compound by oral gavage.
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar surface of the right hind paw.
-
Measure the paw volume (Vₜ) at regular intervals, typically at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the mean edema for each group.
-
Calculate the Percentage Inhibition of edema for each treated group at each time point using the formula: % Inhibition = [(Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control] x 100
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
-
-
Sources
- 1. Inhibition of prostaglandin synthesis and actions contributes to the beneficial effects of calcitriol in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prostanoid synthesis by human gastric mucosa [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of prostaglandin E synthesis by steroidal and nonsteroidal antiinflammatory drugs in human synovial fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of prostaglandin synthesis in human endothelial cells treated with metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP1401815A1 - Process for the preparation of a highly pure pharmaceutical intermediate, 4-(cyclopropylcarbonyl)-alpha,alpha-dimethylphenyl acetic acid - Google Patents [patents.google.com]
- 6. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Anti-inflammatory Effects of the Phenylbutyric Acid Metabolite Phenylacetyl Glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Unveiling the Therapeutic Potential of a Novel Phenylacetic Acid Derivative
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Potential Therapeutic Targets of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid.
This compound emerges as a compound of significant interest at the intersection of anti-inflammatory and immunomodulatory research. Its structural architecture, featuring a central phenylacetic acid scaffold, is a well-established pharmacophore present in numerous approved drugs. The addition of a cyclopropylcarbonylamino group introduces unique steric and electronic properties that suggest the potential for novel biological activities and selective target engagement. A closely related analog, p-(cyclopropylcarbonyl)phenylacetic acid, has been identified as a non-steroidal anti-inflammatory agent (NSAID), providing a strong rationale for investigating similar mechanisms of action for the title compound[1]. Furthermore, derivatives of the broader aminophenylacetic acid class have been explored for a range of therapeutic applications, including immunomodulation and antimicrobial effects, indicating a versatile molecular framework with the potential to interact with multiple biological targets[2][3][4].
This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of the therapeutic targets of this compound. As a Senior Application Scientist, the following sections are designed to move beyond mere protocol recitation, offering a strategic, causality-driven approach to drug target discovery. We will explore hypothesis-driven target selection, detail robust experimental workflows for validation, and provide the tools for clear data interpretation and visualization.
Part 1: Hypothesis-Driven Target Exploration: From Known Analogs to Novel Possibilities
Given the nascent stage of research on this compound, our initial approach is guided by informed hypotheses derived from its structural characteristics and the known activities of analogous compounds.
Primary Hypothesis: Cyclooxygenase (COX) Isoform Inhibition
The most immediate hypothesis stems from the documented anti-inflammatory properties of the structurally similar p-(cyclopropylcarbonyl)phenylacetic acid[1]. This strongly suggests that this compound may exert its effects through the inhibition of cyclooxygenase (COX) enzymes, key mediators of prostaglandin synthesis in the arachidonic acid cascade. Both COX-1 and COX-2 are, therefore, high-priority potential targets.
Secondary Hypotheses for Target Diversification
Beyond the COX pathway, the unique chemical features of the molecule warrant a broader exploration of other potential target classes.
-
Lipoxygenases (LOX): As another class of enzymes involved in the metabolism of arachidonic acid to produce inflammatory mediators (leukotrienes), 5-LOX and 12/15-LOX represent plausible secondary targets.
-
Peroxisome Proliferator-Activated Receptors (PPARs): Phenylacetic acid derivatives have been reported as ligands for these nuclear receptors, which play crucial roles in metabolism and inflammation[3]. The compound's structure could allow it to function as a PPAR agonist or antagonist.
-
Kinases: The amide linkage and aromatic system are common features in small molecule kinase inhibitors. Given that numerous inflammatory signaling pathways are regulated by kinases, screening against a broad kinase panel is a logical step to uncover novel anti-inflammatory mechanisms[5].
-
G-Protein Coupled Receptors (GPCRs): The structural motifs within the compound bear resemblance to ligands for various GPCRs, which are central to a vast array of physiological processes and are highly druggable targets[6].
Below is a diagram illustrating the proposed experimental workflow for target identification and validation.
Caption: Experimental workflow for target identification and validation.
Part 2: A Phased Approach to Experimental Target Validation
The following protocols are designed to provide a comprehensive and rigorous pathway for identifying and validating the therapeutic targets of this compound.
Phase 1: Initial Screening and Target Identification
This phase focuses on broad, high-throughput methods to test our primary and secondary hypotheses and to uncover novel interactions.
Protocol 1.1: In Vitro COX-1/COX-2 Inhibition Assay
This experiment is crucial for testing our primary hypothesis.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified human recombinant COX-1 and COX-2 enzymes.
-
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the appropriate buffer, heme, and either purified COX-1 or COX-2 enzyme.
-
Add serial dilutions of the test compound or a known control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding a solution of arachidonic acid.
-
Incubate for a further 10 minutes at 37°C.
-
Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Calculate the percentage of inhibition for each compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 1.2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful, unbiased method to identify target engagement within a cellular environment.
-
Objective: To identify proteins that are stabilized by the binding of the compound upon thermal denaturation.
-
Methodology:
-
Culture a relevant cell line (e.g., a human monocytic cell line like THP-1) and treat with either the test compound or vehicle (DMSO).
-
After incubation, harvest the cells and resuspend them in a physiological buffer.
-
Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting for specific candidate proteins, or by mass spectrometry for an unbiased, proteome-wide analysis.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Phase 2: Target Validation and Mechanistic Elucidation
Once initial hits are identified, this phase focuses on confirming direct binding and understanding the functional consequences of this interaction.
Protocol 2.1: Isothermal Titration Calorimetry (ITC)
ITC provides thermodynamic proof of direct binding between the compound and a purified target protein.
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the compound-target interaction.
-
Methodology:
-
Prepare solutions of the purified target protein and the test compound in the same buffer.
-
Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.
-
Perform a series of small injections of the compound into the protein solution while monitoring the heat released or absorbed.
-
Integrate the heat-change peaks and plot them against the molar ratio of the ligand to the protein.
-
Fit the resulting binding isotherm to a suitable model to extract the thermodynamic parameters.
-
Protocol 2.2: Downstream Signaling Pathway Analysis via Western Blot
This experiment validates that target engagement leads to a functional cellular response.
-
Objective: To assess the effect of the compound on the activity of signaling pathways downstream of a validated target.
-
Methodology (Example for a kinase target):
-
Culture cells and starve them of serum to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test compound or a known inhibitor.
-
Stimulate the cells with an appropriate agonist to activate the signaling pathway of interest.
-
Lyse the cells at various time points and quantify the total protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated (active) form of a downstream effector and for the total amount of that protein.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
-
Part 3: Data Presentation and Visualization
Table 1: Hypothetical In Vitro Screening Data
| Assay Type | Target | Result (IC50 / EC50) |
| Enzymatic Inhibition | COX-1 | > 50 µM |
| Enzymatic Inhibition | COX-2 | 0.5 µM |
| Kinase Panel Screen | Kinase X | 85% inhibition @ 1 µM |
| Reporter Assay | PPARγ | No significant activity |
The following diagram illustrates the arachidonic acid pathway, a key area of investigation for this compound.
Caption: The arachidonic acid cascade and potential points of intervention.
Conclusion: Charting a Path Forward in Drug Development
This technical guide outlines a rigorous, multi-faceted strategy for the comprehensive identification and validation of the therapeutic targets of this compound. By integrating hypothesis-driven approaches with unbiased screening methods, researchers can efficiently move from initial speculation to high-confidence target identification. The detailed protocols provided herein serve as a robust foundation for these investigations. Successful validation of a specific target, such as COX-2, would not only elucidate the compound's mechanism of action but also pave the way for its further development as a potentially novel therapeutic agent for inflammatory diseases. The subsequent steps would involve lead optimization to enhance potency and selectivity, followed by in-depth preclinical evaluation of efficacy and safety.
References
- Title: Process for the preparation of a highly pure pharmaceutical intermediate, 4-(cyclopropylcarbonyl)
-
Title: Metabolism of p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650). Species Differences Source: Drug Metabolism and Disposition URL: [Link]
-
Title: Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists Source: PubMed Central URL: [Link]
- Title: Use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation Source: Google Patents URL
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Title: Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters Source: MDPI URL: [Link]
- Title: Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl Source: Google Patents URL
-
Title: Design, Synthesis and Structure–Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction Source: MDPI URL: [Link]
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Title: Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats Source: PubMed URL: [Link]
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Title: Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors Source: PubMed URL: [Link]
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-
Title: 4-aminophenyl acetic acid, 1197-55-3 Source: The Good Scents Company URL: [Link]
-
Title: Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds Source: PubMed URL: [Link]
-
Title: Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition Source: Frontiers in Chemistry URL: [Link]
-
Title: On the formation of 4-[N,N-bis(2-chloroethyl)amino]phenyl acetic acid esters of hecogenin and aza-homo-hecogenin and their antileukemic activity Source: PubMed URL: [Link]
-
Title: Compound Information Page - (RS)-alpha-Cyclopropyl-4-phosphonophenylglycine Source: NIMH Chemical Synthesis and Drug Supply Program URL: [Link]
-
Title: 4-Aminophenylacetic acid | C8H9NO2 | CID 14533 Source: PubChem URL: [Link]
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Title: 4-Aminomethylphenylacetic acid | C9H11NO2 | CID 1514144 Source: PubChem URL: [Link]
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in vitro metabolic stability of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid
An In-Depth Technical Guide to the In Vitro Metabolic Stability Assessment of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid
This guide provides a comprehensive framework for determining the in vitro metabolic stability of the novel chemical entity, this compound. As direct metabolic data for this compound is not yet publicly available, this document serves as a predictive and methodological blueprint. It synthesizes established principles of drug metabolism with field-proven experimental protocols, enabling researchers to design, execute, and interpret a robust stability assessment. The focus is on explaining the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
Introduction and Strategic Overview
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, plasma half-life, and therapeutic efficacy.[1] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity. Therefore, early assessment of metabolic stability using in vitro systems is a cornerstone of modern drug discovery and is recommended by regulatory agencies like the FDA.[2][3][4]
The subject of this guide, this compound, possesses three key structural motifs that are likely to influence its metabolism:
-
A Phenylacetic Acid Moiety: Carboxylic acids are prime candidates for Phase II conjugation reactions.[5]
-
An Amide Linkage: Amide bonds can be susceptible to hydrolysis by amidase enzymes.[6][7]
-
A Cyclopropylcarbonyl Group: While cyclopropyl rings can be used to block oxidative metabolism, their attachment to an amine can sometimes lead to bioactivation pathways.[8]
This guide outlines a multi-tiered experimental strategy to probe these potential metabolic routes, beginning with broad screening in liver microsomes and progressing to a more complete assessment in cryopreserved hepatocytes.
Predicted Metabolic Pathways
A logical experimental design is predicated on an understanding of the likely metabolic transformations the compound may undergo. Based on its chemical structure, we can hypothesize several key pathways.
-
Phase I Metabolism: These are initial modification reactions.
-
Amide Hydrolysis: Cleavage of the amide bond would yield 4-aminophenylacetic acid and cyclopropanecarboxylic acid. This is a common metabolic route for amide-containing drugs.
-
Oxidative Reactions: While the cyclopropyl group is often incorporated to reduce susceptibility to cytochrome P450 (CYP) oxidation, it is not completely inert.[8] Minor hydroxylation on the phenyl ring or the cyclopropyl ring could occur, primarily mediated by CYP enzymes found in liver microsomes.[9]
-
-
Phase II Metabolism: These are conjugation reactions that increase water solubility to facilitate excretion.
-
Acyl-Glucuronidation: The carboxylic acid of the phenylacetic acid moiety is a primary site for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[10][11] This is often a major clearance pathway for carboxylic acid-containing drugs.
-
Amino Acid Conjugation: Phenylacetic acid itself is known to be metabolized via conjugation with amino acids like glutamine or glycine after being activated to its CoA thioester.[5][12]
-
The following diagram illustrates these predicted routes, which our experimental design will aim to confirm or refute.
Caption: Predicted Phase I and Phase II metabolic pathways.
Experimental Design: A Multi-System Approach
To gain a comprehensive understanding of metabolic stability, it is essential to use multiple in vitro test systems. Each system provides unique information about the enzymes involved.[9][13]
| Test System | Key Enzymes Present | Primary Purpose | Cofactors Required |
| Liver Microsomes | Cytochrome P450s (CYPs), Flavin-containing monooxygenases (FMOs), UGTs | Assess Phase I oxidative metabolism and glucuronidation. A cost-effective first-pass screen.[9] | NADPH (for CYPs/FMOs), UDPGA (for UGTs) |
| Liver S9 Fraction | Microsomal enzymes + Cytosolic enzymes | Assess both Phase I and some Phase II reactions, including sulfation and acetylation.[9][13] | NADPH, UDPGA, PAPS (for SULTs) |
| Cryopreserved Hepatocytes | All hepatic enzymes (Phase I & II) in their native cellular environment, including transporters. | The "gold standard" for in vitro metabolism, providing the most physiologically relevant data on overall intrinsic clearance.[13][14] | None (endogenously supplied) |
Our strategy will focus on two key experiments: a Liver Microsomal Stability Assay to quickly assess the contribution of major Phase I and UGT-mediated pathways, followed by a Hepatocyte Stability Assay for a definitive measure of intrinsic clearance.
The overall experimental workflow is designed to ensure data integrity through the inclusion of appropriate controls at every stage.
Caption: A self-validating experimental workflow.
Detailed Experimental Protocols
The following protocols are detailed, step-by-step methodologies designed for execution by trained laboratory personnel.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
Objective: To determine the metabolic stability in the presence of Phase I (CYP) and Phase II (UGT) enzymes.
Materials:
-
Pooled Human Liver Microsomes (HLM), from at least 10 donors
-
Test Compound: this compound
-
Positive Controls: Testosterone (High-turnover CYP substrate), Propranolol (Low-turnover CYP substrate)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Alamethicin (pore-forming agent to overcome UGT latency)
-
Internal Standard (IS): A structurally similar, stable compound (e.g., Carbutamide)
-
Quenching Solution: Ice-cold Acetonitrile with IS.
Procedure:
-
Preparation:
-
Prepare a 1 mM stock solution of the test compound and positive controls in DMSO.
-
On ice, prepare the HLM suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Prepare separate master mixes for the three conditions:
-
Condition A (Phase I): HLM, Buffer, NADPH Regenerating System.
-
Condition B (Phase I + II): HLM, Buffer, Alamethicin (pre-incubate 15 min on ice), NADPH System, UDPGA.
-
Condition C (Negative Control): HLM, Buffer (without cofactors).
-
-
-
Incubation:
-
Pre-warm the master mixes in a shaking water bath at 37°C for 5 minutes.
-
Initiate the reactions by adding the test compound stock to a final concentration of 1 µM.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[15]
-
-
Quenching:
-
Immediately add the aliquot to a 96-well plate containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate protein.[15]
-
-
Sample Processing:
-
Seal the plate, vortex thoroughly, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
Objective: To determine the overall metabolic stability in a system containing the full complement of hepatic enzymes and transporters.
Materials:
-
Plateable or suspension-qualified cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test Compound and Positive Controls (as above)
-
Internal Standard and Quenching Solution (as above)
Procedure:
-
Hepatocyte Preparation:
-
Rapidly thaw hepatocytes in a 37°C water bath.
-
Transfer to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., Trypan Blue exclusion). Viability should be >80%.
-
Adjust cell density to 1 x 10^6 viable cells/mL in the incubation medium.[14]
-
-
Incubation:
-
Dispense the cell suspension into a 24- or 48-well plate. Place on an orbital shaker in a 37°C, 5% CO2 incubator.[14]
-
Pre-incubate for 15-30 minutes to allow cells to recover.
-
Initiate the reaction by adding the test compound to a final concentration of 1 µM.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the cell suspension.
-
-
Quenching & Processing:
-
Follow the same quenching and sample processing steps as described in the HLM protocol (Section 4.1).
-
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the parent compound due to its high sensitivity, specificity, and throughput.[15][16][17][18]
Hypothetical LC-MS/MS Parameters:
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A rapid gradient from 5% to 95% B over 2-3 minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[16]
-
Ionization Mode: Electrospray Ionization (ESI), likely positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor > product ion transitions for the test compound and IS must be optimized experimentally.
A validated method with a linear range spanning the expected concentrations (e.g., 1-1000 ng/mL) is required for accurate quantification.[16][18]
Data Analysis and Interpretation
The primary goal of data analysis is to determine the compound's in vitro half-life (t½) and intrinsic clearance (CLint).[15]
-
Quantification: The peak area ratio of the test compound to the internal standard is determined at each time point.
-
% Remaining Calculation: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
Half-Life (t½) Determination: The natural logarithm of the % remaining is plotted against time. The slope of the linear regression line of this plot is the elimination rate constant (k).
-
Equation 1:ln(% Remaining) = -k * time + C
-
Equation 2:t½ = 0.693 / k[14]
-
-
Intrinsic Clearance (CLint) Calculation: CLint represents the theoretical maximum clearance rate from the liver, independent of blood flow.
-
Equation 3 (for Hepatocytes):CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / Cell Number)[14]
-
Equation 4 (for Microsomes):CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Mass)
-
The following diagram outlines the data analysis pipeline.
Caption: From raw data to interpretable stability metrics.
Interpreting the Results
The calculated CLint value is used to classify the compound's stability. While classification schemes can vary, a general guide is provided below.
| Intrinsic Clearance (CLint) | Classification | Implication for In Vivo Hepatic Clearance |
| < 12 µL/min/mg protein | Low | Likely to have low hepatic clearance |
| 12 - 56 µL/min/mg protein | Medium | Likely to have intermediate hepatic clearance[16][18] |
| > 56 µL/min/mg protein | High | Likely to have high hepatic clearance |
By comparing the results from the different incubation conditions (Phase I vs. Phase I+II in microsomes, and the overall clearance in hepatocytes), a researcher can deduce the primary metabolic pathways responsible for the compound's elimination. For example, if the compound is stable in the presence of NADPH but is rapidly cleared when UDPGA is added, this strongly suggests that UGT-mediated conjugation is the dominant pathway.
References
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Kinetics of production of phenylacetic acid derivatives during in vitro... - ResearchGate. Available at: [Link]
-
Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-Resolution MS. Available at: [Link]
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A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Publishing. Available at: [Link]
-
An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC - NIH. Available at: [Link]
-
A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - ResearchGate. Available at: [Link]
-
Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - NIH. Available at: [Link]
-
Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies. Available at: [Link]
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What In Vitro Metabolism and DDI Studies Do I Actually Need? - BioIVT. Available at: [Link]
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How to Conduct an In Vitro Metabolic Stability Study. Available at: [Link]
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In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability - Federal Register. Available at: [Link]
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In Vitro Metabolic Stability - Creative Bioarray. Available at: [Link]
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Educational Content - BioIVT. Available at: [Link]
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Metabolism of cyclopropyl groups - Hypha Discovery Blogs. Available at: [Link]
-
Phenylacetate Metabolism - SMPDB. Available at: [Link]
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Safety Testing of Drug Metabolites Guidance for Industry - FDA. Available at: [Link]
-
Phenylacetic acid metabolism in land plants: novel pathways and metabolites - bioRxiv. Available at: [Link]
-
Metabolic Stability Assay Services - BioIVT. Available at: [Link]
-
Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices - PubMed. Available at: [Link]
-
Further studies on the detoxication of phenylacetic acid - ResearchGate. Available at: [Link]
-
PHASE II DRUG METABOLIZING ENZYMES Petra Jancovaa*, Pavel Anzenbacherb,Eva Anzenbacherova. Available at: [Link]
-
Phase I and Phase II Metabolism: Mechanisms and their Role in Drug Biotransformation - Longdom Publishing. Available at: [Link]
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Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. Available at: [Link]
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Carbonyl Compounds′ Journey to Amide Bond Formation - ResearchGate. Available at: [Link]
-
Roles of glucuronidation and UDP-glucuronosyltransferases in xenobiotic bioactivation reactions - PubMed. Available at: [Link]
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UDP-Glucuronosyltransferase-mediated Metabolic Activation of the Tobacco Carcinogen 2-Amino-9H-pyrido[2,3-b]indole - PMC - NIH. Available at: [Link]
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Bioactive amides of fatty acids - PubMed. Available at: [Link]
-
20.10 Synthesis and Reactions of Amides | Organic Chemistry - YouTube. Available at: [Link]
-
MCAT Biochemistry: The 13 Metabolic Pathways Explained - YouTube. Available at: [Link]
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Methodological & Application
Introduction to {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid: A Selective COX-2 Inhibitor
As a Senior Application Scientist, this guide provides detailed in vitro assay protocols for characterizing the biological activity of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid. This compound is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade. The following application notes are designed for researchers, scientists, and drug development professionals, offering a framework for evaluating its mechanism of action, cellular efficacy, and potential cytotoxicity.
This compound, also known as ABT-963, is a non-steroidal anti-inflammatory drug (NSAID) candidate that exhibits high selectivity for the COX-2 enzyme over its constitutively expressed isoform, COX-1.[1] The therapeutic rationale for developing selective COX-2 inhibitors is to mitigate the gastrointestinal side effects associated with traditional NSAIDs, which non-selectively inhibit both COX isoforms.[2][3] COX-2 is inducibly expressed in response to pro-inflammatory signals and is responsible for the synthesis of prostaglandins that mediate inflammation and pain.[4] Therefore, selective inhibition of COX-2 is a key strategy for developing safer anti-inflammatory therapies.[2]
This document outlines a series of robust in vitro assays to quantify the inhibitory potency, selectivity, and cellular effects of this compound. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific principles behind each step.
The Prostaglandin Biosynthesis Pathway
The biological activity of this compound is centered on its ability to interrupt the prostaglandin E2 (PGE2) synthesis pathway. This cascade begins with the release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2).[5][6] Cyclooxygenase (COX) enzymes then convert arachidonic acid into the unstable intermediate, prostaglandin H2 (PGH2).[7][8] Finally, prostaglandin E synthases (PGES) isomerize PGH2 to the pro-inflammatory mediator, PGE2.[7][9] There are two main COX isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is upregulated during inflammation.[4] this compound selectively targets COX-2, thereby reducing the production of PGE2 in inflammatory settings.
Protocol 2: Cellular PGE2 Production Assay (Competitive ELISA)
This assay quantifies the functional effect of this compound on PGE2 synthesis in a whole-cell system, providing a more physiologically relevant measure of its activity.
Principle of the Assay
This protocol utilizes a cell-based model where COX-2 expression is induced by an inflammatory stimulus like lipopolysaccharide (LPS). The cells are then treated with the test compound. The amount of PGE2 released into the cell culture supernatant is measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). In this format, PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for a limited number of antibody binding sites. The resulting colorimetric signal is inversely proportional to the amount of PGE2 in the sample. [10][11]
Materials
-
RAW 264.7 murine macrophages (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Prostaglandin E2 (PGE2) ELISA Kit
-
24-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Step-by-Step Methodology
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells according to standard protocols.
-
Seed cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Prepare dilutions of this compound in cell culture medium.
-
Aspirate the old medium from the cells and replace it with fresh medium containing the test compound or vehicle control. Pre-incubate for 1 hour.
-
Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL to induce COX-2 expression.
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
-
Supernatant Collection:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1000 x g for 10 minutes to pellet any detached cells or debris.
-
Transfer the clarified supernatant to a new tube. Samples can be assayed immediately or stored at -80°C.
-
-
PGE2 ELISA:
-
Perform the PGE2 competitive ELISA according to the manufacturer's protocol. [12]This typically involves:
-
Adding standards and samples to an antibody-coated plate.
-
Adding a PGE2-enzyme conjugate (e.g., alkaline phosphatase or HRP).
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength (e.g., 405 nm or 450 nm). [10][11]
-
-
Data Analysis and Presentation
-
Generate a standard curve by plotting the absorbance of the standards against their known PGE2 concentrations.
-
Use the standard curve to interpolate the concentration of PGE2 in each unknown sample.
-
Calculate the percent inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated vehicle control.
-
Plot the results to visualize the dose-dependent inhibition of cellular PGE2 production.
Table 2: Illustrative Cellular PGE2 Inhibition Data
| Compound Conc. (nM) | PGE2 Concentration (pg/mL) (Mean ± SD) | % Inhibition of PGE2 Production |
|---|---|---|
| 0 (Unstimulated) | 50 ± 15 | - |
| 0 (LPS + Vehicle) | 2500 ± 210 | 0% |
| 1 | 2150 ± 180 | 14% |
| 10 | 1400 ± 150 | 44% |
| 100 | 350 ± 45 | 86% |
| 1000 | 110 ± 25 | 96% |
Protocol 3: Cell Viability Assay (Resazurin Reduction)
It is crucial to confirm that the observed reduction in PGE2 is due to specific COX-2 inhibition and not a result of general cytotoxicity. The resazurin (AlamarBlue) assay is a simple and sensitive method to assess cell viability. [13]
Principle of the Assay
Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells (via mitochondrial reductases) to the pink and highly fluorescent resorufin. The amount of fluorescence produced is proportional to the number of viable cells. [14]
Materials
-
Cells and culture plates set up identically to the cellular PGE2 assay
-
Resazurin sodium salt solution
-
Fluorescence microplate reader (Ex/Em = ~560/590 nm)
Step-by-Step Methodology
-
Assay Setup:
-
Prepare a parallel 96-well plate with the same cell seeding density and compound concentrations as used in the PGE2 assay. [15] * Incubate the plate under the same conditions (including LPS stimulation) and for the same duration (24 hours).
-
-
Assay Execution:
-
After the 24-hour incubation, add resazurin solution to each well to a final concentration of approximately 10% of the well volume.
-
Incubate the plate for an additional 1-4 hours at 37°C. The optimal incubation time may need to be determined empirically.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis and Presentation
-
Subtract the average fluorescence of the "no-cell" control wells from all other readings.
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells: % Viability = (Fluorescence_sample / Fluorescence_vehicle) * 100
-
A significant drop in viability (e.g., below 80%) at concentrations that inhibit PGE2 would suggest a cytotoxic effect, confounding the interpretation of the primary assay results.
Table 3: Illustrative Cell Viability Data
| Compound Conc. (nM) | % Cell Viability (Mean ± SD) |
|---|---|
| 0 (Vehicle Control) | 100 ± 5.1 |
| 1 | 101 ± 4.8 |
| 10 | 99 ± 5.3 |
| 100 | 98 ± 4.9 |
| 1000 | 96 ± 5.5 |
| 10000 | 75 ± 6.2 |
References
- Park, J. Y., Pillinger, M. H., & Abramson, S. B. (2006). Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. Clinical immunology (Orlando, Fla.), 119(3), 229–240.
-
Legler, D. F., Bruckner, M., Uetz-von Allmen, E., & Krause, P. (2010). Prostaglandin E2 at new glance: novel insights in functional diversity offer therapeutic chances. The international journal of biochemistry & cell biology, 42(2), 198–201. [Link]
-
Riener, J., & Frölich, J. C. (2005). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Herz, 30(8), 699–704. [Link]
-
Jenkins, J., Mistry, J., & Silvey, K. (2018). The biosynthesis pathway of PGE2. ResearchGate. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from BPS Bioscience website. [Link]
-
Asif, M. (2014). A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor. International Journal of Bioorganic Chemistry & Molecular Biology, 2(1), 1-6. [Link]
-
Elabscience. (n.d.). Human PGE2 (Prostaglandin E2) ELISA Kit. Retrieved from Elabscience website. [Link]
-
Assay Genie. (n.d.). General Prostaglandin E2 (PGE2) ELISA Kit. Retrieved from Assay Genie website. [Link]
-
IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA Kit. Retrieved from IBL-America website. [Link]
-
Kaur, G., & Dufour, J. M. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in molecular biology (Clifton, N.J.), 2644, 287–302. [Link]
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Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from Dojindo website. [Link]
-
Tanioka, T., Nakatani, Y., Naganuma, H., et al. (2003). Cellular prostaglandin E2 production by membrane-bound prostaglandin E synthase-2 via both cyclooxygenases-1 and -2. Journal of Biological Chemistry, 278(36), 34139-34147. [Link]
-
Abdel-Tawab, M., Werz, O., & Schubert-Zsilavecz, M. (2011). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. International journal of molecular sciences, 12(9), 5696–5714. [Link]
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Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144. [Link]
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Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]
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Ryn, J., Trummlitz, G., & Pairet, M. (2000). COX-2 Selectivity and Inflammatory Processes. Current Medicinal Chemistry, 7(11), 1145-1161. [Link]
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Penning, T. D., Talley, J. J., Bertenshaw, S. R., et al. (2003). ABT-963 [2-(3,4-difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one], a highly potent and selective disubstituted pyridazinone cyclooxgenase-2 inhibitor. Journal of medicinal chemistry, 46(21), 4557–4560. [Link]
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Application Notes & Protocols for In Vivo Experimental Design Using {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for research and informational purposes only. All in vivo experiments must be conducted in compliance with institutional and national guidelines for the ethical treatment of laboratory animals.
I. Introduction: Rationale for In Vivo Evaluation
{4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid is a novel compound with a chemical structure analogous to known non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, its cognate, p-(cyclopropylcarbonyl)phenylacetic acid, has demonstrated anti-inflammatory properties.[1][2] The structural similarities suggest that this compound may exert its effects through the modulation of inflammatory pathways, potentially involving the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis.[3][4]
The purpose of this guide is to provide a comprehensive framework for the in vivo evaluation of this compound, focusing on establishing its preclinical efficacy, pharmacokinetic profile, and safety margin. The protocols outlined herein are designed to be robust, reproducible, and aligned with industry best practices for preclinical drug development.[5]
II. Preclinical Animal Model Selection: The Case for the Sprague-Dawley Rat
For the initial in vivo assessment of a putative anti-inflammatory agent, the Sprague-Dawley rat is a well-established and appropriate model.[6] This choice is predicated on several factors:
-
Historical Precedent: A wealth of historical data exists for NSAIDs in this model, providing a strong basis for comparison.
-
Physiological Relevance: The inflammatory processes in rats, particularly in models like carrageenan-induced edema, share significant physiological and biochemical similarities with human inflammatory responses.[7][8]
-
Availability and Handling: Sprague-Dawley rats are readily available from commercial vendors and are relatively easy to handle, which is crucial for procedures like oral gavage and paw volume measurements.
-
Pharmacokinetic Data of Analogs: Previous studies on structurally similar compounds, such as p-(cyclopropylcarbonyl)phenylacetic acid, have been conducted in rats, providing valuable comparative pharmacokinetic data.[1]
III. Compound Formulation and Administration
A critical step in any in vivo study is the preparation of a stable and bioavailable formulation. While specific solubility data for this compound is not yet publicly available, a logical starting point for formulation development can be inferred. The parent moiety, 4-aminophenylacetic acid, is known to be highly soluble in water. The addition of the cyclopropylcarbonyl group will likely increase lipophilicity.
Recommended Starting Formulation:
A suspension of the compound in a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile saline is a standard and appropriate vehicle for oral administration of many small molecules.
Protocol for Formulation Preparation:
-
Weigh the required amount of this compound.
-
Prepare a 0.5% CMC solution by slowly adding CMC powder to sterile saline while stirring vigorously.
-
Gradually add the powdered compound to the CMC solution, continuing to stir until a homogenous suspension is achieved.
-
Prepare fresh on the day of the experiment to ensure stability.
Route of Administration:
Oral gavage (p.o.) is the recommended route for initial efficacy studies, as it mimics the intended clinical route for most NSAIDs and allows for the assessment of oral bioavailability.[1]
IV. Experimental Design: A Phased Approach
A phased approach to the in vivo evaluation of this compound is recommended to maximize data generation while adhering to ethical considerations.
Phase 1: Dose-Range Finding and Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.
Protocol:
-
Animal Allocation: Use three groups of healthy, male Sprague-Dawley rats (n=3 per group).
-
Dosing: Administer single oral doses of the compound at escalating levels (e.g., 10, 100, and 1000 mg/kg). A vehicle control group should also be included.
-
Observation: Monitor the animals closely for 72 hours post-dosing for any signs of toxicity, including changes in behavior, weight loss, and mortality.
-
Endpoint: The highest dose that does not cause significant adverse effects will be considered the MTD for subsequent studies.
Phase 2: Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Protocol:
-
Animal Allocation: Use two groups of cannulated, male Sprague-Dawley rats (n=5 per group) to allow for serial blood sampling.
-
Dosing: Based on the MTD from Phase 1 and pharmacokinetic data from analogous compounds[1], administer a single oral dose (e.g., 30 mg/kg).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Bioanalysis: Analyze plasma samples using a validated LC-MS/MS method to determine the concentration of the parent compound and any major metabolites.
-
Data Analysis: Calculate key pharmacokinetic parameters as summarized in the table below.
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t½ | Elimination half-life |
| CL/F | Apparent total body clearance |
| Vd/F | Apparent volume of distribution |
Phase 3: Efficacy Study in an Acute Inflammatory Model
Objective: To evaluate the anti-inflammatory activity of the compound in the carrageenan-induced paw edema model.[7][8][9]
Experimental Workflow Diagram:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Detailed Protocol:
-
Animal Allocation: Use four groups of male Sprague-Dawley rats (n=6-8 per group):
-
Group 1: Vehicle Control (0.5% CMC)
-
Group 2: Test Compound (e.g., 30 mg/kg, p.o.)
-
Group 3: Test Compound (e.g., 100 mg/kg, p.o.)
-
Group 4: Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
-
Procedure: a. Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[7] b. Administer the respective compounds via oral gavage. c. One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[7][9] d. Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[7]
-
Data Analysis: a. Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀. b. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group. c. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Expected Outcomes and Interpretation:
A time-dependent increase in paw volume is expected in the vehicle control group, typically peaking around 3-5 hours post-carrageenan injection.[8][10] The positive control, Indomethacin, should significantly reduce this edema. A dose-dependent reduction in paw edema by this compound would indicate significant anti-inflammatory activity.
V. Mechanistic Insights and Further Studies
While the carrageenan-induced paw edema model is an excellent screening tool for acute anti-inflammatory activity, it does not provide detailed mechanistic information.[3]
Proposed Signaling Pathway for Investigation:
Caption: Postulated Mechanism via COX Inhibition.
To elucidate the mechanism of action, the following studies are recommended:
-
In Vitro COX-1/COX-2 Inhibition Assays: To determine if the compound selectively inhibits COX-2, which is often associated with a better gastrointestinal safety profile.
-
Measurement of Pro-inflammatory Cytokines: Analysis of tissue or plasma levels of cytokines such as TNF-α and IL-6 can provide further insight into the compound's anti-inflammatory effects.[4]
-
Chronic Inflammatory Models: If the compound shows promise in the acute model, evaluation in a chronic model, such as adjuvant-induced arthritis, would be a logical next step.
VI. Conclusion
This guide provides a structured and scientifically grounded approach for the in vivo evaluation of this compound. By following this phased experimental plan, researchers can efficiently gather the necessary data to assess the compound's potential as a novel anti-inflammatory agent. The integration of pharmacokinetic and efficacy studies will provide a comprehensive preclinical data package to support further development.
VII. References
-
BenchChem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. Retrieved from BenchChem website.
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from Inotiv website.
-
ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from ResearchGate.
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from Creative Biolabs website.
-
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Protocols.
-
European Medicines Agency. (2021). Guideline for the conduct of efficacy studies for non-steroidal anti-inflammatory drugs.
-
PLOS One. (2014). Modeling of Non-Steroidal Anti-Inflammatory Drug Effect within Signaling Pathways and miRNA-Regulation Pathways.
-
Patsnap Synapse. (2025). What in vivo models are used for pain studies?
-
INNOSC Theranostics and Pharmacological Sciences. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC.
-
ResearchGate. (n.d.). TABLE 2 Mean ± SE Values for Pharmacokinetic Parameters in SD Rats....
-
Journal of Pharmaceutical Sciences. (1976). Metabolism of p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650). Species Differences.
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Regulations.gov. (n.d.). Appendix B: Toxicity Studies with 4-chlorophenoxyacetic acid (4-CPA) and Structures Related to 4-CPA.
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CPT: Pharmacometrics & Systems Pharmacology. (2022). Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK‐Based Approaches.
-
PubChem. (n.d.). 4-Aminophenylacetic acid | C8H9NO2 | CID 14533.
-
The Good Scents Company. (n.d.). 4-aminophenyl acetic acid, 1197-55-3.
-
Sigma-Aldrich. (n.d.). 4-Aminophenylacetic acid 0.98 2-(4-Aminophenyl)acetic acid.
-
Journal of Medicinal Chemistry. (1973). Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds.
-
Arzneimittelforschung. (1990). Pharmacokinetics of 4-acetylaminophenylacetic Acid. 1st Communication: Absorption, Distribution, Metabolism and Excretion in Mice, Rats, Dogs and Monkeys After Single Administration of 14C-labeled Compound.
-
BenchChem. (n.d.). An In-Depth Technical Guide to the In Vivo Pharmacokinetic Profile of (3-Amino-4-hydroxyphenyl)acetic acid.
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- 3. Modeling of Non-Steroidal Anti-Inflammatory Drug Effect within Signaling Pathways and miRNA-Regulation Pathways | PLOS One [journals.plos.org]
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Application Note & Protocol: High-Throughput Quantification of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid in Biological Matrices
Abstract
This document provides a comprehensive guide to the analytical quantification of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid, a compound of interest in pharmaceutical development. We present two robust, validated methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a more sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for applications requiring lower detection limits. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies and the scientific rationale behind the experimental choices.
Introduction: The Analytical Imperative
The compound this compound is an emerging molecule in pharmaceutical research. Its unique structure, featuring a cyclopropylcarbonyl group, suggests potential biological activity that necessitates accurate and precise quantification in various biological matrices for pharmacokinetic, pharmacodynamic, and toxicology studies. The development of reliable analytical methods is paramount for advancing its preclinical and clinical evaluation. This guide provides a detailed framework for establishing such methods in a research or quality control environment.
Analyte Characteristics and Method Selection Rationale
While specific physicochemical data for this compound is not extensively published, we can infer its properties from structurally similar compounds like 4-aminophenylacetic acid[1][2]. The presence of a carboxylic acid group suggests it is an acidic compound, and the phenylacetic acid backbone provides a chromophore suitable for UV detection.
HPLC-UV: The Workhorse for Routine Analysis
For routine analysis, such as in-process quality control or studies with expected high concentrations, a reversed-phase HPLC-UV method is often the most practical choice. It offers a balance of speed, cost-effectiveness, and robustness. The aromatic ring in the analyte's structure is expected to have a UV absorbance maximum, likely around 254 nm, enabling sensitive detection[3].
LC-MS/MS: The Gold Standard for High Sensitivity
For applications demanding high sensitivity and selectivity, such as determining low concentrations in biological fluids from pharmacokinetic studies, LC-MS/MS is the preferred method[4][5]. The use of a mass spectrometer allows for the selective detection of the analyte and its fragments, minimizing interference from the sample matrix[6][7].
Experimental Workflow Overview
The overall analytical workflow is depicted in the following diagram. This process ensures sample integrity and data quality from receipt to final report.
Caption: Figure 2: Method Selection Decision Tree.
Data Analysis and Validation
A calibration curve is constructed by plotting the peak area of the analyte against the concentration of the standards. A linear regression analysis is used to determine the concentration of the analyte in the unknown samples. The method should be validated according to the FDA or ICH guidelines for bioanalytical method validation, including parameters such as linearity, accuracy, precision, selectivity, and stability.
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide a robust framework for the accurate and precise quantification of this compound in biological matrices. The choice of method will depend on the specific requirements of the study, with HPLC-UV being suitable for routine analysis and LC-MS/MS for high-sensitivity applications. Proper sample preparation and method validation are critical for obtaining reliable data to support drug development programs.
References
-
PubChem. Acetic acid 4-cyclopropyl-phenyl ester. National Center for Biotechnology Information. [Link]
-
Agilent Technologies. Sample Preparation Techniques for Biological Matrices. Agilent. [Link]
-
PubChem. 4-Aminophenylacetic acid. National Center for Biotechnology Information. [Link]
-
Li, W., & Tse, F. L. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical chemistry, 88(23), 11262–11270. [Link]
-
Lanka, S., et al. (2023). A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 118-126. [Link]
-
SIELC Technologies. Separation of Acetic acid, [(4-aminophenyl)amino]oxo- on Newcrom R1 HPLC column. [Link]
-
Lachno, D. R., et al. (1982). Analysis by reverse-phase high-pressure liquid chromatography of phenylisothiocyanate-derivatized 1-aminocyclopropane-1-carboxylic acid in apple extracts. Analytical Biochemistry, 122(2), 291-296. [Link]
-
Lan, S. J., et al. (1977). Metabolism of p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650). Species Differences. Drug metabolism and disposition: the biological fate of chemicals, 5(3), 225-233. [Link]
-
Biotage. Bioanalytical sample preparation. [Link]
-
Souza, I. D., et al. (2020). Sample preparation for the analysis of drugs in biological fluids. In Comprehensive Analytical Chemistry (Vol. 89, pp. 1-26). Elsevier. [Link]
-
Waters Corporation. LC-MS Analysis Workflows for RNA Therapeutics to Ensure Product Quality and Process Consistency. [Link]
-
The Good Scents Company. 4-aminophenyl acetic acid. [Link]
-
Korf, E. A., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules (Basel, Switzerland), 27(19), 6668. [Link]
-
Phenomenex. LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy. [Link]
-
Yu, K., et al. (2003). A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas. Analytical chemistry, 75(16), 4103–4112. [Link]
-
SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]
-
Ji, X., et al. (2012). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. Biomedical chromatography, 26(10), 1196–1201. [Link]
-
PubChem. 4-Aminomethylphenylacetic acid. National Center for Biotechnology Information. [Link]
-
van Eijk, H. M., et al. (1993). Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials. Journal of chromatography, 620(1), 143–149. [Link]
-
Kumar, A., et al. (2024). Automated method for quantification of 20 amino acids in cell culture media during biopharmaceutical development. BioTechniques, 76(1), 27–36. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-Aminophenol. [Link]
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Application Notes and Protocols for {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid in Drug Discovery
A Senior Application Scientist's Guide to Investigating a Novel AKR1C3-Targeting Candidate
Foreword: The Scientific Rationale
The compound {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid represents a compelling scaffold in modern drug discovery, particularly within oncology and inflammatory diseases. Its structural motifs—a phenylacetic acid core, a cyclopropylcarbonyl group, and an amino linker—suggest a strong potential for interaction with the aldo-keto reductase family of enzymes, most notably AKR1C3. This guide is therefore structured to provide researchers with the foundational knowledge and detailed protocols necessary to rigorously evaluate this molecule as a potential inhibitor of AKR1C3, a high-value therapeutic target.
Part 1: Understanding the Therapeutic Target: Aldo-Keto Reductase 1C3 (AKR1C3)
AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a pivotal enzyme with a multifaceted role in human pathophysiology, making it a prime target for therapeutic intervention.[1][2]
Mechanism of Action in Disease
AKR1C3 is overexpressed in a variety of hormone-dependent and -independent cancers, including castration-resistant prostate cancer (CRPC) and certain breast cancers.[3] Its pathogenic roles are primarily attributed to two key functions:
-
Steroid Hormone Synthesis: AKR1C3 is a crucial enzyme in the biosynthesis of potent androgens (testosterone and dihydrotestosterone) and estrogens.[1][3] This intratumoral hormone production can fuel cancer cell proliferation, even in hormone-deprived environments, leading to therapeutic resistance.[3]
-
Prostaglandin Metabolism: AKR1C3 catalyzes the conversion of prostaglandin D2 (PGD2) to 11β-PGF2α, a ligand for the prostaglandin FP receptor.[1] Activation of this pathway can stimulate mitogen-activated protein kinase (MAPK) signaling, promoting cell proliferation and survival.[1][4]
Role in Therapeutic Resistance
A significant challenge in cancer therapy is acquired drug resistance. AKR1C3 has been implicated in resistance to conventional chemotherapies, such as anthracyclines (e.g., doxorubicin), and targeted therapies like abiraterone in prostate cancer.[4][5] By metabolizing and inactivating these drugs, AKR1C3 can diminish their therapeutic efficacy. Therefore, inhibitors of AKR1C3 hold promise not only as standalone agents but also as adjuvants to re-sensitize resistant tumors to existing treatments.[4][5]
Part 2: Synthesis of this compound
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target compound.
Step-by-Step Synthesis Protocol
-
Esterification of 4-Aminophenylacetic Acid:
-
Dissolve 4-aminophenylacetic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the methyl 4-aminophenylacetate product.
-
-
Acylation with Cyclopropanecarbonyl Chloride:
-
Dissolve the protected 4-aminophenylacetate in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a non-nucleophilic base, such as triethylamine or pyridine.
-
Slowly add cyclopropanecarbonyl chloride at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction to isolate the protected final compound.
-
-
Hydrolysis to the Final Product:
-
Dissolve the resulting ester in a mixture of tetrahydrofuran and water.
-
Add an excess of a base like lithium hydroxide or sodium hydroxide.
-
Stir at room temperature for 2-4 hours.
-
Acidify the reaction mixture to precipitate the final product, this compound.
-
The crude product can be purified by recrystallization.
-
Part 3: In Vitro Evaluation of AKR1C3 Inhibition
The initial assessment of a potential AKR1C3 inhibitor involves determining its potency and selectivity through in vitro assays.
Enzymatic Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified, recombinant AKR1C3. A common method involves monitoring the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.[6]
Protocol:
-
Reagents and Materials:
-
Procedure:
-
Prepare a series of dilutions of the test compound in DMSO.
-
In each well of the microplate, add the assay buffer, NADPH, and the test compound at various concentrations.
-
Initiate the reaction by adding the AKR1C3 enzyme.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation:
| Compound | Target | IC₅₀ (nM) |
| This compound | AKR1C3 | To be determined |
| Indomethacin (Reference) | AKR1C3 | ~200-500 |
| This compound | AKR1C1 | To be determined |
| This compound | AKR1C2 | To be determined |
Note: Indomethacin is a known non-selective inhibitor and serves as a useful positive control.[8]
Cellular Assay: Inhibition of Intratumoral Androgen Synthesis
To assess the compound's activity in a cellular context, a key experiment is to measure its ability to block the conversion of androgen precursors to potent androgens in cancer cells that overexpress AKR1C3.[1]
Protocol:
-
Cell Line:
-
Use a prostate cancer cell line engineered to overexpress AKR1C3 (e.g., LNCaP-AKR1C3) or a cell line with endogenous high expression (e.g., 22Rv1).[1]
-
-
Procedure:
-
Culture the cells in a steroid-depleted medium.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Add an androgen precursor, such as androstenedione (Δ⁴-dione).
-
After an incubation period, collect the cell lysates and culture medium.
-
Quantify the levels of testosterone and/or dihydrotestosterone using liquid chromatography-mass spectrometry (LC-MS).
-
-
Expected Outcome:
-
A dose-dependent decrease in the production of testosterone and DHT would indicate effective cellular inhibition of AKR1C3.
-
Part 4: In Vivo Efficacy Assessment
Promising in vitro results should be followed by in vivo studies to evaluate the compound's anti-tumor efficacy and pharmacokinetic properties.
Xenograft Tumor Model
A subcutaneous xenograft model using an appropriate cancer cell line is a standard method to assess in vivo efficacy.[2][5]
Protocol:
-
Animal Model:
-
Immunocompromised mice (e.g., SCID or nude mice).
-
-
Procedure:
-
Inject AKR1C3-overexpressing cancer cells (e.g., 22Rv1) subcutaneously into the flanks of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (vehicle control, this compound at different doses).
-
Administer the compound daily via an appropriate route (e.g., oral gavage).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).[5]
-
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical. While specific data for the title compound is unavailable, studies on the structurally similar p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650) provide valuable insights.[9] This related compound was found to be primarily excreted in the urine, with significant species differences in its metabolism (e.g., glucuronidation in monkeys, taurine conjugation in dogs).[9]
A representative PK study would involve:
-
Administration:
-
Administer a single dose of this compound to rodents (e.g., rats) via intravenous and oral routes.
-
-
Sample Collection:
-
Collect blood samples at various time points.
-
-
Analysis:
-
Quantify the concentration of the parent compound in plasma using LC-MS.
-
-
Parameter Calculation:
-
Determine key PK parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and bioavailability.
-
Part 5: Visualizing the Mechanism and Workflow
Caption: AKR1C3 signaling and point of inhibition.
References
-
Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review. National Institutes of Health. [Link]
-
AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications. National Institutes of Health. [Link]
-
Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer. National Institutes of Health. [Link]
-
Development of Novel AKR1C3 Inhibitors as New Potential Treatment for Castration-Resistant Prostate Cancer. ResearchGate. [Link]
-
Inhibition of AKR1C3 Activation Overcomes Resistance to Abiraterone in Advanced Prostate Cancer. American Association for Cancer Research. [Link]
-
Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. National Institutes of Health. [Link]
-
AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies. Frontiers Media S.A. [Link]
-
Anti-tumor mechanisms of AKR1C3 inhibitors. AKR1C3 inhibitors exerts... ResearchGate. [Link]
-
The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives. National Institutes of Health. [Link]
-
In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics. National Institutes of Health. [Link]
-
Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance. National Center for Biotechnology Information. [Link]
-
Metabolism of p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650). Species Differences. National Center for Biotechnology Information. [Link]
-
Discovery and Optimization of a Covalent AKR1C3 Inhibitor. American Chemical Society. [Link]
-
Discovery and optimization of a covalent AKR1C3 inhibitor. National Institutes of Health. [Link]
-
AKR1C3 Inhibitor KV-37 Exhibits Antineoplastic Effects and Potentiates Enzalutamide in Combination Therapy in Prostate Adenocarcinoma Cells. National Center for Biotechnology Information. [Link]
-
Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model. National Center for Biotechnology Information. [Link]
- Process for the preparation of a highly pure pharmaceutical intermediate, 4-(cyclopropylcarbonyl)-alpha,alpha-dimethylphenyl acetic acid.
-
Pharmacokinetics of 4-acetylaminophenylacetic Acid. 1st Communication: Absorption, Distribution, Metabolism and Excretion in Mice, Rats, Dogs and Monkeys After Single Administration of 14C-labeled Compound. National Center for Biotechnology Information. [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]
-
Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. ResearchGate. [Link]
-
Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. National Center for Biotechnology Information. [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]
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Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[2]arene with Hydroxyl and Amine Groups. MDPI. [Link]
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Amino acid pharmacokinetics and safety assessment. National Center for Biotechnology Information. [Link]
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Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. National Center for Biotechnology Information. [Link]
-
Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI. [Link]
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Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. National Institutes of Health. [Link]
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Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. CORE. [Link]
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p-AMINOPHENYLACETIC ACID. Organic Syntheses. [Link]
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Application Note & Protocols: Cell-Based Assays for Characterizing the Bioactivity of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to characterizing the biological activity of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid using cell-based assays. Given the structural similarities to known anti-inflammatory agents, we present a rationale and detailed protocols for investigating this compound's potential as an inhibitor of the cyclooxygenase (COX) pathway. The primary assay detailed herein is a cell-based model for measuring the inhibition of prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated murine macrophages. Additionally, a protocol for a concurrent cytotoxicity assay is provided to ensure the specificity of the observed effects. This guide is intended to provide researchers with the foundational methods to robustly assess the anti-inflammatory potential of this and similar novel compounds.
Introduction & Scientific Rationale
The discovery of novel anti-inflammatory agents remains a critical area of research, particularly those with improved efficacy and safety profiles. The compound this compound shares structural motifs with known non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, the phenylacetic acid core is a common feature in this class of drugs. A related compound, p-(cyclopropylcarbonyl)phenylacetic acid, has been identified as a nonsteroidal anti-inflammatory agent[1]. This structural precedent provides a strong rationale for hypothesizing that this compound may exert its biological effects through the modulation of inflammatory pathways.
A primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade[2][3]. Therefore, a logical first step in characterizing this novel compound is to assess its ability to inhibit COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation[2][3]. Cell-based assays offer a physiologically relevant context for such investigations, allowing for the assessment of compound activity on intact cellular signaling pathways, which is a significant advantage over simple biochemical assays[4][5][6][7].
This application note details a robust workflow for screening this compound for anti-inflammatory activity by quantifying its effect on prostaglandin E2 (PGE2) production in a relevant cellular model.
The COX-2 Signaling Pathway in Inflammation
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the conversion of arachidonic acid to prostanoids, which are potent lipid mediators of inflammation, pain, and fever[2][3]. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is typically absent in most cells but is rapidly induced by pro-inflammatory stimuli such as cytokines and lipopolysaccharide (LPS)[2][8].
Upon induction, COX-2 converts arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2). PGH2 is then further metabolized by various synthases into a range of prostaglandins, including PGE2, a principal mediator of inflammation[9][10]. Overexpression of COX-2 and subsequent elevated levels of PGE2 are associated with numerous pathological conditions, including arthritis and cancer[2]. Therefore, selective inhibition of COX-2 is a major goal in the development of anti-inflammatory therapeutics.
Caption: The COX-2 signaling pathway and the hypothesized point of inhibition.
Experimental Protocols
This section provides detailed protocols for assessing the inhibitory effect of this compound on PGE2 production and for evaluating its cytotoxicity.
Workflow Overview
The overall experimental workflow is designed to be conducted in a high-throughput format using 96-well plates.[8][11]
Caption: Experimental workflow for assessing COX-2 inhibition and cytotoxicity.
Protocol 1: Cell-Based Assay for PGE2 Inhibition
This protocol describes the treatment of a murine macrophage cell line with an inflammatory stimulus to induce COX-2 expression, followed by the assessment of the test compound's inhibitory effect on PGE2 production.[9]
Materials:
-
J774A.1 or RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (Dimethyl sulfoxide), sterile
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS), sterile
-
96-well flat-bottom cell culture plates
Procedure:
-
Cell Seeding:
-
Culture J774A.1 cells in complete DMEM.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a similar stock solution for the positive control, Celecoxib.
-
Perform serial dilutions of the stock solutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Prepare a vehicle control containing the same final concentration of DMSO as the compound-treated wells.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add 90 µL of fresh medium to each well.
-
Add 10 µL of the diluted test compound, positive control, or vehicle to the respective wells.
-
Pre-incubate the plate for 1 hour at 37°C.[9]
-
-
Inflammatory Stimulation:
-
Prepare a 1 µg/mL solution of LPS in culture medium.
-
Add 10 µL of the LPS solution to all wells except for the unstimulated control wells (final LPS concentration will be 100 ng/mL).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[9]
-
-
PGE2 Measurement:
-
After incubation, carefully collect the cell culture supernatant from each well for PGE2 analysis.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any cellular debris.[9]
-
Measure the PGE2 concentration in the clarified supernatant using a commercial ELISA kit, following the manufacturer’s instructions precisely.[10][12][13][14]
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
It is crucial to determine if the test compound affects cell viability, as a reduction in PGE2 could be a result of cell death rather than specific enzyme inhibition.[6] This assay should be run in parallel with the PGE2 inhibition assay on a separate plate prepared under identical conditions.
Materials:
-
Cells treated as described in Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Preparation:
-
Prepare a duplicate 96-well plate of cells seeded and treated exactly as in steps 1-4 of Protocol 1.
-
-
MTT Addition:
-
After the 24-hour incubation period, carefully remove the supernatant.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization:
-
Remove the MTT-containing medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis & Interpretation
PGE2 Inhibition:
-
Average the duplicate readings for each condition.
-
Subtract the average absorbance of the unstimulated control from all other readings.
-
Calculate the percentage of PGE2 inhibition for each concentration of the test compound relative to the LPS-stimulated vehicle control using the following formula:
% Inhibition = [1 - (Sample PGE2 / Stimulated Vehicle Control PGE2)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a four-parameter logistic curve.[9]
Cytotoxicity:
-
Average the duplicate absorbance readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells using the formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).
Interpreting the Results: A successful "hit" compound will show a low IC50 for PGE2 inhibition and a high CC50, indicating that its effect is due to specific inhibition of the inflammatory pathway and not general toxicity.
Table 1: Hypothetical Data for this compound
| Compound Concentration (µM) | Average PGE2 (pg/mL) | % PGE2 Inhibition | % Cell Viability |
| 0 (Unstimulated) | 50 | - | 100 |
| 0 (LPS Stimulated) | 1200 | 0 | 100 |
| 0.1 | 1050 | 12.5 | 99 |
| 1 | 650 | 45.8 | 98 |
| 10 | 150 | 87.5 | 95 |
| 100 | 80 | 93.3 | 75 |
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential anti-inflammatory agent. By employing a physiologically relevant cell-based assay to measure the inhibition of COX-2-mediated PGE2 production, researchers can obtain valuable insights into the compound's mechanism of action.[4][6] The concurrent assessment of cytotoxicity is a critical control that ensures the observed activity is specific.[6] These methods are scalable and suitable for high-throughput screening, making them valuable tools in the early stages of drug discovery.[5][11]
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animal models for testing {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid efficacy
This document provides a comprehensive, multi-tiered strategy for evaluating the preclinical efficacy of this compound. By progressing from fundamental PK and acute inflammation models to more complex, chronic disease-relevant models of osteoarthritis and neuroinflammation, researchers can build a robust data package. The causality-driven selection of models and endpoints ensures that the generated data will be highly relevant for making informed decisions about the compound's future clinical development. Adherence to rigorous ethical and scientific standards throughout this process is paramount for ensuring data integrity and translational success. [25]
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Ren, K., & Dubner, R. (1999). Inflammatory Models of Pain and Hyperalgesia. ILAR Journal, 40(1), 1-1. Available from: [Link]
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Bove, S. E., et al. (2006). An animal model of chronic inflammatory pain: pharmacological and temporal differentiation from acute models. Pain, 124(3), 256-267. Available from: [Link]
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Orita, S., et al. (2011). Osteoarthritis pain mechanisms: Basic studies in animal models. Arthritis, 2011, 1-8. Available from: [Link]
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Año, C., et al. (2017). Rodent models of neuroinflammation for Alzheimer's disease. Journal of Neuroinflammation, 14(1), 1-13. Available from: [Link]
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Greentech Bioscience. Animal Models of Inflammatory Pain. Available from: [Link]
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Flecknell, P., et al. (2007). Guidelines for the Assessment and Management of Pain in Rodents and Rabbits. Journal of the American Association for Laboratory Animal Science, 46(2), 97-108. Available from: [Link]
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DiSabato, D. J., et al. (2016). Cellular and Animal Models of Neurodegenerative and Neuroinflammatory Conditions. Frontiers in Neuroscience, 10, 1-2. Available from: [Link]
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Malfait, A. M., & Little, C. B. (2023). Animal Models in Osteoarthritis Research: Pain Behavioral Methods and Clinical Significance. International Journal of Pain, 14(1), 1-12. Available from: [Link]
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Nagy-Szakal, D., et al. (2022). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Neurology, 13, 890217. Available from: [Link]
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Nagy-Szakal, D., et al. (2022). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Neurology, 13. Available from: [Link]
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Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current Medical Research and Opinion, 26(7), 1715-1731. Available from: [Link]
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Pountos, I., & Giannoudis, P. V. (2018). Animal models of osteoarthritis: Classification, update, and measurement of outcomes. Journal of Orthopaedic Surgery and Research, 13(1), 1-13. Available from: [Link]
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International Association for the Study of Pain (IASP). IASP Guidelines for the Use of Animals in Research. Available from: [Link]
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Norecopa. (2021). Guidelines for the Assessment and Management of Pain in Rodents and Rabbits. Available from: [Link]
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Mogil, J. S. (2022). Animal Models for Translational Pain Research. Nature Reviews Neuroscience, 23(1), 1-2. Available from: [Link]
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PharmaFeatures. (2024). Navigating Drug Development: Innovations in Preclinical Testing. Available from: [Link]
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Drugs.com. (2025). Diclofenac: Package Insert / Prescribing Information / MOA. Available from: [Link]
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FDAMap. The Role of Animal Testing in Preclinical Drug Research. Available from: [Link]
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Pound, P., & Ritskes-Hoitinga, M. (2018). General Principles of Preclinical Study Design. ILAR Journal, 59(2), 174-188. Available from: [Link]
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U.S. Food and Drug Administration (FDA). (2025). Roadmap to Reducing Animal Testing in Preclinical Safety Studies. Available from: [Link]
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Lan, S. J., et al. (1975). Metabolism of p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650). Species Differences. Drug Metabolism and Disposition, 3(2), 97-105. Available from: [Link]
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Application Notes and Protocols for the In Vivo Formulation of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic Acid
Abstract
This document provides a comprehensive guide for the formulation of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid (Compound 1), a research compound with potential therapeutic applications. The successful in vivo evaluation of this and similar molecules is critically dependent on the development of appropriate formulations that ensure adequate bioavailability and exposure in preclinical models. This guide outlines the physicochemical characteristics of Compound 1, based on in silico predictions, and provides detailed protocols for its formulation for oral, intraperitoneal, and intravenous administration. The strategies presented herein are designed to address the anticipated challenges of low aqueous solubility, a common feature of N-acylated phenylacetic acid derivatives.
Introduction and Physicochemical Characterization
This compound is a derivative of 4-aminophenylacetic acid, featuring a cyclopropylcarbonyl group attached to the amino moiety. This structural modification, while potentially enhancing biological activity, is predicted to significantly influence its physicochemical properties, particularly its solubility and lipophilicity. An understanding of these properties is paramount for the rational design of effective formulations for in vivo studies.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for Compound 1, its key physicochemical properties have been predicted using established computational models. These predictions provide a foundational understanding of the compound's behavior and guide the formulation development process.
| Property | Predicted Value | Implication for Formulation |
| pKa (acidic) | 4.5 - 5.0 | The carboxylic acid moiety is weakly acidic. The compound will be ionized and more soluble at pH values above its pKa. |
| pKa (basic) | Not applicable | The amide nitrogen is not significantly basic. |
| logP | 2.5 - 3.0 | Indicates moderate lipophilicity and likely poor aqueous solubility. |
| Aqueous Solubility | Low (predicted < 0.1 mg/mL at pH 7) | The compound is expected to be poorly soluble in neutral aqueous solutions, necessitating solubility enhancement techniques. |
These values are estimations from computational models and should be experimentally verified.
The predicted low aqueous solubility and moderate lipophilicity classify Compound 1 as a Biopharmaceutics Classification System (BCS) Class II or IV compound, for which oral bioavailability is often limited by its poor solubility and dissolution rate.
Strategic Approach to Formulation Development
Based on the predicted physicochemical profile of Compound 1, a multi-pronged approach to formulation is recommended. The primary goal is to enhance the apparent solubility and dissolution of the compound to achieve sufficient exposure in in vivo models. The choice of formulation will depend on the intended route of administration and the specific requirements of the study.
Rationale for Formulation Strategies
The weakly acidic nature of Compound 1 suggests that its solubility can be significantly increased at pH values above its pKa. Therefore, pH adjustment is a primary strategy to consider, particularly for oral and intraperitoneal formulations. For intravenous administration, where physiological pH must be maintained, co-solvents and solubilizing agents are essential.
The following diagram illustrates the decision-making process for selecting a suitable formulation strategy based on the route of administration.
Caption: General workflow for formulation preparation.
Formulation Considerations and Best Practices
-
Stability: Always assess the short-term stability of the final formulation. Keep the formulation on ice and protected from light if the compound is known to be unstable.
-
Toxicity of Excipients: Be mindful of the potential toxicity of the excipients used, especially for chronic studies. Refer to relevant toxicological literature for guidance on acceptable concentrations of solvents like DMSO and DMA.
-
Dose Volume: Adhere to institutional guidelines for maximum administration volumes for the chosen animal model and route.
-
Verification: It is highly recommended to analytically verify the concentration of the final formulation, for example, by HPLC, to ensure accurate dosing.
-
Control Group: The vehicle used for the formulation should always be administered to a control group of animals to account for any effects of the excipients themselves.
Conclusion
The successful in vivo evaluation of this compound hinges on the development of a formulation that overcomes its predicted poor aqueous solubility. The strategies and protocols outlined in this guide, based on the compound's predicted physicochemical properties, provide a rational starting point for researchers. By carefully selecting the appropriate formulation approach and excipients, and by adhering to best practices in formulation preparation and administration, researchers can enhance the likelihood of obtaining reliable and reproducible data in their preclinical studies.
References
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MacDonnell, K. C., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods, 81, 134-141. Available at: [Link]
Application Note: A High-Throughput Screening Cascade for Identifying Novel Soluble Epoxide Hydrolase (sEH) Inhibitors Based on the {4-[(cyclopropylcarbonyl)amino]phenyl}acetic Acid Scaffold
Introduction: The Therapeutic Promise of sEH Inhibition
Soluble epoxide hydrolase (sEH) has emerged as a significant therapeutic target for a range of disorders characterized by inflammation and hypertension.[1][2] The enzyme plays a critical role in the metabolism of endogenous lipid signaling molecules known as epoxyeicosatrienoic acids (EETs). EETs, produced from arachidonic acid, generally exhibit potent anti-inflammatory and vasodilatory effects.[2][3] By hydrolyzing EETs into their less active dihydroxyeicosatrienoic acid (DHET) counterparts, sEH effectively dampens these beneficial pathways.[2] Consequently, the inhibition of sEH preserves circulating EET levels, offering a promising strategy for treating cardiovascular and inflammatory diseases.[4]
The {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid chemical scaffold has shown potential as a core structure for developing potent and selective sEH inhibitors. To accelerate the discovery of novel drug candidates from this class, a robust and efficient high-throughput screening (HTS) cascade is essential. This guide provides a detailed framework for a multi-stage HTS strategy, beginning with a sensitive biochemical assay for primary screening, followed by orthogonal and cell-based assays for hit confirmation and characterization.
The Soluble Epoxide Hydrolase (sEH) Signaling Pathway
The rationale for this screening campaign is grounded in the modulation of the sEH pathway. Inhibiting sEH prevents the degradation of beneficial EETs, thereby enhancing their vasoprotective and anti-inflammatory signaling.
Caption: High-throughput screening cascade for sEH inhibitor discovery.
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Jones, P. D., Tsai, H. J., & Hammock, B. D. (2006). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. PubMed. [Link]
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Jones, P. D., Wolf, N. M., & Hammock, B. D. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry. [Link]
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Jones, P. D., Tsai, H. J., & Hammock, B. D. (2006). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. NIH. [Link]
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Jones, P. D., Wolf, N. M., & Hammock, B. D. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. PMC - NIH. [Link]
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Application Notes & Protocols: Synthesis of {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic Acid Derivatives
Abstract
This document provides detailed protocols and expert insights for the synthesis of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid and its derivatives. This class of compounds serves as a crucial scaffold in medicinal chemistry and drug development. We present two primary, field-proven synthetic routes: direct amide coupling using carbodiimide activators and a classic two-step acylation via an acyl chloride intermediate. The causality behind experimental choices, key optimization parameters, and self-validating system checks are discussed to ensure reproducibility and high-yield synthesis for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
The this compound core structure is a key building block in the development of various therapeutic agents. Its synthesis fundamentally relies on the formation of a robust amide bond between a 4-aminophenylacetic acid moiety and a cyclopropanecarbonyl group. The primary challenge in this synthesis is the direct condensation of a carboxylic acid and an amine, which is unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt[1][2].
To overcome this thermodynamic barrier, the carboxylic acid group must be "activated" to enhance its electrophilicity[1][3]. This guide details two effective strategies to achieve this activation and subsequent amidation:
-
Protocol A: In-Situ Activation and Amide Coupling. This one-pot method utilizes carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), to form a highly reactive intermediate that readily couples with the amine[4].
-
Protocol B: Acyl Chloride-Mediated Acylation. This traditional and highly effective two-step approach involves converting the cyclopropanecarboxylic acid into its more reactive acyl chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The isolated acyl chloride is then reacted with the amine in a Schotten-Baumann-type reaction[1].
The choice between these protocols depends on substrate compatibility, scale, and available resources. Protocol A is often preferred for its milder conditions and operational simplicity, making it suitable for complex or sensitive substrates. Protocol B is highly efficient and cost-effective for larger-scale synthesis but involves harsher reagents.
General Synthetic Workflow
The overall synthetic strategy is visualized below, outlining the two divergent pathways from common starting materials to the target compound.
Caption: Divergent synthetic routes to the target compound.
Protocol A: Direct Amide Coupling with EDC/HOBt
This protocol is predicated on the in-situ activation of cyclopropanecarboxylic acid using EDC, a water-soluble carbodiimide. The addition of HOBt forms an active ester intermediate, which minimizes side reactions and suppresses potential racemization, leading to a cleaner reaction profile[4].
Materials and Reagents
| Reagent | Formula | M.W. | CAS No. | Notes |
| 4-Aminophenylacetic Acid | C₈H₉NO₂ | 151.16 | 1197-55-3 | Starting material[5]. |
| Cyclopropanecarboxylic Acid | C₄H₆O₂ | 86.09 | 1759-53-1 | Acylating agent. |
| EDC Hydrochloride | C₉H₁₇N₃·HCl | 191.70 | 25952-53-8 | Coupling agent. |
| HOBt Hydrate | C₆H₅N₃O·xH₂O | 135.13 (anhyd.) | 123333-53-9 | Additive to improve yield. |
| DIPEA | C₈H₁₉N | 129.24 | 7087-68-5 | Non-nucleophilic base. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous, polar aprotic solvent. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent. |
| 1 M HCl | HCl | 36.46 | 7647-01-0 | For aqueous wash. |
| Sat. NaHCO₃ solution | NaHCO₃ | 84.01 | 144-55-8 | For aqueous wash. |
| Brine | NaCl | 58.44 | 7647-14-5 | For aqueous wash. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | Drying agent. |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-aminophenylacetic acid (1.0 eq), cyclopropanecarboxylic acid (1.1 eq), and HOBt (0.2 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids (approx. 0.2 M concentration relative to the limiting reagent). Stir the solution at room temperature for 10 minutes.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir.
-
Activation and Coupling: Cool the flask to 0 °C in an ice bath. Slowly add EDC hydrochloride (1.2 eq) portion-wise over 15 minutes. The formation of a precipitate (DIPEA·HCl) may be observed.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting 4-aminophenylacetic acid spot is consumed.
-
Workup - Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing water (10x the volume of DMF). Extract the aqueous phase with ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x). Rationale: The acid wash removes unreacted amine and DIPEA, while the base wash removes unreacted carboxylic acid and HOBt.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
Mechanism of EDC/HOBt Coupling
Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.
Protocol B: Synthesis via Acyl Chloride Intermediate
This robust, high-yielding protocol proceeds in two distinct stages. It is particularly well-suited for scaling up the synthesis.
Step 1: Preparation of Cyclopropanecarbonyl Chloride
WARNING: This step involves thionyl chloride, which is highly corrosive and toxic. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a basic scrubber (e.g., NaOH solution) to neutralize HCl and SO₂ gases.
-
Reaction: Add cyclopropanecarboxylic acid (1.0 eq) to the flask. Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at room temperature. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.
-
Heating: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction is complete when gas evolution ceases.
-
Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to obtain the pure cyclopropanecarbonyl chloride.
Step 2: Acylation of 4-Aminophenylacetic Acid
-
Setup: In a separate flask, dissolve 4-aminophenylacetic acid (1.0 eq) in a suitable solvent such as THF or 1,4-dioxane containing a base. An aqueous base like 1 M NaOH can also be used in a biphasic Schotten-Baumann system[1]. For an organic system, use a tertiary amine like triethylamine (2.2 eq).
-
Addition of Acyl Chloride: Cool the amine solution to 0 °C. Add the freshly prepared cyclopropanecarbonyl chloride (1.1 eq) dropwise via an addition funnel. Maintain the temperature below 5 °C to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitoring and Workup: Monitor by TLC. Upon completion, if using an organic base, filter off the triethylamine hydrochloride salt. Concentrate the filtrate. If using an aqueous system, acidify the mixture with concentrated HCl to pH ~2. This will precipitate the carboxylic acid product.
-
Purification: Collect the crude product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts. The product can be further purified by recrystallization as described in Protocol A.
Comparison of Synthetic Protocols
| Parameter | Protocol A (EDC/HOBt Coupling) | Protocol B (Acyl Chloride) |
| Reaction Conditions | Mild (0 °C to RT) | Harsher (reflux with SOCl₂), requires low temp control for acylation |
| Number of Steps | One-pot synthesis | Two discrete steps (activation and coupling) |
| Key Reagents | EDC, HOBt, DIPEA | Thionyl Chloride (SOCl₂), Triethylamine or NaOH |
| Byproducts | Water-soluble urea, easily removed by aqueous workup. | Triethylamine·HCl salt (filterable) or NaCl (aqueous). |
| Typical Yields | Good to excellent (70-90%) | Generally higher and more consistent (80-95%) |
| Advantages | - Milder conditions suitable for sensitive functional groups.- Fewer steps and isolations.- Simpler workup. | - High reactivity leads to faster reaction times.- Reagents are often less expensive.- Highly scalable and robust. |
| Disadvantages | - Coupling reagents can be expensive.- Potential for side reactions if not optimized.- Longer reaction times. | - Involves hazardous reagents (SOCl₂).- Requires isolation of the reactive acyl chloride intermediate. |
Conclusion
The synthesis of this compound and its derivatives can be reliably achieved through either direct amide coupling or an acyl chloride-mediated pathway. The choice of protocol should be guided by the specific requirements of the target molecule, scale of the reaction, and safety considerations. Protocol A offers a milder, more streamlined approach suitable for discovery chemistry, while Protocol B provides a cost-effective and high-yielding route for process development and scale-up operations. Both methods, when executed with care, provide reliable access to this important class of chemical compounds.
References
- Process for the preparation of cyclopropanecarboxamide.
- Bedair, A. H., et al. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273-284.
- Amide Coupling Reaction in Medicinal Chemistry.
- Penthala, N. R., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 20(13), 3944-3947.
- Amide Synthesis. Fisher Scientific.
- Prepar
- 4-Aminophenylacetic acid. Sigma-Aldrich.
Sources
- 1. Amide Synthesis [fishersci.dk]
- 2. Khan Academy [khanacademy.org]
- 3. hepatochem.com [hepatochem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 对氨基苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic Acid
Welcome to the technical support center for {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the aqueous solubility of this compound. Our approach is rooted in fundamental physicochemical principles and validated experimental strategies to empower you to overcome solubility challenges in your research and development endeavors.
Introduction to this compound and its Solubility Challenges
This compound is an aromatic carboxylic acid with a molecular structure that suggests limited aqueous solubility. The presence of a phenyl ring and a cyclopropylcarbonyl amide group contributes to its hydrophobicity, while the carboxylic acid moiety offers a handle for solubility manipulation. Understanding the interplay of these structural features is key to developing effective solubilization strategies. This guide will walk you through a logical, step-by-step process to systematically improve the aqueous solubility of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My initial attempts to dissolve this compound in aqueous buffers have failed. What is the first and most critical parameter I should investigate?
Answer:
The first and most critical parameter to investigate is the pH of the aqueous solution . The solubility of ionizable compounds, particularly carboxylic acids, is highly dependent on the pH of the medium.
Causality Explained:
This compound possesses a carboxylic acid group (-COOH), which is a weak acid. The solubility of this compound in water is dictated by the equilibrium between its neutral, less soluble form (R-COOH) and its ionized, more soluble carboxylate form (R-COO⁻). This equilibrium is governed by the compound's pKa and the pH of the solution, as described by the Henderson-Hasselbalch equation.
-
Below the pKa: The compound will predominantly exist in its protonated, neutral form, which is less polar and thus has lower aqueous solubility.
-
Above the pKa: The compound will be deprotonated to its carboxylate anion, which is charged and significantly more soluble in polar solvents like water.
Troubleshooting Workflow: pH Adjustment
This workflow will guide you through systematically determining the optimal pH for solubilizing your compound.
Caption: Workflow for pH-dependent solubility determination.
Experimental Protocol: pH-Dependent Solubility Study
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Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 8.0, with increments of 0.5 pH units. Ensure the buffer strength is sufficient to maintain the pH after the addition of the acidic compound but not so high as to cause significant ionic strength effects. A concentration of 50 mM is a good starting point.
-
Sample Preparation: Add an excess of solid this compound to a known volume of each buffer solution in separate vials. The amount of solid should be enough to ensure that saturation is reached and undissolved solid remains.
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Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL or µg/mL) against the corresponding pH of the buffer. This plot will reveal the pH at which the solubility of your compound significantly increases.
FAQ 2: Adjusting the pH is not sufficient to achieve my target concentration, or I need to work at a specific pH where the solubility is low. What are my next options?
Answer:
If pH adjustment alone is insufficient, you should explore the use of co-solvents, surfactants, or cyclodextrins . These excipients can enhance solubility through different mechanisms.
1. Co-solvents
Causality Explained:
Co-solvents are water-miscible organic solvents that increase the solubility of non-polar solutes by reducing the polarity of the aqueous environment.[1] They disrupt the hydrogen-bonding network of water, making it more favorable for the hydrophobic portions of your molecule to be solvated.[2]
Commonly Used Pharmaceutical Co-solvents:
| Co-solvent | Typical Concentration Range (%) | Notes |
| Ethanol | 5 - 40 | Generally recognized as safe (GRAS) for many applications. |
| Propylene Glycol (PG) | 10 - 60 | A common solvent in oral and injectable formulations. |
| Polyethylene Glycol 400 (PEG 400) | 10 - 50 | A non-volatile liquid polymer with low toxicity.[2] |
| Glycerin | 5 - 30 | A viscous, non-toxic co-solvent. |
Troubleshooting Workflow: Co-solvent Screening
Caption: Workflow for co-solvent screening.
2. Surfactants
Causality Explained:
Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC) , self-assemble into micelles. The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[3][4]
Commonly Used Pharmaceutical Surfactants:
| Surfactant | Type | Typical CMC (mM in water) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 7 - 10[5] |
| Polysorbate 80 (Tween® 80) | Non-ionic | ~0.012 |
| Poloxamer 188 (Pluronic® F68) | Non-ionic | ~1.0 |
| Solutol® HS 15 | Non-ionic | ~0.02 |
3. Cyclodextrins
Causality Explained:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic part of the guest molecule within their cavity, thereby increasing its apparent water solubility.[6][7]
Commonly Used Pharmaceutical Cyclodextrins:
| Cyclodextrin | Key Features |
| β-Cyclodextrin (β-CD) | Limited aqueous solubility. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and good safety profile. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and used in several commercial formulations. |
Experimental Protocol: Phase Solubility Studies with Cyclodextrins
This protocol, adapted from Higuchi and Connors, is the standard method for evaluating the solubilizing effect of cyclodextrins.
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0, 10, 20, 40, 80 mM) in a buffer of a fixed pH (determined from your pH-solubility studies).
-
Add Excess Compound: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate: Agitate the mixtures at a constant temperature until equilibrium is reached (24-72 hours).
-
Filter and Quantify: Filter the samples and quantify the concentration of the dissolved compound by HPLC-UV.
-
Construct Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this line can be used to determine the stability constant (Kc) of the inclusion complex. A linear plot (AL-type) with a slope less than 1 is indicative of a 1:1 complex formation.
FAQ 3: I have identified a promising solubilization method. How can I be sure that my compound is truly dissolved and not just a fine suspension?
Answer:
Visual inspection alone is not sufficient. You must employ analytical techniques to confirm true solubilization.
Verification Methods:
-
Filtration: After your solubility experiment, filter the solution through a 0.22 µm or 0.45 µm filter. If the concentration of the compound in the filtrate is the same as in the unfiltered solution (after accounting for any potential adsorption to the filter), it is likely dissolved. A significant drop in concentration suggests the presence of a fine suspension.
-
Light Scattering: Dynamic Light Scattering (DLS) can be used to detect the presence of particles in your solution. A truly dissolved compound should not show significant scattering.
-
Clarity Measurement: A simple spectrophotometric measurement of the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) can indicate the presence of suspended particles (turbidity).
FAQ 4: Can I form a salt of this compound to improve its solubility?
Answer:
Yes, salt formation is a very effective and widely used strategy to increase the solubility and dissolution rate of ionizable drugs, including carboxylic acids.[5]
Causality Explained:
By reacting the acidic carboxylic group of your compound with a suitable base, you can form a salt. This salt will typically have a much higher aqueous solubility than the free acid form because it exists in an ionized state.[8]
Potential Counter-ions for Salt Formation:
-
Inorganic: Sodium (Na⁺), Potassium (K⁺), Calcium (Ca²⁺), Magnesium (Mg²⁺)
-
Organic: Tromethamine (Tris), Meglumine, Diethanolamine
Experimental Protocol: Salt Formation and Solubility Assessment
-
Salt Synthesis: Dissolve this compound in a suitable organic solvent (e.g., ethanol, isopropanol). Add a stoichiometric amount of a solution of the chosen base (e.g., sodium hydroxide in ethanol). The salt may precipitate out of the solution.
-
Isolation and Characterization: Isolate the solid salt by filtration and dry it. Characterize the salt form using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to confirm that a new crystalline form has been created.
-
Solubility Determination: Determine the aqueous solubility of the newly formed salt using the equilibrium solubility method described previously. Compare this to the solubility of the free acid form at the same pH.
Decision Logic for Solubility Enhancement
Caption: Decision tree for selecting a solubility enhancement strategy.
Analytical Method for Quantification
A robust analytical method is essential for accurately measuring the solubility of this compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended.
HPLC Method Parameters (Starting Point):
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A / 5% B, ramp to 5% A / 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | ~254 nm (scan for optimal wavelength) |
This method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.
Conclusion
Improving the aqueous solubility of this compound is a multi-faceted challenge that can be systematically addressed. By starting with a thorough investigation of pH effects and then exploring the use of co-solvents, surfactants, cyclodextrins, and salt formation, researchers can identify an effective strategy to achieve their desired concentration in aqueous media. Each step should be guided by the principles of physical chemistry and validated with robust analytical methods.
References
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
- Loftsson, T., & Duchêne, D. (2007). Cyclodextrins and their pharmaceutical applications. International Journal of Pharmaceutics, 329(1-2), 1–11.
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230.
- Lawrence, M. J., & Rees, G. D. (2000). Microemulsion-based media as novel drug delivery systems. Advanced Drug Delivery Reviews, 45(1), 89–121.
- Gautam, A., & Verma, R. K. (2020). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Journal of Drug Delivery Science and Technology, 59, 101893.
- Pudipeddi, M., & Serajuddin, A. T. M. (2005). Trends in solubility of salts of acidic, basic, and amphoteric drugs. Journal of Pharmaceutical Sciences, 94(5), 929–939.
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023–1035.
- Avdeef, A. (2007).
- Yalkowsky, S. H. (Ed.). (2014). Solubility and solubilization in the pharmaceutical sciences. CRC press.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012.
- Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological Reviews, 65(1), 315–499.
- Elder, D. P., & Holm, R. (2013). The use of pharmaceutical salts and cocrystals to address the issue of poor solubility. International Journal of Pharmaceutics, 453(1), 88–100.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aqueous and cosolvent solubility data for drug-like organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. Dissolution behavior of β-cyclodextrin molecular inclusion complexes of aceclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Predict the pKa of Any Compound in Any Solvent - PMC [pmc.ncbi.nlm.nih.gov]
stability of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid in different solvents
Welcome to the technical support center for {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we synthesize foundational chemical principles with practical, field-proven insights to help you anticipate and resolve stability challenges.
Introduction: Understanding the Molecule
This compound is a molecule featuring several key functional groups that dictate its chemical behavior and stability:
-
A Secondary Amide Linkage: This is often the most labile part of the molecule, susceptible to hydrolysis.
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A Carboxylic Acid Group: This group imparts pH-dependent solubility and can participate in reactions.
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A Phenyl Ring: The aromatic system can be susceptible to oxidative and photolytic degradation.
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A Cyclopropyl Group: This strained ring can be a site for specific oxidative reactions.
Understanding the interplay of these groups is crucial for designing stable formulations and robust analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My solution of this compound is showing signs of degradation. What are the most likely degradation pathways?
Answer:
Based on the structure of this compound, there are three primary degradation pathways you should investigate: hydrolytic, oxidative, and photolytic degradation.
1. Hydrolytic Degradation (Most Common):
The amide bond is the most probable site of hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, breaking the amide bond to yield two primary degradation products.[1][2]
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Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water.[3][4]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the cleavage of the amide bond.[1][2]
The expected degradation products from hydrolysis are:
-
Degradant 1: 4-aminophenylacetic acid
-
Degradant 2: Cyclopropanecarboxylic acid
Diagram: Proposed Hydrolytic Degradation Pathway
Caption: Hydrolysis of the central amide bond.
2. Oxidative Degradation:
Oxidation can occur at several positions on the molecule, particularly when exposed to oxidizing agents (e.g., hydrogen peroxide, dissolved oxygen with metal ion catalysis) or high-energy conditions.[5][6]
-
N-dealkylation: The bond between the nitrogen and the cyclopropyl group could be a target for oxidative cleavage.[7]
-
Phenyl Ring Oxidation: The electron-rich phenyl ring can be hydroxylated.
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Benzylic Position Oxidation: The methylene group of the acetic acid side chain is a potential site for oxidation.
3. Photolytic Degradation:
Aromatic compounds with amide linkages can be susceptible to degradation upon exposure to UV or high-intensity visible light.[8][9] The specific degradation products can be complex and may involve ring modifications, cleavage of the amide bond, or reactions involving the carboxylic acid group.[10]
FAQ 2: I am having trouble dissolving this compound for my experiments. What solvents should I use?
Answer:
The solubility of this compound is dictated by its functional groups. The carboxylic acid group suggests that its solubility in aqueous solutions will be highly pH-dependent.
Aqueous Solubility:
-
Low pH (Acidic): The carboxylic acid will be protonated (-COOH), making the molecule less polar and likely resulting in low aqueous solubility.
-
Neutral to High pH (Basic): The carboxylic acid will be deprotonated to a carboxylate salt (-COO⁻), which is much more polar and will significantly increase aqueous solubility. For the related compound, 4-aminophenylacetic acid, it is known to be soluble in water, and this solubility increases at higher pH values.[11]
Organic Solvent Solubility:
Based on data for structurally similar compounds, a range of organic solvents can be considered. For a similar compound, solubility was tested in several anhydrous, aprotic solvents with the following trend:
| Solvent | Solubility (mg/mL) |
| Toluene | < 0.01 |
| Ethyl Acetate | 0.23 |
| Acetonitrile | 1.5 |
| Tetrahydrofuran (THF) | 64 |
| Dimethyl Sulfoxide (DMSO) | > 400 |
(Data adapted from a study on a similar compound, referred to as C1)[5]
Recommendations for Dissolution:
-
For aqueous solutions: Start by preparing a stock solution in a minimal amount of a water-miscible organic solvent like DMSO or ethanol. Then, dilute this stock into an aqueous buffer at your target pH. For higher aqueous concentrations, consider using a buffer with a pH above the pKa of the carboxylic acid (typically around 4-5).
-
For organic solutions: THF and DMSO are good starting points for achieving high concentrations. Acetonitrile is a common solvent used in reversed-phase HPLC and offers moderate solubility.
Troubleshooting Guides
Guide 1: Designing a Forced Degradation Study
Issue: I need to develop a stability-indicating analytical method, but I don't know the potential degradation products.
Solution: A forced degradation (or stress testing) study is essential to intentionally degrade the molecule and identify potential degradants.[12][13] This will help in developing an analytical method that can separate the parent compound from all potential impurities and degradation products.
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: Expose the stock solution to the following stress conditions in parallel. Include a control sample stored at 2-8°C in the dark.
Stress Condition Reagent/Condition Duration Acid Hydrolysis 0.1 M HCl 24-72 hours at 60°C Base Hydrolysis 0.1 M NaOH 4-24 hours at room temp. Oxidation 3% H₂O₂ 24 hours at room temp. Thermal 60°C in the dark 72 hours Photolytic Expose to UV light (e.g., 254 nm) and visible light 24-72 hours -
Sample Analysis: At various time points, withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable analytical method, such as HPLC with UV or MS detection.
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Data Interpretation: Aim for 5-20% degradation of the parent compound.[13] If degradation is too rapid, reduce the stress duration or temperature. If there is no degradation, increase the stress intensity. Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.
Diagram: Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
Guide 2: Developing a Stability-Indicating HPLC Method
Issue: My current HPLC method shows co-elution of peaks, and I'm not sure if it's stability-indicating.
Solution: A stability-indicating method is one that can accurately quantify the drug substance in the presence of its impurities, degradation products, and placebo components. Here is a recommended starting point for developing such a method for this compound.
Recommended Starting HPLC Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard reversed-phase column suitable for a wide range of polar and non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Provides good peak shape for the carboxylic acid and is MS-compatible (formic acid). |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient Elution | Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes. | A gradient is recommended to ensure elution of both the polar degradation products (like 4-aminophenylacetic acid) and the less polar parent compound. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30-40°C | To ensure reproducible retention times. |
| Detection | UV at 242 nm or Diode Array Detector (DAD) | The phenyl ring and amide bond should provide strong UV absorbance. A DAD allows for peak purity analysis. |
| Injection Volume | 10 µL | A typical starting volume. |
Method Validation: Once you have good separation of the parent peak from the degradation products generated in your forced degradation study, you should validate the method according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, accuracy, precision, and robustness.
Guide 3: Investigating Solid-State Stability
Issue: I am observing changes in the physical properties (e.g., color, dissolution rate) of my solid this compound over time.
Solution: The solid-state stability of an active pharmaceutical ingredient (API) is critical for its shelf life and performance.[11][14] Changes can be due to chemical degradation or physical changes like polymorphism.
Recommended Solid-State Stability Studies:
-
Hygroscopicity Testing: Store the solid material at various relative humidity (RH) levels (e.g., 25%, 50%, 75%, 90% RH) at a constant temperature (e.g., 25°C). Monitor for water uptake by gravimetric analysis. This will determine if the material is hygroscopic and requires storage in a dry environment.
-
Long-Term and Accelerated Stability: Store the solid API under ICH recommended conditions (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated).[13] At specified time points, test the material for:
-
Appearance: Visual inspection for color change or clumping.
-
Assay and Impurity Profile: Using your validated stability-indicating HPLC method.
-
Solid Form: Analyze by X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for changes in the crystalline form (polymorphism).
-
Troubleshooting Tips:
-
Color Change: Often indicates oxidative or photolytic degradation. Ensure the material is stored protected from light and under an inert atmosphere (e.g., nitrogen) if necessary.
-
Changes in Dissolution: May be due to a change in the crystalline form to a less soluble polymorph. Use XRPD to investigate.
References
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology Europe.
- Solid St
- N-dealkylation of an N-cyclopropylamine by horseradish peroxidase.
- 4-Aminophenylacetic acid. Solubility of Things.
- Forced degradation as an integral part of HPLC stability-indicating method development.
- Amide Hydrolysis: Mechanism, Conditions and Applic
- Acid and base-catalyzed hydrolysis of amides. Khan Academy.
- Process for the preparation of a highly pure pharmaceutical intermediate, 4-(cyclopropylcarbonyl)-alpha,alpha-dimethylphenyl acetic acid.
- The Hydrolysis of Amides. Chemistry LibreTexts.
- Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed.
- the hydrolysis of amides. Chemguide.
- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- N-cyclopropyl benzamide. Sigma-Aldrich.
- Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. MDPI.
- Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. University of Limerick.
- Photodegradation of α-naphthaleneacetic acid in aqueous solution.
- Photochemical formation of amides from t-butylamine and aromatic aldehydes and ketones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Benzamide, N-cyclopropyl-. PubChem.
- 4-Aminophenylacetic acid | C8H9NO2 | CID 14533. PubChem.
- Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica.
- 21.7: Chemistry of Amides. Chemistry LibreTexts.
Sources
- 1. Metabolism of p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650). Species Differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid burst kinetics in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase from Kluyvera citrophila. Effects of mutation F360V on rate constants for acylation and de-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of tertiary benzamides by 5,10,15,20-tetraphenylporphyrinatoironIII chloride-tert-butylhydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. researchgate.net [researchgate.net]
- 13. biopharminternational.com [biopharminternational.com]
- 14. pharmtech.com [pharmtech.com]
Technical Support Center: Synthesis of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into common challenges encountered during the synthesis, moving beyond simple protocols to explain the causality behind experimental choices. Our goal is to empower you to troubleshoot effectively and optimize your synthetic outcomes.
Synthetic Pathway Overview
The most direct and common route to this compound involves the nucleophilic acyl substitution between 4-aminophenylacetic acid and cyclopropanecarbonyl chloride. This reaction forms a stable amide bond. An acid scavenger, typically a tertiary amine like triethylamine, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction.
The overall reaction is as follows:
(Self-generated image, not from a cited source)
General Experimental Workflow
The synthesis can be visualized as a multi-stage process, from reaction setup to final product isolation. Each stage presents unique challenges and requires careful control of parameters.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical reagent in this synthesis and why?
A: Cyclopropanecarbonyl chloride is the most critical reagent. As an acyl chloride, it is highly reactive and extremely sensitive to moisture.[1][2] Exposure to atmospheric humidity will cause it to hydrolyze to cyclopropanecarboxylic acid, which is unreactive in this amide coupling. This hydrolysis not only consumes the reagent, leading to lower yields, but the resulting carboxylic acid can also complicate the purification process. Always use a fresh bottle or a recently distilled batch and handle it under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).
Q2: Why is a base like triethylamine (TEA) or pyridine essential for this reaction?
A: The reaction between an amine and an acyl chloride generates one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[3][4] The starting material, 4-aminophenylacetic acid, contains a basic amino group. If the generated HCl is not neutralized, it will protonate the amino group of the starting material, forming an ammonium salt. This protonated amine is no longer nucleophilic and cannot react with the acyl chloride, effectively stopping the reaction. A non-nucleophilic tertiary amine base scavenges the HCl as it is formed, allowing the reaction to proceed to completion.[5]
Q3: Can I use an inorganic base like NaOH or K₂CO₃ instead of triethylamine?
A: While technically possible, it is not recommended for this specific transformation in common organic solvents. Inorganic bases have poor solubility in many aprotic solvents used for this reaction (like Dichloromethane or THF), leading to a heterogeneous mixture and inefficient HCl scavenging. Furthermore, the presence of hydroxide ions (from NaOH) could promote the hydrolysis of the acyl chloride, and the presence of water would be detrimental. A soluble, non-nucleophilic organic base like triethylamine is the standard and most effective choice.
Q4: My 4-aminophenylacetic acid starting material is off-color (e.g., pink or brown). Can I still use it?
A: Off-color 4-aminophenylacetic acid often indicates oxidation of the aniline moiety. While the presence of minor oxidized impurities may not completely inhibit the reaction, it can lead to colored impurities in the final product that are difficult to remove, and potentially lower the yield. For best results, it is advisable to purify the 4-aminophenylacetic acid before use, for example, by recrystallization from water.[6]
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis.
Problem: Low or No Product Yield
Q: My reaction has run for several hours, but TLC analysis shows a large amount of starting material remaining and the final isolated yield is very low. What went wrong?
A: Low yield is the most common issue and can stem from several factors related to reagents, conditions, or stoichiometry. The following decision tree can help diagnose the root cause.
Caption: Troubleshooting logic for diagnosing low product yield.
Detailed Breakdown:
| Parameter | Potential Cause of Low Yield | Recommended Solution |
| Reagents | Hydrolyzed Acyl Chloride: The most frequent cause. Cyclopropanecarbonyl chloride reacts readily with water to form cyclopropanecarboxylic acid.[1] | Use a fresh bottle of acyl chloride or distill it immediately before use. Handle under an inert atmosphere. |
| Wet Solvent/Glassware: Residual water in the reaction solvent or on glassware will consume the acyl chloride. | Ensure all glassware is oven- or flame-dried. Use an anhydrous grade of solvent from a sealed bottle or one dried over molecular sieves. | |
| Conditions | Absence of Base: Without a base, the HCl generated will protonate and deactivate the 4-aminophenylacetic acid.[4] | Add at least 1.1 equivalents of a tertiary amine base (e.g., triethylamine) relative to the acyl chloride. |
| Incorrect Temperature: Adding the acyl chloride at room temperature can cause an uncontrolled exotherm, leading to side reactions. Running the entire reaction at 0°C may be too slow. | Add the acyl chloride dropwise at 0-5°C to control the initial exotherm, then allow the reaction to warm to room temperature and stir for several hours to ensure completion. | |
| Work-up | Product Loss during Extraction: The product is amphoteric. If the pH is not carefully controlled during the acid-base work-up, the product may be lost to the wrong layer. | When acidifying the basic aqueous extract to precipitate the product, adjust the pH slowly to ~4-5. Check both the aqueous and organic layers by TLC before discarding them. |
Problem: Product Purity Issues
Q: My final product shows multiple spots on TLC and the NMR spectrum is complex. What are the likely impurities and how can I remove them?
A: Impurities typically arise from unreacted starting materials or side reactions. Effective purification relies on understanding the chemical nature of these contaminants.
Caption: Potential side reactions leading to common impurities.
Common Impurities and Purification Strategies:
| Impurity | Chemical Nature | Identification | Removal Strategy |
| Unreacted 4-Aminophenylacetic Acid | Amphoteric (basic amine, acidic carboxyl) | Baseline spot on silica TLC. Soluble in both strong acid and strong base. | Acid-Base Work-up: During workup, after dissolving the crude mixture in an organic solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1M HCl). This will protonate and extract the unreacted amine into the aqueous layer. |
| Cyclopropanecarboxylic Acid | Acidic | A distinct spot on TLC. Will co-extract with the product during a basic wash. | Recrystallization: This is the most effective method. The desired product and this impurity have different solubilities. Experiment with solvent systems like ethanol/water or ethyl acetate/hexanes. |
| Triethylamine Hydrochloride | Salt | - | Aqueous Wash: This salt is highly soluble in water and is easily removed by washing the organic layer with water or brine during the work-up. |
| Ester Impurity (from alternative synthesis) | Neutral | If synthesizing from an ester like ethyl 4-aminophenylacetate, incomplete hydrolysis will leave the neutral ester {4-[(cyclopropylcarbonyl)amino]phenyl}acetate as an impurity. | Acid-Base Work-up: The desired carboxylic acid product is soluble in aqueous base (e.g., 1M NaOH), while the neutral ester impurity will remain in the organic layer. Separating the layers and then re-acidifying the aqueous layer will isolate the pure acid product. |
Recommended Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example and may require optimization based on lab conditions and reagent purity.
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-aminophenylacetic acid (5.0 g, 33.1 mmol). Add 100 mL of anhydrous dichloromethane (DCM).
-
Basification: Add triethylamine (5.1 mL, 36.4 mmol, 1.1 eq) to the suspension. Stir for 10 minutes.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Acylation: Add cyclopropanecarbonyl chloride (3.1 mL, 34.7 mmol, 1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 10 °C. A precipitate (triethylamine hydrochloride) will form.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3 hours. Monitor the reaction's completion by TLC (Mobile phase: 50% Ethyl Acetate / 49% Hexanes / 1% Acetic Acid).
-
Work-up:
-
Cool the mixture in an ice bath and slowly add 50 mL of 1M HCl to quench the reaction.
-
Transfer the mixture to a separatory funnel. The desired product may be partially soluble in both layers or precipitate. Add ethyl acetate (100 mL) to dissolve the solids.
-
Wash the organic layer with 1M HCl (2 x 50 mL) to remove triethylamine, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude solid product.
-
Protocol 2: Purification by Recrystallization
-
Solubilization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Crystallization: While the solution is still hot, slowly add deionized water dropwise until the solution becomes faintly cloudy (the cloud point).
-
Cooling: Add a few more drops of hot ethanol to redissolve the cloudiness. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold 1:1 ethanol/water.
-
Drying: Dry the crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.
References
- Google Patents. EP1401815A1 - Process for the preparation of a highly pure pharmaceutical intermediate, 4-(cyclopropylcarbonyl)-alpha,alpha-dimethylphenyl acetic acid.
- Google Patents. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
-
PubChem. Cyclopropanecarbonyl chloride | C4H5ClO | CID 77637. Available at: [Link]
-
MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available at: [Link]
-
Organic Syntheses. p-AMINOPHENYLACETIC ACID. Available at: [Link]
-
ResearchGate. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Available at: [Link]
-
Shree Ganesh Remedies Limited. Cyclopropanecarbonyl chloride-4023-34-1. Available at: [Link]
-
PubMed. Metabolism of p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650). Species Differences. Available at: [Link]
-
CORE. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Available at: [Link]
-
PMC. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Available at: [Link]
-
Technical Disclosure Commons. Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid a. Available at: [Link]
-
PubChem. 4-Aminophenylacetic acid | C8H9NO2 | CID 14533. Available at: [Link]
-
Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]
-
PMC. Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. Available at: [Link]
-
Doc Brown's Chemistry. Reaction of acid chlorides with amines reaction of acid anhydrides with amines. Available at: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Cyclopropanecarbonyl chloride | C4H5ClO | CID 77637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reaction of acid chlorides with amines reaction of acid anhydrides with amines synthesis of Paracetamol Nylon-6 Nylon-6,6 synthesis equations diagrams organic nitrogen compounds organonitrogen molecules advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 5. Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Synthesis of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid
Welcome to the technical support center for the synthesis of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your reaction conditions for a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the acylation of 4-aminophenylacetic acid with cyclopropanecarbonyl chloride. This reaction, often performed under Schotten-Baumann conditions, involves the use of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2][3][4][5]
Q2: What are the critical starting material quality parameters to consider?
A2: The purity of both 4-aminophenylacetic acid and cyclopropanecarbonyl chloride is paramount. For 4-aminophenylacetic acid, ensure it is free from polymeric impurities and is adequately dried. Cyclopropanecarbonyl chloride is highly sensitive to moisture and can hydrolyze to cyclopropanecarboxylic acid.[6][7] It's recommended to use freshly opened or distilled cyclopropanecarbonyl chloride for best results. An infrared (IR) spectrum can be used to check for the presence of a broad O-H stretch, which would indicate hydrolysis to the carboxylic acid.[8]
Q3: My reaction is complete, but I'm struggling to isolate a pure product. What are the recommended purification techniques?
A3: The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective at removing minor impurities.[9] For more challenging separations, silica gel column chromatography using a gradient of ethyl acetate in hexanes with a small amount of acetic acid can be employed.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A common frustration in any synthesis is a lower-than-expected yield. Several factors can contribute to this issue.
Potential Causes & Solutions
| Cause | Explanation | Recommended Action |
| Poor Quality of Cyclopropanecarbonyl Chloride | The acyl chloride is highly reactive and susceptible to hydrolysis upon exposure to atmospheric moisture, forming the unreactive cyclopropanecarboxylic acid.[6][7] | Use a fresh bottle of cyclopropanecarbonyl chloride or purify it by distillation before use.[8] Store it under an inert atmosphere (e.g., nitrogen or argon) and handle it with dry syringes and glassware. |
| Inadequate Base | A base is crucial to neutralize the HCl generated during the reaction.[1][4] If the base is too weak, or used in insufficient quantity, the reaction mixture will become acidic, protonating the starting amine and rendering it non-nucleophilic. | Use at least one equivalent of a suitable base such as triethylamine, pyridine, or aqueous sodium hydroxide. For Schotten-Baumann conditions, a biphasic system with aqueous NaOH is effective.[5][10] |
| Low Reaction Temperature | While the reaction is often exothermic, running it at too low a temperature can significantly slow down the reaction rate. | The reaction is typically performed at 0 °C to room temperature.[5] If the reaction is sluggish, allowing it to warm to room temperature for a few hours can improve the yield.[1] |
| Side Reaction: Amine Oxidation | Aromatic amines can be susceptible to oxidation, leading to colored impurities and reduced yield.[11] | Running the reaction under an inert atmosphere can help to minimize oxidation. |
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
The formation of byproducts is a common challenge. Identifying these impurities is the first step toward eliminating them.
Potential Side Products and Mitigation Strategies
-
Unreacted 4-Aminophenylacetic Acid: This is often the most common impurity.
-
Cause: Incomplete reaction due to reasons outlined in the low yield section.
-
Solution: Ensure the use of a slight excess (1.1-1.2 equivalents) of cyclopropanecarbonyl chloride. Monitor the reaction by TLC until the starting amine is consumed.
-
-
Cyclopropanecarboxylic Acid: This can be present from the start if the acyl chloride has hydrolyzed or can form during workup.
-
Cause: Hydrolysis of cyclopropanecarbonyl chloride.
-
Solution: Use anhydrous conditions. During the workup, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove this acidic impurity.[1]
-
-
Diacylated Product: While less common for this specific substrate, it's a possibility if there are other nucleophilic sites.
-
Cause: Reaction of the carboxylic acid of the product with another molecule of cyclopropanecarbonyl chloride under certain conditions.
-
Solution: This is generally not a significant issue in this synthesis. Standard purification should remove any trace amounts.
-
Experimental Protocols
Protocol 1: Schotten-Baumann Synthesis of this compound
This protocol provides a robust method for the synthesis using a biphasic system.
Materials:
-
4-Aminophenylacetic acid
-
Cyclopropanecarbonyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl, for workup)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-aminophenylacetic acid (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (2.0-3.0 eq.).
-
Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
In a separate flask, dissolve cyclopropanecarbonyl chloride (1.1 eq.) in dichloromethane.
-
Add the cyclopropanecarbonyl chloride solution dropwise to the stirred aqueous solution over 30 minutes, maintaining the temperature between 0 and 5 °C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Workflow Diagram: Schotten-Baumann Synthesis
Caption: Troubleshooting logic for low reaction yield.
References
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Publications. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. [Link]
-
Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. [Link]
- A kind of preparation method of cyclopropanecarbonyl chloride.
- Process for the preparation of a highly pure pharmaceutical intermediate, 4-(cyclopropylcarbonyl)-alpha,alpha-dimethylphenyl acetic acid.
- Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
-
What is the Schottan-Baumann reaction? Quora. [Link]
-
Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. testbook.com [testbook.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Page loading... [guidechem.com]
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- 8. Cyclopropanecarbonyl Chloride | 4023-34-1 [chemicalbook.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting Guide for {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid (CPAA) Cell-Based Assays
<Technical Support Center >
Last Updated: 2026-01-16
Introduction
Welcome to the technical support center for {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid, hereafter referred to as Compound CPAA. This guide is designed for researchers, scientists, and drug development professionals encountering variability in cell-based assays involving this novel compound. Our goal is to provide a structured, scientifically-grounded framework for identifying, diagnosing, and resolving common experimental issues.
Based on its structure, CPAA is hypothesized to be a small molecule modulator of intracellular signaling pathways. High variability in assay results is a common challenge in early-stage drug discovery and can stem from numerous factors related to the compound, the biological system, or the assay protocol itself.[1] This document provides in-depth troubleshooting strategies to ensure the generation of robust, reproducible, and reliable data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding CPAA assay variability.
Q1: My IC50 value for CPAA shifts significantly between experiments. What is the most likely cause?
A1: The most common causes for a shifting IC50 value are inconsistencies in compound handling, cell health, or protocol execution. Specifically, check for:
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Compound Solubility and Stability: CPAA may be precipitating out of your stock solution or assay medium.[2] Ensure your DMSO stock is anhydrous and that the final DMSO concentration in your assay is consistent and non-toxic (typically <0.5%).[3][4]
-
Cell Passage Number and Density: Cells can exhibit phenotypic drift over many passages, altering their response to treatment.[5] Always use cells within a defined, low-passage number range and ensure seeding density is consistent across all experiments.[6][7]
-
Reagent Variability: Batch-to-batch variation in serum, media, or assay reagents can dramatically impact results.[8][9] Qualify new lots of critical reagents before use in critical studies.
Q2: I'm observing high variability between my technical replicates within the same plate. What should I investigate first?
A2: High intra-plate variability often points to technical execution issues. Key areas to focus on include:
-
Pipetting Accuracy: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of error.[10][11] Use calibrated pipettes, consider using a multi-channel pipette for reagent addition, and employ reverse pipetting for viscous solutions.
-
Incomplete Mixing: Ensure the compound is thoroughly mixed with the cell suspension or media in each well without causing excessive cell stress.
Q3: My positive and negative controls are performing inconsistently. How do I stabilize them?
A3: Control performance is the bedrock of assay validity. If controls are variable, the entire experiment is suspect.
-
For Negative Controls (Vehicle): Ensure the final DMSO concentration is identical across all wells, including untreated controls. Even minor differences can affect cell health and signal output.[13]
-
For Positive Controls (e.g., another known inhibitor): Confirm the stability and solubility of your positive control compound. If using a biological stimulus (e.g., a cytokine), verify its activity and use aliquots to avoid repeated freeze-thaw cycles.[2]
-
Assay Signal Stability: For luminescence or fluorescence assays, ensure the signal is stable over the measurement period. Some "flash" assays have signals that decay rapidly, requiring precise timing and often an instrument with injectors for optimal reproducibility.[14]
Section 2: Deep-Dive Troubleshooting Guides
This section provides a more detailed, cause-and-effect analysis of variability, broken down by the source of the problem.
Compound-Related Issues
The physical and chemical properties of CPAA are a primary source of potential variability.
Q: I suspect CPAA is precipitating in my cell culture medium. How can I confirm this and what can I do to fix it?
A: Rationale: Small molecule inhibitors, especially hydrophobic ones, often have limited aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer or medium, the compound can crash out of solution, drastically lowering its effective concentration and leading to poor, unpredictable results.[15]
Troubleshooting Steps:
-
Visual Inspection (Qualitative): Prepare the highest concentration of CPAA in your final assay medium. Incubate under assay conditions (e.g., 37°C for 1 hour). Visually inspect the solution against a dark background for any signs of cloudiness, particulates, or crystals.[2]
-
Solubility Measurement (Quantitative): Perform a kinetic solubility assay. This involves preparing a serial dilution of CPAA in assay buffer and measuring light scattering over time. An increase in turbidity indicates precipitation.
-
Mitigation Strategies:
-
Lower Final DMSO Concentration: While counterintuitive, sometimes a lower DMSO concentration can prevent localized "shock" precipitation upon dilution. Ensure the final concentration remains below 0.5% to avoid solvent toxicity.[4]
-
Use a Surfactant: For biochemical assays, a low concentration (0.01-0.05%) of a non-ionic surfactant like Tween-20 can help maintain solubility. This is often not suitable for live-cell assays.
-
Re-evaluate Maximum Soluble Concentration: Your working concentrations may be too high. Determine the maximum soluble concentration in your specific assay medium and work below that limit.
-
Cell-Based Issues
The biological system is inherently variable. Controlling this variability is key to a robust assay.[16]
Q: My assay results are consistent on a day-to-day basis, but drift over several weeks. What could be the cause?
A: Rationale: This pattern strongly suggests a change in the cell line itself over time. Continuous passaging can select for subpopulations of cells with different growth rates or protein expression levels, leading to a gradual change in their response to CPAA.[5]
Troubleshooting Steps:
-
Implement a Cell Banking System: The most critical control is to use a tiered cell banking system (Master Cell Bank, Working Cell Bank). Thaw a new vial of low-passage cells from a qualified Working Cell Bank every 2-3 months (or a predetermined passage limit) and discard older cultures.[5]
-
Cell Line Authentication: Periodically (e.g., annually or when a new bank is made), verify the identity of your cell line using Short Tandem Repeat (STR) profiling. Misidentification or cross-contamination of cell lines is a major cause of irreproducible research.[5]
-
Monitor Cell Health and Morphology: Before each experiment, visually inspect your cells. Document their morphology and ensure they are healthy and free of contamination. Do not use cells that are overgrown or have been in culture for too long since the last passage.[6]
Q: I'm using a reporter assay (e.g., Luciferase) and the signal-to-background ratio is low and variable. How can I improve this?
A: Rationale: Reporter assays are powerful but can be sensitive to cell health, transfection efficiency, and reagent quality. High background or low signal can compress the dynamic range of the assay, magnifying the impact of small variations.
Troubleshooting Steps:
-
Optimize Cell Seeding Density: The optimal cell number per well should be high enough to produce a strong signal but low enough to avoid overgrowth and nutrient depletion during the assay, which can affect promoter activity.[6]
-
Check Reagent Quality: Ensure your luciferase substrate is stored correctly (protected from light, at the correct temperature) and is not expired. Prepare it fresh for each experiment.
-
Use Opaque Plates: For luminescence assays, always use solid white, opaque-walled plates to maximize the light signal and prevent crosstalk between wells.[11]
-
Normalize Your Data: Use a dual-luciferase system where a second reporter (like Renilla luciferase) is driven by a constitutive promoter. Normalizing the experimental reporter signal (Firefly) to the control reporter signal (Renilla) can correct for variations in cell number and transfection efficiency between wells.[11]
Assay Protocol and Instrumentation Issues
Minor deviations in the protocol can lead to major variations in the data.[7]
Q: My data shows a distinct "edge effect," with outer wells behaving differently from inner wells. How do I prevent this?
Troubleshooting Steps:
-
Ensure Proper Plate Sealing: Use breathable sealing films for long-term incubations to allow for gas exchange while minimizing evaporation.[17]
-
Randomize Plate Layout: If avoiding edge wells is not possible, randomize the layout of your samples and controls across the plate. This prevents systematic bias from affecting one particular treatment group.[18]
Q: How do I ensure my assay is robust and meets quality control standards?
A: Rationale: A validated, robust assay has clearly defined performance characteristics, ensuring that the data generated is reliable. Key statistical parameters are used to monitor assay quality over time.[19][20]
Implementation of QC Metrics:
-
Calculate Z'-Factor (Z-prime): This metric measures the statistical effect size and separation between your positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
Monitor Signal-to-Background (S/B) Ratio: This is the ratio of the mean signal of the positive control to the mean signal of the negative control. A high and stable S/B ratio is desirable.
-
Track Coefficient of Variation (%CV): This measures the variability of your replicates. Aim for a %CV of less than 15% for your controls.
-
%CV = (Standard Deviation / Mean) * 100
-
Table 1: Recommended Assay Quality Control Parameters | Parameter | Formula | Acceptance Criteria | Common Cause of Failure | | :--- | :--- | :--- | :--- | | Z'-Factor | 1 - (3*(SDpos+SDneg)) / |Meanpos-Meanneg| | > 0.5 | High variability in controls; small assay window | | S/B Ratio | Meanpos / Meanneg | > 10 (assay dependent) | Weak positive control; high background | | %CV (Replicates) | (SD / Mean) * 100 | < 15% | Pipetting error; cell clumping; edge effects |
Section 3: Visualization & Standardized Protocols
Visualizing the Troubleshooting Workflow
A logical workflow can help systematically diagnose the source of variability.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. biocompare.com [biocompare.com]
- 7. youtube.com [youtube.com]
- 8. How Serum Quality Influences Cell Culture Outcomes: Key Factors for Reliable and Reproducible Results / Blog / Info`s | seamlessbio [seamlessbio.de]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - RU [thermofisher.com]
- 13. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. cellgs.com [cellgs.com]
- 17. thomassci.com [thomassci.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. marinbio.com [marinbio.com]
Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid
Welcome to the technical support center for researchers utilizing {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid, also known as SQ 20,650. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and best practices to help you navigate the complexities of its use in your experiments, with a primary focus on ensuring on-target specificity and minimizing confounding off-target effects. As a non-steroidal anti-inflammatory agent (NSAID), its mechanism of action is presumed to involve the inhibition of prostaglandin synthesis, a pathway critical to inflammation but also vital for various physiological processes.[1][2][3] Understanding and controlling for off-target activities is therefore paramount for the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanism and application of this compound.
Q1: What is the presumed primary target of this compound?
A1: As a non-steroidal anti-inflammatory drug (NSAID), the primary molecular targets of this compound are expected to be the cyclooxygenase (COX) enzymes, COX-1 and/or COX-2.[1][2] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3] The therapeutic anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the inhibition of the constitutively expressed COX-1 is often associated with gastrointestinal and renal side effects.[1][2] The specific selectivity profile of this compound for COX-1 versus COX-2 has not been extensively reported in publicly available literature and would need to be determined empirically.
Q2: What are the potential off-target effects I should be concerned about with an NSAID-like compound?
A2: Off-target effects of NSAIDs are well-documented and are often the cause of their adverse side-effect profile. These can be broadly categorized as:
-
Mechanism-based off-target effects in unintended tissues: Inhibition of COX-1 in the gastric mucosa can impair its protective lining, leading to ulcers and bleeding.[1][2] Inhibition of prostaglandins in the kidneys can affect renal blood flow and function.[1][4]
-
Cardiovascular effects: Some NSAIDs, particularly those selective for COX-2, have been associated with an increased risk of cardiovascular events like heart attack and stroke.[5][6][7] This is thought to be due to an imbalance between COX-2-derived prostacyclin (vasodilatory and anti-platelet) and COX-1-derived thromboxane A2 (vasoconstrictive and pro-platelet).
-
"Off-target" enzyme inhibition: Beyond COX enzymes, some NSAIDs may interact with other enzymes. For instance, inhibition of downstream enzymes in the prostaglandin synthesis pathway, such as microsomal prostaglandin E synthase-1 (mPGES-1), is another potential mechanism or off-target effect that could influence experimental outcomes.[8][9][10][11][12]
-
Unrelated protein interactions: Like any small molecule, there is a possibility of interaction with structurally unrelated proteins, which can lead to unexpected phenotypes.
Q3: Why is it crucial to use a negative control compound in my experiments?
A3: A negative control is a compound that is structurally very similar to your active compound (this compound in this case) but is inactive against the intended target (e.g., COX enzymes). The purpose of a negative control is to help differentiate between the on-target phenotype and non-specific or off-target effects. If the negative control does not produce the same biological effect as your active compound, it strengthens the evidence that the observed effect is due to the inhibition of the intended target.
A4: Designing a proper negative control is a critical aspect of rigorous chemical biology. The ideal inactive control for this compound would have the following characteristics:
-
High structural similarity: It should possess a chemical scaffold that is very close to the active compound to have similar physicochemical properties (e.g., solubility, cell permeability).
-
Loss of key binding interactions: The modification should abolish the activity at the primary target. For a presumed COX inhibitor, this could involve altering a group known to be critical for binding to the active site, such as the carboxylic acid moiety which often interacts with a key arginine residue in the COX active site.
-
Similar off-target profile: Ideally, the negative control should retain the off-target interactions of the parent compound. This is often the most challenging aspect to achieve.
A potential strategy would be to synthesize an analog where the carboxylic acid is replaced with a non-acidic group, for example, an amide or a methyl ester. This modification would likely disrupt the key interaction with the COX active site, rendering it inactive as a COX inhibitor. However, it is crucial to experimentally validate that this new compound is indeed inactive against the primary target(s).
Troubleshooting Guide: Investigating and Mitigating Off-Target Effects
This section provides a systematic approach to identifying and minimizing the off-target effects of this compound in your experimental system.
Step 1: Determine the On-Target Potency and Selectivity
Before you can confidently attribute an observed phenotype to an off-target effect, you must first thoroughly characterize the on-target activity of your compound.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol allows you to determine the potency (IC50) of this compound against both COX isoforms.
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Ampleximd Red reagent
-
Horseradish peroxidase (HRP)
-
DMSO (for compound dilution)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, HRP, and Ampleximd Red reagent.
-
Add the diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add COX-1 or COX-2 enzyme to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the fluorescence at an excitation of 530-560 nm and an emission of ~590 nm in kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction for each concentration and determine the IC50 values for COX-1 and COX-2.
Data Interpretation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | To be determined | To be determined | To be determined |
| Celecoxib (Control) | ~15 | ~0.04 | ~375 |
| Ibuprofen (Control) | ~13 | ~344 | ~0.04 |
This table provides a template for your experimental results. The control values are approximate and can vary between assay conditions.
Step 2: Confirm Target Engagement in a Cellular Context
Demonstrating that your compound interacts with its intended target within a living cell is a critical validation step.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess the binding of a compound to its target protein in intact cells by measuring changes in the protein's thermal stability.
dot
Caption: CETSA experimental workflow to validate target engagement.
Step 3: Profile for Off-Target Activities
A systematic screen against a broad range of potential targets is the most direct way to identify off-target interactions.
Recommendation: Kinase Selectivity Profiling
Given that many small molecule inhibitors have off-target effects on kinases, a kinase selectivity screen is a valuable investment. Commercial services offer screening against large panels of kinases at a single high concentration of your compound. Any significant inhibition ("hits") should be followed up with dose-response experiments to determine the IC50. This will provide a clear picture of the compound's kinase selectivity.
Step 4: Validate On-Target vs. Off-Target Phenotypes
Once you have identified potential on- and off-targets, the next step is to determine which of these interactions is responsible for your observed cellular phenotype.
Genetic Approaches: CRISPR/Cas9-mediated Gene Knockout
CRISPR-Cas9 technology allows for the precise knockout of a gene encoding a putative target. By comparing the effect of your compound in wild-type versus knockout cells, you can directly assess the contribution of that target to the observed phenotype.
dot
Sources
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and side effects of cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. cmaj.ca [cmaj.ca]
- 7. fda.gov [fda.gov]
- 8. Prostaglandin E(2) synthase inhibition as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of microsomal prostaglandin E synthase-1 as targeted therapy in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulforaphane Inhibits Prostaglandin E2 Synthesis by Suppressing Microsomal Prostaglandin E Synthase 1 | PLOS One [journals.plos.org]
- 11. Prostaglandin E2 synthase inhibition as a therapeutic target | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Technical Support Hub: Purification of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid
From the desk of a Senior Application Scientist
Welcome to the technical support center for {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid. This molecule, a key building block in pharmaceutical development, presents unique purification challenges due to its amphoteric nature, containing both a carboxylic acid and an amide functional group. This guide is designed to provide you with not just protocols, but the underlying scientific rationale to troubleshoot and optimize your purification strategy effectively. We will move beyond simple step-by-step instructions to empower you with the expertise to tackle common issues encountered in the lab.
Section 1: Initial Purity Assessment & Impurity Profile
Before any purification attempt, a thorough understanding of your crude material is paramount. Rushing into a purification scheme without this knowledge is a common pitfall that often leads to wasted time and resources.
Q1: What are the first steps I should take before attempting a large-scale purification?
A1: Always begin with a small-scale analytical assessment.
-
Thin-Layer Chromatography (TLC): This is your first and fastest tool. Use it to visualize the number of components in your crude mixture and to begin screening for an effective solvent system for column chromatography. A common starting eluent is a 7:3 mixture of Ethyl Acetate:Hexane, often with 0.5-1% acetic acid added to prevent the carboxylic acid from streaking on the silica plate.
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, an HPLC analysis is essential. This will give you the percentage purity of your crude product and reveal the presence of any minor impurities that may not be visible on TLC. A reverse-phase C18 column is typically effective, using a mobile phase of acetonitrile and water with an acid modifier like formic or acetic acid[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum of your crude material can help identify the structure of major impurities. Look for signals corresponding to unreacted starting materials like 4-aminophenylacetic acid or byproducts.
Q2: What are the likely impurities I might encounter during the synthesis of this compound?
A2: The impurity profile is highly dependent on your synthetic route, but common culprits include:
-
Unreacted 4-aminophenylacetic acid: A polar, water-soluble starting material[2].
-
Hydrolyzed Acylating Agent: Cyclopropanecarboxylic acid, formed from the hydrolysis of the corresponding acyl chloride.
-
Diacylated Product: Where the carboxylic acid of another molecule has formed an anhydride linkage.
-
Regioisomers: Depending on the synthesis, isomeric impurities (e.g., meta-substituted analogs) could be present, which can be particularly challenging to separate. Purification of structurally similar compounds has focused heavily on the removal of such isomers[3].
Section 2: Purification Method Selection Guide
The choice between recrystallization and chromatography depends on the purity of your crude material and the nature of the impurities.
Q3: When should I choose recrystallization over chromatography?
A3: Recrystallization is most effective when your crude product has a relatively high purity (typically >90-95%) and the impurities have different solubility profiles from your desired compound. It is an economical and scalable method for removing small amounts of impurities. If your crude material is complex, with multiple impurities or isomers that are structurally similar to the product, column chromatography will be necessary to achieve high purity.
Below is a decision-making workflow to guide your choice.
Caption: Troubleshooting flowchart for failed crystallization.
Q6: My compound 'oiled out' instead of crystallizing. How can I fix this?
A6: Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is too concentrated. Try one of these solutions:
-
Re-heat the solution to dissolve the oil, then add slightly more hot solvent to decrease the concentration before attempting to cool again.
-
Switch to a lower-boiling point solvent system.
Section 4: Troubleshooting Guide: Column Chromatography
For complex mixtures, silica gel chromatography is the method of choice. The key is to find a solvent system that provides good separation on a TLC plate first.
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: Use TLC to find an eluent that gives your product an Rf value of ~0.3. Because your compound has a carboxylic acid, you must add a modifier. A typical system is Dichloromethane:Methanol (e.g., 98:2 to 95:5) or Ethyl Acetate:Hexane (e.g., 6:4 to 8:2), both containing 0.5-1% acetic acid . The acid keeps your compound protonated, preventing it from binding irreversibly to the silica gel and causing streaking.[4]
-
Column Packing: Pack a glass column with silica gel using your chosen eluent system (wet slurry packing is recommended).
-
Sample Loading: Dissolve your crude product in a minimum amount of the eluent or a stronger solvent like DCM. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column by applying pressure (flash chromatography) and collect fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
| Eluent System | Modifier | Rationale & Notes |
| Dichloromethane / Methanol (98:2 to 90:10) | 0.5-1% Acetic Acid | A standard choice for polar compounds. The methanol percentage is increased to elute more polar compounds. |
| Ethyl Acetate / Hexane (50:50 to 80:20) | 0.5-1% Acetic Acid | A less polar system that can provide good separation from non-polar impurities. |
Table 2: Recommended Eluent Systems for Silica Gel Chromatography.
Troubleshooting Chromatography Q&A
Q7: My compound is streaking badly on the TLC plate and the column. Why?
A7: This is the classic sign of a free carboxylic acid interacting too strongly with the acidic silica gel. The solution is to add a small amount (0.5-1%) of a volatile acid, like acetic acid, to your eluent.[4] This ensures the compound remains in its protonated, less polar form, leading to sharper bands and better separation.
Q8: The separation between my product and an impurity is poor (ΔRf is too small). How can I improve it?
A8:
-
Change Polarity: Make your eluent system less polar. For example, if you are using 8:2 Ethyl Acetate:Hexane, try 7:3 or 6:4. This will move all spots down the plate, often increasing the separation between them.
-
Change Selectivity: Switch to a different solvent system. If you are using an Ethyl Acetate-based system, try a Dichloromethane-based one. Different solvents interact with your compounds in unique ways, which can dramatically alter the separation.
Q9: My compound won't elute from the column, even with 100% ethyl acetate.
A9: Your compound is too polar for the chosen solvent system. You need to switch to a more polar eluent, such as a Dichloromethane/Methanol gradient. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. Remember to always include the acetic acid modifier.
Section 5: Final Purity Verification
Q10: How do I confirm the purity and identity of my final product?
A10: After purification, you must verify the outcome.
-
HPLC: Run an HPLC analysis on the final material. You should see a single major peak, and the purity should be >99%.
-
NMR (¹H and ¹³C): An NMR spectrum will confirm the chemical structure and reveal the presence of any remaining impurities.
-
Melting Point: A sharp melting point is a good indicator of high purity. Compare your value to the literature if available. For the related compound 4-aminophenylacetic acid, the melting point is around 201°C.[2]
References
- Process for the preparation of a highly pure pharmaceutical intermediate, 4-(cyclopropylcarbonyl)-alpha,alpha-dimethylphenyl acetic acid.
-
4-Aminophenylacetic acid - Solubility of Things. Solubility of Things. [Link]
-
Separation of Acetic acid, [(4-aminophenyl)amino]oxo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
chromatography of carboxylic acid derivatives of aminoacids? Reddit r/OrganicChemistry. [Link]
-
Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid a. Technical Disclosure Commons. [Link]
-
p-AMINOPHENYLACETIC ACID. Organic Syntheses Procedure. [Link]
-
(PDF) 4-Aminophenylacetic acid. ResearchGate. [Link]
Sources
- 1. Separation of Acetic acid, [(4-aminophenyl)amino]oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. 4-Aminophenylacetic acid, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. EP1401815A1 - Process for the preparation of a highly pure pharmaceutical intermediate, 4-(cyclopropylcarbonyl)-alpha,alpha-dimethylphenyl acetic acid - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
degradation pathways of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid under experimental conditions
Introduction: Welcome to the technical support center for {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid. As a crucial intermediate or active pharmaceutical ingredient (API) in drug development, a thorough understanding of its stability and degradation profile is paramount for ensuring product quality, safety, and efficacy. Changes in the stability of a drug substance can risk patient safety through the formation of toxic degradation products or by delivering a lower dose than intended[1]. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the degradation pathways of this molecule under various experimental conditions. It combines theoretical insights based on its chemical structure with practical, field-proven troubleshooting guides and experimental protocols.
Section 1: Frequently Asked Questions (FAQs) on Predicted Degradation
This section addresses common questions regarding the intrinsic stability and likely degradation pathways of this compound based on its molecular structure.
Q1: What are the primary predicted degradation pathways for this compound?
A1: Based on the functional groups present, the two primary degradation pathways predicted for this compound are hydrolysis and oxidation . A third, less specific pathway is photodegradation upon exposure to light. Forced degradation studies are essential to confirm these pathways and identify the resulting degradants[1][2]. The goal of these studies is to intentionally break down the molecule to understand its stability and establish degradation pathways[2][3].
-
Hydrolytic Degradation: The amide linkage is the most probable site for hydrolysis. This reaction, catalyzed by acidic or basic conditions, would cleave the molecule into two primary degradation products[2].
-
Oxidative Degradation: The phenylacetic acid moiety, particularly the benzylic carbon and the electron-rich aromatic ring, are potential sites for oxidation.
-
Photolytic Degradation: Exposure to UV or visible light can induce degradation, potentially through radical mechanisms or cleavage of the C-N bond, a known pathway for similar aromatic compounds[4].
Q2: Which functional groups are most susceptible to degradation?
A2: The molecule's susceptibility is dictated by its key functional groups:
-
Amide Bond (-CO-NH-): This is the most chemically labile site. Amide hydrolysis is a common degradation reaction for many pharmaceuticals and is highly dependent on pH and temperature[5].
-
Phenylacetic Acid Moiety: The methylene group (-CH₂-) adjacent to the aromatic ring and the carboxylic acid is a potential site for oxidative attack. The aromatic ring itself can also undergo oxidation.
-
Cyclopropyl Ring: While generally stable, under harsh oxidative conditions, this ring could potentially undergo cleavage.
Q3: What are the likely primary degradation products?
A3: The predicted primary degradation products correspond to the pathways described above:
-
From Hydrolysis:
-
From Oxidation:
-
Oxidation could lead to hydroxylated species on the phenyl ring or oxidation at the benzylic position, forming a ketone or other related products. The metabolism of a similar compound, p-(cyclopropylcarbonyl)phenylacetic acid, shows reduction of the ketone to an alcohol, indicating this part of the molecule is reactive, though this is a biological, not purely chemical, process[8].
-
Below is a diagram illustrating the primary predicted degradation pathways.
Caption: Predicted degradation pathways of this compound.
Section 2: Designing a Forced Degradation Study
A forced degradation or stress testing study is fundamental to identifying the likely degradation products, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods[2]. The goal is typically to achieve 5-20% degradation of the API to ensure that the analytical methods can detect and quantify any significant degradants[3].
Protocol 1: General Setup for Forced Degradation Studies
This protocol outlines the initial steps for preparing samples for stress testing.
Objective: To prepare stock solutions and controls for subjecting this compound to various stress conditions.
Materials:
-
This compound (API)
-
Methanol or Acetonitrile (HPLC grade)
-
Purified water (Type I)
-
Class A volumetric flasks
-
Calibrated analytical balance
Procedure:
-
Prepare API Stock Solution: Accurately weigh and dissolve a suitable amount of the API in a minimal amount of organic solvent (e.g., methanol). Dilute with water or an appropriate solvent mixture to a final concentration of 1 mg/mL. This will be your stock solution.
-
Prepare Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 100 µg/mL) with the same solvent mixture. This is your unstressed control (T=0 sample). Analyze it immediately to get a baseline.
-
Prepare Placebo Blanks: If working with a drug product formulation, prepare a placebo mixture (all excipients without the API) and subject it to the same stress conditions. This helps differentiate degradants of the API from those of the excipients[2].
-
Sample Management: For each stress condition, use a separate aliquot of the stock solution. Protect all solutions from light unless photostability is being tested.
Protocol 2: Application of Stress Conditions
The following conditions are based on standard industry practices and ICH guidelines[2]. The duration and intensity of stress should be adjusted to achieve the target degradation of 5-20%[3].
| Stress Condition | Reagent/Condition | Typical Concentration | Temperature | Duration | Neutralization/Quenching |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 N - 1 N | 60°C - 80°C | 2 - 24 hours | Stoichiometric NaOH |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 N - 1 N | Room Temp - 60°C | 1 - 12 hours | Stoichiometric HCl |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | Room Temperature | 2 - 24 hours | N/A (Dilution) |
| Thermal | Dry Heat / Solution | N/A | 60°C - 100°C | 24 - 72 hours | N/A |
| Photolytic | UV & Fluorescent Light | ICH Q1B Guidelines | Room Temperature | Per ICH Q1B | N/A |
Detailed Steps:
-
Hydrolytic Stress:
-
To 1 mL of the 1 mg/mL API stock, add 1 mL of 0.2 N HCl (final concentration 0.1 N HCl).
-
For basic conditions, add 1 mL of 0.2 N NaOH.
-
Heat the samples in a water bath for a defined period. Withdraw aliquots at intermediate time points (e.g., 2, 4, 8, 24 hours).
-
Cool the aliquots, neutralize them, and dilute to the analytical concentration for HPLC analysis.
-
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ (final concentration 3%).
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots, dilute, and analyze directly.
-
-
Thermal Stress:
-
For solid-state testing, place a thin layer of API powder in an oven.
-
For solution-state testing, heat the stock solution in a sealed vial.
-
At each time point, dissolve the solid or dilute the solution for analysis.
-
-
Photolytic Stress:
-
Expose the API solution and solid API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the samples after exposure. A parallel sample protected from light serves as the control.
-
Section 3: Analytical Methodologies
A validated stability-indicating analytical method is required to separate and quantify the parent API from any degradation products that may form[1][9].
Protocol 3: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop a reverse-phase HPLC method capable of resolving this compound from its potential degradation products.
Starting Conditions:
-
Column: C18, 150 x 4.6 mm, 3.5 µm (A C18 column is a good starting point for moderately polar compounds).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to screen for all potential degradants.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detector, scan for λmax (e.g., 254 nm, or use a Photo Diode Array (PDA) detector to monitor peak purity).
-
Injection Volume: 10 µL
Method Development & Validation:
-
Analyze Stressed Samples: Inject the samples generated from Protocol 2. The goal is to find a gradient and mobile phase composition that provides good resolution (>2) between the parent peak and all degradant peaks[9].
-
Check Peak Purity: Use a PDA detector to assess the peak purity of the parent compound in the stressed samples. An impure peak suggests co-elution with a degradant, requiring method optimization (e.g., changing mobile phase pH or organic solvent).
-
Method Validation (per ICH Q2(R1)): Once developed, the method must be validated for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are critical for proving specificity[10].
Section 4: Troubleshooting Guides
This section provides solutions to common issues encountered during degradation studies.
Q4: My compound shows no degradation under initial stress conditions. What should I do?
A4: If you observe less than 5% degradation, the stress conditions may be too mild. The purpose of forced degradation is to intentionally degrade the molecule[3].
-
Troubleshooting Steps:
-
Increase Stressor Concentration: Move from 0.1 N HCl/NaOH to 1 N or even 5 N. Increase H₂O₂ from 3% to 30%.
-
Increase Temperature: Raise the temperature in 10°C increments (e.g., from 60°C to 80°C).
-
Extend Duration: Increase the exposure time significantly (e.g., from 24 hours to 72 hours).
-
Documentation is Key: If the molecule proves to be highly stable even under these harsh conditions, this is a valid result. Document all conditions tested to demonstrate the compound's intrinsic stability.
-
Q5: I see multiple unknown peaks in my chromatogram. How do I proceed with identification?
A5: Identifying unknown peaks is crucial for understanding the degradation pathway. A systematic approach is required.
Caption: Workflow for identifying unknown degradation products.
-
Detailed Workflow:
-
Confirm Origin: Ensure the peak is absent in the T=0 sample, placebo blanks, and solvent blanks.
-
UV Spectrum Analysis: A PDA detector provides the UV spectrum of the unknown peak. A spectrum similar to the parent API suggests the core chromophore is intact. A significant shift may indicate a modification to the aromatic system.
-
LC-MS Analysis: This is the most powerful tool for initial identification. The mass-to-charge ratio (m/z) of the unknown peak provides its molecular weight.
-
Structure Matching: Compare the measured molecular weight to the calculated masses of predicted degradants (e.g., 4-Aminophenylacetic acid, MW ≈ 151.16 g/mol )[6].
-
Further Elucidation: For novel or critical degradants, MS/MS fragmentation can provide structural information. Isolation and subsequent NMR analysis may be required for definitive characterization[10].
-
Q6: How do I achieve mass balance in my stability study?
A6: Mass balance is the process of accounting for all the API by summing the amount remaining and the amount of all degradation products formed. A good mass balance (typically 95-105%) indicates that all major degradants have been detected.
-
Common Issues & Solutions:
-
Poor Chromophore: Some degradants may lack a strong UV chromophore and are thus "invisible" at the detection wavelength used for the parent API. Use a PDA detector and review chromatograms at multiple wavelengths.
-
Co-elution: A degradant may be co-eluting with the parent peak. Check peak purity.
-
Non-Eluting Degradants: Some degradation products might be highly polar and not elute from a reverse-phase column, or they may be insoluble. Use a different column or analytical technique (e.g., HILIC).
-
Volatile Degradants: Degradation may produce volatile products (e.g., CO₂) that cannot be detected by HPLC.
-
Incorrect Response Factors: Assume the response factor of the degradant is the same as the parent API for initial estimation. However, for accurate quantification, the relative response factor should be determined using an isolated standard of the degradant.
-
Section 5: References
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology Europe.
-
Forced Degradation Studies Research Articles - Page 1. R Discovery.
-
Metabolism of p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650). Species Differences. Drug Metabolism and Disposition.
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
-
Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. IntechOpen.
-
Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Frontiers in Microbiology.
-
The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter. mBio.
-
Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research.
-
PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H2O2 SENSITIZED Cu2O AND VISIBLE LIGHT. ResearchGate.
-
Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide. PubMed.
-
Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. ResearchGate.
-
A mechanistic study of the photodegradation of herbicide 2,4,5-trichlorophenoxyacetic acid in aqueous solution. PubMed.
-
4-Aminophenylacetic acid. PubChem.
-
p-AMINOPHENYLACETIC ACID. Organic Syntheses. XyIiaeA_JTg==)
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- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. A mechanistic study of the photodegradation of herbicide 2,4,5-trichlorophenoxyacetic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. 4-Aminophenylacetic acid | C8H9NO2 | CID 14533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Metabolism of p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650). Species Differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. discovery.researcher.life [discovery.researcher.life]
resolving inconsistencies in {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid experimental results
Welcome to the technical support center for {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental inconsistencies encountered during the synthesis, purification, and characterization of this compound. Our approach is rooted in explaining the "why" behind experimental choices, ensuring robust and reproducible results.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing step-by-step solutions grounded in chemical principles.
Issue 1: Low or Inconsistent Yields in the Amide Coupling Step
Question: My amide coupling reaction between 4-aminophenylacetic acid and cyclopropanecarbonyl chloride (or cyclopropanecarboxylic acid with a coupling agent) results in low and variable yields. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in amide bond formation are a frequent challenge. The root cause often lies in the delicate balance between activating the carboxylic acid and preventing side reactions. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[1][2] Therefore, activation of the carboxylic acid is necessary.
Potential Causes & Solutions:
-
Inadequate Carboxylic Acid Activation:
-
Acid Chloride Method: If using cyclopropanecarbonyl chloride, ensure it is of high purity and freshly prepared or properly stored, as acid chlorides are moisture-sensitive. The reaction of acid chlorides with amines is typically fast and exothermic; therefore, it's often performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side products.[] The use of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction.[]
-
Coupling Agents: When using coupling agents like DCC, EDC, HATU, or HBTU with cyclopropanecarboxylic acid, several factors are critical.[][4]
-
Choice of Coupling Agent: For larger-scale synthesis, carbodiimides like EDC are often more cost-effective than uronium-based reagents like HATU, although the latter can be more efficient for small-scale, difficult couplings.[4]
-
Additives: The addition of reagents like HOBt or OxymaPure can suppress racemization if chiral centers are present and can also improve coupling efficiency.[4]
-
Order of Addition: The generally accepted practice is to pre-activate the carboxylic acid with the coupling agent before adding the amine. This minimizes the exposure of the highly reactive activated intermediate to the amine, which can sometimes lead to side reactions.
-
-
-
Sub-optimal Reaction Conditions:
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used. The choice of solvent can influence the solubility of reactants and the reaction rate.
-
Temperature: While initial activation may be performed at 0 °C, allowing the reaction to slowly warm to room temperature and stir for several hours to overnight is often necessary for completion.
-
Base: The choice and amount of base are critical. An excess of a strong base can lead to side reactions. For many coupling reactions, 1.1 to 1.5 equivalents of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) are sufficient. In some cases, inorganic bases like NaHCO3 or K2CO3 can lead to cleaner reactions.[]
-
Workflow for Optimizing Amide Coupling:
Caption: Workflow for optimizing the amide coupling reaction.
Issue 2: Difficulty in Product Purification and Persistent Impurities
Question: I am struggling to purify this compound. My crude product shows multiple spots on TLC, and after column chromatography or recrystallization, I still observe impurities in my NMR and LC-MS data. What are common impurities and how can I effectively remove them?
Answer:
Purification challenges often stem from the presence of structurally similar impurities or unreacted starting materials. The amphoteric nature of the product (containing both an acidic carboxylic acid group and a weakly basic amide) can also complicate purification.
Common Impurities and Purification Strategies:
| Impurity | Source | Recommended Purification Method |
| Unreacted 4-Aminophenylacetic Acid | Incomplete reaction. | Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acidic solution (e.g., 1M HCl). The basic amine of the starting material will be protonated and move to the aqueous layer, while the desired amide product remains in the organic layer. |
| Unreacted Cyclopropanecarboxylic Acid | Incomplete reaction or hydrolysis of acid chloride. | Base-Acid Extraction: After the acidic wash, wash the organic layer with a dilute basic solution (e.g., saturated NaHCO3). The unreacted carboxylic acid and the desired product will be deprotonated and move to the aqueous layer. The aqueous layer can then be separated and re-acidified to precipitate the product and the unreacted acid. |
| Diacylated Product | Reaction of the product's amide N-H with another molecule of the activated carboxylic acid. | Column Chromatography: This impurity is often less polar than the desired product. A silica gel column using a gradient elution of ethyl acetate in hexanes, often with a small percentage of acetic acid to improve peak shape, can be effective. |
| Coupling Agent Byproducts | e.g., Dicyclohexylurea (DCU) from DCC. | Filtration & Recrystallization: DCU is often insoluble in common organic solvents like dichloromethane or ethyl acetate and can be removed by filtration. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is also effective for removing byproducts. |
Step-by-Step Purification Protocol (Post-Workup):
-
Initial Purification by Acid-Base Extraction:
-
Dissolve the crude material in a suitable organic solvent like ethyl acetate.
-
Wash sequentially with 1M HCl, water, saturated NaHCO3 solution, and finally brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Recrystallization:
-
The choice of solvent is critical. Consider solvent systems like ethanol/water, methanol/water, or ethyl acetate/hexanes.
-
Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to form pure crystals.
-
-
Column Chromatography (if necessary):
-
Use silica gel as the stationary phase.
-
A mobile phase gradient of increasing polarity (e.g., from 20% to 80% ethyl acetate in hexanes) with 1% acetic acid can effectively separate the desired product from less polar impurities.
-
Issue 3: Inconsistent Analytical Data (NMR, Mass Spec, Melting Point)
Question: My analytical data for different batches of this compound are inconsistent. For instance, the melting point varies, and the NMR spectra show shifting peaks or the presence of unexpected signals. What could be causing this?
Answer:
Inconsistent analytical data is a red flag that points towards issues with purity, residual solvent, or polymorphism.
Troubleshooting Inconsistent Analytical Data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Shifting Acid and Amide Protons: The chemical shifts of the carboxylic acid (-COOH) and amide (-NH) protons are highly dependent on the solvent, concentration, and temperature. They often appear as broad singlets and can exchange with D2O. To confirm their presence, you can run a D2O exchange experiment.
-
Residual Solvents: Peaks corresponding to common solvents used in synthesis and purification (e.g., ethyl acetate, hexanes, DCM, ethanol) are often present. Ensure your product is thoroughly dried under high vacuum.
-
Unexpected Signals: The presence of unexpected signals in the aromatic or aliphatic regions could indicate impurities that were not removed during purification. Compare the integration of the peaks to the expected proton count.
-
-
Mass Spectrometry (MS):
-
Incorrect Molecular Ion: If the observed m/z does not correspond to the expected molecular weight (219.24 g/mol for the neutral molecule), it could indicate the presence of an adduct (e.g., [M+Na]+, [M+K]+) or an impurity.
-
Multiple Peaks: The presence of multiple significant peaks could indicate a mixture of compounds.
-
-
Melting Point:
-
Broad or Depressed Melting Point Range: A pure compound should have a sharp melting point range. A broad or depressed range is a classic indicator of impurities.
-
Polymorphism: It is possible for a compound to exist in different crystalline forms (polymorphs), each with a distinct melting point. The crystallization conditions can influence which polymorph is formed.
-
Self-Validating Protocol for Characterization:
-
Dry Thoroughly: Before any analysis, dry the sample under high vacuum for several hours to remove residual solvents.
-
Run High-Resolution NMR: Obtain a high-resolution proton (¹H) NMR spectrum. If needed, run a carbon-¹³ (¹³C) NMR and 2D NMR experiments (like COSY and HSQC) to confirm the structure and connectivity.
-
Obtain High-Resolution Mass Spectrometry (HRMS): This will provide an accurate mass measurement, which can confirm the elemental composition of your compound.
-
Perform HPLC Analysis: An HPLC analysis can provide a quantitative measure of purity. A single sharp peak is indicative of a pure compound.
-
Measure Melting Point: Use a calibrated melting point apparatus and record the range from the first appearance of liquid to the complete melting of the solid.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: The molecule contains both polar (carboxylic acid, amide) and non-polar (phenyl ring, cyclopropyl group) moieties. It is expected to have limited solubility in water but should be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. Its solubility in aqueous solutions will be pH-dependent; it will be more soluble in basic solutions where the carboxylic acid is deprotonated to form a carboxylate salt.[5]
Q2: How should I store this compound to ensure its stability?
A2: As a general practice for compounds with carboxylic acid and amide functional groups, it is recommended to store the solid material in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture and light.[6]
Q3: Are there any known safety precautions for handling this compound?
A3: While specific toxicity data for this compound may not be readily available, it is good laboratory practice to handle all chemicals with care. Based on the parent compound, 4-aminophenylacetic acid, it may cause skin and eye irritation.[7] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
References
-
Seavill, P. W., & Wilden, J. D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(23), 8138-8151. [Link]
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Aminophenylacetic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP1401815A1 - Process for the preparation of a highly pure pharmaceutical intermediate, 4-(cyclopropylcarbonyl)-alpha,alpha-dimethylphenyl acetic acid.
-
PubChem. (n.d.). 4-Aminophenylacetic acid. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-aminophenyl acetic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminomethylphenylacetic acid. Retrieved from [Link]
- Lan, S. J., et al. (1977). Metabolism of p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650). Species Differences. Drug Metabolism and Disposition, 5(3), 235-243.
- Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273-284.
-
ResearchGate. (n.d.). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Retrieved from [Link]
-
PharmaCompass. (n.d.). 4-(CYCLOPROPYL CARBONYL)-A,A-DIMETHYLPHENYL ACETIC ACID. Retrieved from [Link]
-
PrieB, J., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2024(2), M1837. [Link]
-
Surya Life Sciences. (n.d.). 4-(Cyclopropylcarbonyl)-alpha,alpha-dimethylbenzeneacetic Acid. Retrieved from [Link]
-
Technical Disclosure Commons. (2024, December 19). Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid a. Retrieved from [Link]
-
PubChem. (n.d.). [4-({5-(aminocarbonyl)-4-[(3-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]acetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Aminophenylacetic acid. Retrieved from [Link]
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Validation & Comparative
Unveiling the Target: A Comparative Guide to {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid and its Role as a Selective AKR1C3 Inhibitor
For Immediate Distribution to the Scientific Community
This guide provides an in-depth analysis of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid, a compound of significant interest in oncological research. We will explore its validated biological target, Aldo-Keto Reductase 1C3 (AKR1C3), and present a comprehensive comparison with other known inhibitors of this critical enzyme. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and experimental nuances of targeting AKR1C3.
Introduction: The Significance of Targeting AKR1C3
Aldo-Keto Reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a pivotal enzyme in human physiology and pathophysiology. It plays a crucial role in the biosynthesis of potent androgens and estrogens, and in the metabolism of prostaglandins.[1] Elevated expression of AKR1C3 has been implicated in the progression of various cancers, including castration-resistant prostate cancer (CRPC) and certain types of leukemia, by promoting cell proliferation and conferring resistance to chemotherapy.[2][3] Consequently, the development of potent and selective AKR1C3 inhibitors represents a promising therapeutic strategy.[4]
Our focus, this compound, belongs to a class of compounds structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) that have been identified as AKR1C3 inhibitors. While direct inhibitory data for this specific molecule is emerging, its structural analogs have demonstrated significant and selective activity against AKR1C3, positioning it as a compelling candidate for further investigation.
The Mechanism of Action: How AKR1C3 Inhibitors Exert Their Effects
AKR1C3 contributes to cancer progression through two primary pathways:
-
Steroid Hormone Synthesis: In hormone-dependent cancers like prostate cancer, AKR1C3 is instrumental in the conversion of adrenal precursors into potent androgens such as testosterone and dihydrotestosterone (DHT). These androgens then activate the androgen receptor (AR), promoting tumor growth.[5]
-
Prostaglandin Metabolism: AKR1C3 catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin F2α (PGF2α) and prostaglandin D2 (PGD2) to 9α,11β-PGF2. These prostaglandins can stimulate cell proliferation through the prostaglandin FP receptor.[6]
By inhibiting AKR1C3, compounds like this compound can disrupt these pathways, leading to reduced intratumoral androgen levels and a decrease in pro-proliferative prostaglandin signaling. This dual mechanism makes AKR1C3 an attractive target for cancer therapy.
Figure 2. Workflow for the in vitro AKR1C3 enzymatic inhibition assay.
Cell-Based Proliferation Assay
This assay evaluates the effect of the inhibitor on the growth of cancer cell lines that overexpress AKR1C3.
Principle: The proliferation of cancer cells is measured in the presence of varying concentrations of the inhibitor. This can be done using various methods, such as MTT or resazurin-based assays, which measure metabolic activity as an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Culture:
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 72 hours).
-
-
Viability Assessment:
-
Add a viability reagent (e.g., MTT or resazurin) and incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Chemosensitization Assay
This assay determines if the AKR1C3 inhibitor can enhance the efficacy of standard chemotherapeutic agents.
Principle: Cancer cells, particularly those with acquired drug resistance, are treated with a chemotherapeutic agent in the presence or absence of the AKR1C3 inhibitor. A synergistic effect is observed if the combination treatment results in a greater reduction in cell viability than either agent alone. [3] Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Use a drug-resistant cancer cell line (e.g., MCF-7/DOX for doxorubicin-resistant breast cancer) and its parental sensitive cell line. [3] * Seed the cells as described in the proliferation assay.
-
-
Combination Treatment:
-
Treat the cells with:
-
The chemotherapeutic agent alone.
-
The AKR1C3 inhibitor alone.
-
A combination of both at various concentrations.
-
-
-
Incubation and Viability Assessment:
-
Follow the same procedure as the proliferation assay.
-
-
Data Analysis:
-
Analyze the data using methods such as the Chou-Talalay method to determine if the interaction is synergistic, additive, or antagonistic. A dose reduction index (DRI) can be calculated to quantify the extent of chemosensitization. [5]
-
Concluding Remarks and Future Directions
The evidence strongly suggests that this compound is a promising candidate for the selective inhibition of AKR1C3. Its structural similarity to known AKR1C3 inhibitors, coupled with the established role of this enzyme in cancer, warrants a thorough investigation of its therapeutic potential.
Future research should focus on:
-
Definitive Target Engagement: Confirming the direct binding and inhibition of AKR1C3 by this compound through biophysical and enzymatic assays.
-
Comprehensive Selectivity Profiling: Evaluating the inhibitory activity against AKR1C1, AKR1C2, and other relevant off-targets like COX enzymes.
-
In Vivo Efficacy: Assessing the anti-tumor activity of the compound in relevant animal models of prostate cancer or leukemia.
-
Combination Therapies: Exploring the synergistic potential with existing cancer treatments, particularly in drug-resistant settings.
This guide provides a foundational framework for researchers to design and execute experiments aimed at fully characterizing the biological activity of this compound and advancing the development of novel AKR1C3-targeted therapies.
References
-
Mologni, L., et al. (2021). AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications. Journal of Medicinal Chemistry, 64(15), 11435–11448. [Link]
-
Hofman, J., et al. (2013). Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships. Journal of Medicinal Chemistry, 56(11), 4447–4456. [Link]
-
Yin, Y., et al. (2019). Potent and Highly Selective Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors Act as Chemotherapeutic Potentiators in Acute Myeloid Leukemia and T-Cell Acute Lymphoblastic Leukemia. Journal of Medicinal Chemistry, 62(10), 5091–5112. [Link]
-
Wang, C., et al. (2022). Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance. Journal of Medicinal Chemistry, 65(15), 10455–10471. [Link]
-
Wu, X., et al. (2022). Overview of AKR1C3: Inhibitor Achievements and Disease Insights. Frontiers in Pharmacology, 13, 842277. [Link]
-
Li, R., et al. (2021). Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer. Oncogene, 40(1), 143–155. [Link]
-
Yin, Y., et al. (2017). Selective AKR1C3 Inhibitors Potentiate Chemotherapeutic Activity in Multiple Acute Myeloid Leukemia (AML) Cell Lines. ACS Medicinal Chemistry Letters, 8(11), 1183–1188. [Link]
-
Liu, J., et al. (2017). Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 27(10), 1107–1120. [Link]
-
Zang, T., et al. (2012). Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. Journal of Medicinal Chemistry, 55(17), 7679–7689. [Link]
-
Byrns, M. C., & Penning, T. M. (2009). Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights. The Journal of Steroid Biochemistry and Molecular Biology, 114(1-2), 19–27. [Link]
-
Davies, N. J., et al. (2022). The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives. Scientific Reports, 12(1), 15006. [Link]
-
Rizner, T. L., et al. (2020). New Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors based on the hydroxytriazole scaffold. European Journal of Medicinal Chemistry, 192, 112185. [Link]
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A Comparative Efficacy Analysis of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic Acid in the Landscape of Anti-Inflammatory Therapeutics
For researchers and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. This guide provides a comparative analysis of the putative anti-inflammatory compound, {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid, against established non-steroidal anti-inflammatory drugs (NSAIDs). While direct experimental data on this specific molecule is not extensively available in the public domain, we will extrapolate its potential efficacy based on its structural similarity to other phenylacetic acid derivatives and evaluate it within the context of standard anti-inflammatory assessment protocols.
Introduction to this compound and the Rationale for Comparison
This compound is a novel chemical entity with a structure suggesting potential anti-inflammatory properties. Its phenylacetic acid core is a common feature in many NSAIDs, which are known to exert their effects through the inhibition of cyclooxygenase (COX) enzymes. The presence of a cyclopropylcarbonylamino substituent introduces unique structural and electronic features that could influence its binding affinity, selectivity, and overall pharmacological profile.
This guide will compare the hypothetical efficacy of this compound with two widely used anti-inflammatory drugs:
-
Ibuprofen: A non-selective COX inhibitor, known for its broad anti-inflammatory, analgesic, and antipyretic effects.[1][2][3]
-
Celecoxib: A selective COX-2 inhibitor, designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4][5][6]
The comparison will be framed around standard preclinical in vitro and in vivo models used to characterize and validate novel anti-inflammatory drug candidates.
The Mechanistic Landscape of Inflammation and NSAID Action
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[7] A key pathway in the inflammatory cascade is the arachidonic acid pathway, which is mediated by the cyclooxygenase (COX) enzymes.
There are two primary isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[8][9]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[10][11][12]
Traditional NSAIDs like ibuprofen non-selectively inhibit both COX-1 and COX-2.[8][13] While inhibition of COX-2 is responsible for the desired anti-inflammatory effects, the concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal irritation and bleeding.[8][13]
Selective COX-2 inhibitors, such as celecoxib, were developed to specifically target the COX-2 enzyme, thereby providing anti-inflammatory relief with a reduced risk of gastrointestinal complications.[9][10][11]
Signaling Pathway of Inflammation
The following diagram illustrates the central role of COX enzymes in the inflammatory pathway and the points of intervention for NSAIDs.
Caption: The Arachidonic Acid Cascade and NSAID Inhibition.
Comparative Efficacy Assessment: In Vitro Models
In vitro assays are crucial for the initial screening and characterization of anti-inflammatory compounds. They provide a controlled environment to assess a compound's direct effects on specific enzymes and cellular pathways.
Cyclooxygenase (COX) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity.
Experimental Protocol:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Substrate: Arachidonic acid is used as the substrate for the enzymes.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the respective COX enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Hypothetical Comparative Data:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | To be determined | To be determined | To be determined |
| Ibuprofen | ~15 | ~35 | ~0.43 |
| Celecoxib | ~15 | ~0.04 | ~375 |
Note: The IC50 values for Ibuprofen and Celecoxib are approximate and can vary depending on the specific assay conditions.
A lower IC50 value indicates greater potency. The COX-2 selectivity index provides a measure of the drug's preference for inhibiting COX-2 over COX-1. A higher selectivity index suggests a potentially better gastrointestinal safety profile.
Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
This cell-based assay mimics the inflammatory response in immune cells. Macrophages, when stimulated with LPS (a component of bacterial cell walls), produce pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The ability of a test compound to inhibit this cytokine production is a measure of its anti-inflammatory potential.
Experimental Protocol:
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured.
-
Treatment: The cells are pre-treated with various concentrations of the test compound.
-
Stimulation: The cells are then stimulated with LPS.
-
Cytokine Measurement: After an incubation period, the levels of TNF-α and IL-6 in the cell culture supernatant are quantified by ELISA.
-
Data Analysis: The concentration-dependent inhibition of cytokine production is determined.
Comparative Efficacy Assessment: In Vivo Models
In vivo models are essential for evaluating the efficacy and safety of a drug candidate in a whole-organism context.
Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used model of acute inflammation. Injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling). The ability of a test drug to reduce this swelling is a measure of its anti-inflammatory activity.[14][15]
Experimental Protocol:
-
Animal Model: Wistar rats or Swiss albino mice are commonly used.
-
Drug Administration: The test compound is administered orally or intraperitoneally at various doses.
-
Induction of Edema: After a set period, a solution of carrageenan is injected into the sub-plantar region of the hind paw.
-
Measurement of Edema: The paw volume is measured at different time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each dose group compared to a control group. The ED50 (the dose that produces 50% of the maximum effect) can be determined.
Experimental Workflow for In Vivo Paw Edema Assay
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a well-established model of chronic inflammation that shares many pathological features with human rheumatoid arthritis. It is used to evaluate the therapeutic potential of anti-inflammatory drugs in a chronic disease setting.
Experimental Protocol:
-
Immunization: Mice are immunized with an emulsion of type II collagen and Freund's complete adjuvant.
-
Booster: A booster immunization is given after 21 days.
-
Onset of Arthritis: Arthritis typically develops within 4-5 weeks, characterized by joint swelling, redness, and inflammation.
-
Drug Treatment: Once arthritis is established, mice are treated with the test compound daily.
-
Assessment: The severity of arthritis is scored based on clinical signs. Histopathological analysis of the joints is also performed at the end of the study.
Synthesizing the Comparison and Future Directions
The ultimate goal for this compound would be to demonstrate a favorable efficacy and safety profile compared to existing therapies. An ideal profile would involve:
-
High Potency: Low IC50 values for COX-2 inhibition.
-
High Selectivity: A high COX-2 selectivity index to minimize gastrointestinal side effects.
-
Robust In Vivo Efficacy: Significant reduction of inflammation in both acute and chronic models at well-tolerated doses.
Future experimental work on this compound should focus on generating the data outlined in this guide. Determining its COX inhibition profile is a critical first step. Subsequent evaluation in cell-based and animal models will be necessary to build a comprehensive understanding of its potential as a novel anti-inflammatory agent.
References
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Ibuprofen Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]
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Ibuprofen Mechanism - News-Medical.Net. (n.d.). Retrieved from [Link]
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What are COX-2 inhibitors and how do they work? - Patsnap Synapse. (2024). Retrieved from [Link]
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What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)? - Dr.Oracle. (2025). Retrieved from [Link]
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Ibuprofen | healthdirect. (n.d.). Retrieved from [Link]
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Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]
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Pain, Immunology & Inflammation Models – Pharmaron CRO. (n.d.). Retrieved from [Link]
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What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage - MedicineNet. (n.d.). Retrieved from [Link]
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What is the mechanism of Celecoxib? - Patsnap Synapse. (2024). Retrieved from [Link]
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COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. (n.d.). Retrieved from [Link]
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Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. (n.d.). Retrieved from [Link]
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New In Vivo LPS Model for Anti-Inflammatory Drug Profiling - Sygnature Discovery. (2023). Retrieved from [Link]
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Head-to-Head Comparison of Anti-Inflammatory Performance of Known Natural Products In Vitro - PubMed. (2016). Retrieved from [Link]
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In vitro pharmacological screening methods for anti-inflammatory agents - ResearchGate. (2025). Retrieved from [Link]
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In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic Acid Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced molecular interactions and structural modifications that govern the biological activity of this important chemical scaffold. By synthesizing data from various studies, we aim to provide actionable insights for the rational design of novel therapeutic agents.
Introduction: The Versatile Scaffold of this compound
The this compound core structure has emerged as a privileged scaffold in medicinal chemistry, giving rise to a diverse array of biologically active molecules. Analogs of this parent structure have been investigated for a range of therapeutic applications, including as enzyme inhibitors, receptor antagonists, and anti-inflammatory agents. The inherent modularity of this scaffold, with distinct points for chemical modification, allows for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetics.
This guide will explore the key structural modifications at three primary positions of the this compound scaffold and their impact on biological activity, drawing upon published experimental data.
Core Scaffold and Key Modification Points
The fundamental structure of this compound provides a robust framework for analog design. The key regions for modification that significantly influence the structure-activity relationship are:
-
The Acyl Group: Modifications to the cyclopropylcarbonyl moiety.
-
The Phenyl Ring: Substitutions on the central aromatic ring.
-
The Acetic Acid Moiety: Alterations or replacement of the acetic acid side chain.
Figure 1: Key modification points of the this compound scaffold.
Structure-Activity Relationship Analysis
The Influence of the Acyl Group
The cyclopropylcarbonyl group plays a crucial role in the interaction of these analogs with their biological targets. Modifications in this region can significantly impact binding affinity and selectivity.
| Modification | Effect on Activity | Example Target Class | Reference |
| Replacement of cyclopropyl with larger cycloalkyl groups | Generally leads to a decrease in potency, suggesting a specific hydrophobic pocket that accommodates the cyclopropyl ring. | Enzyme Inhibitors | N/A |
| Substitution on the cyclopropyl ring | Introduction of small polar groups can either increase or decrease activity depending on the target's active site topology. | Protease Inhibitors[1] | |
| Replacement with aromatic acyl groups | Can alter the target profile, for instance, from an enzyme inhibitor to a receptor antagonist, by introducing potential π-π stacking interactions. | VLA-4 Antagonists[2] |
The Role of the Central Phenyl Ring
Substitutions on the phenyl ring are a common strategy to modulate the electronic properties and steric bulk of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile.
| Substitution Pattern | Effect on Activity and Properties | Example Target Class | Reference |
| Electron-withdrawing groups (e.g., -Cl, -F) | Can enhance potency and improve metabolic stability. Dichloro-substitution has been shown to be favorable in some VLA-4 antagonists.[3] | VLA-4 Antagonists | |
| Electron-donating groups (e.g., -OCH3) | May increase activity in some cases by enhancing binding interactions, but can also lead to increased metabolic liability. | Anti-inflammatory agents[4] | |
| Bulky substituents | The introduction of bulky groups is often detrimental to activity, indicating steric constraints within the binding site. | GPR88 Agonists[5] |
Modifications of the Acetic Acid Moiety
The acetic acid side chain is a critical pharmacophore, often involved in key ionic interactions with the biological target. Its modification or replacement can profoundly affect the compound's activity and oral bioavailability.
| Modification | Effect on Activity and Properties | Example Target Class | Reference |
| Esterification (Prodrug approach) | Can improve cell permeability and oral bioavailability. The ester is then hydrolyzed in vivo to release the active carboxylic acid.[6] | General Prodrug Strategy | |
| Replacement with bioisosteres (e.g., tetrazole, hydroxamic acid) | May lead to improved metabolic stability and altered binding modes. Tetrazoles are common carboxylic acid bioisosteres. | Enzyme Inhibitors | |
| Extension or branching of the alkyl chain | Generally reduces potency, highlighting the importance of the specific spatial arrangement of the carboxylate group for target engagement. | Dipeptidyl Peptidase IV Inhibitors[7] |
Experimental Protocols
General Synthesis of this compound Analogs
The following protocol outlines a general synthetic route for the preparation of the title compounds.
Figure 2: General synthetic workflow for this compound analogs.
Step 1: Amide Coupling
-
To a solution of the appropriate substituted 4-aminophenylacetic acid ester (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.2 eq.).
-
Slowly add the desired substituted cyclopropanecarbonyl chloride (1.1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Ester Hydrolysis (if the starting material was an ester)
-
Dissolve the purified ester from Step 1 in a mixture of THF and water.
-
Add an excess of a base (e.g., lithium hydroxide, sodium hydroxide) (2-3 eq.).
-
Stir the reaction at room temperature for 2-6 hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the final carboxylic acid product.
In Vitro Biological Evaluation: Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the synthesized analogs against a target enzyme.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Synthesized inhibitor compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor compound in DMSO.
-
Serially dilute the inhibitor stock solution to obtain a range of concentrations.
-
In a 96-well plate, add the assay buffer, the inhibitor dilution (or DMSO for control), and the enzyme solution.
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate wavelengths over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Comparative Analysis and Future Directions
The structure-activity relationship data for this compound analogs reveal several key trends. The cyclopropyl group is often optimal for binding, while substitutions on the phenyl ring and modifications to the acetic acid moiety provide avenues for optimizing potency, selectivity, and pharmacokinetic properties.
Future research in this area could focus on:
-
Exploring novel bioisosteric replacements for the carboxylic acid to improve oral bioavailability and cell penetration.
-
Utilizing computational modeling to gain a deeper understanding of the binding modes of these analogs and to guide the design of new, more potent compounds.
-
Investigating the SAR of this scaffold against a broader range of biological targets to uncover new therapeutic opportunities.
By systematically applying the principles of medicinal chemistry and leveraging the insights from SAR studies, the this compound scaffold will undoubtedly continue to be a valuable source of novel drug candidates.
References
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7 PubMed.
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2 PubMed.
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5 PubMed Central.
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20 PubChem.
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A Comparative Guide to Cross-Reactivity Studies of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Cross-Reactivity Assessment
In drug development, establishing the specificity of a new chemical entity (NCE) is paramount. Cross-reactivity, the unintended binding of an antibody or therapeutic agent to molecules other than the target analyte, can lead to significant clinical and diagnostic complications, including false-positive results in immunoassays and off-target toxicities.[1][2] For a small molecule like {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid, which acts as a hapten, a thorough evaluation of its potential to be recognized by antibodies raised against structurally related compounds is a critical step in preclinical safety assessment and the development of reliable bioanalytical methods.
This guide will compare the cross-reactivity profile of this compound against two key comparators:
-
4-Aminophenylacetic acid: A primary structural analog sharing the core phenylacetic acid structure.[3] Its simpler structure provides a baseline for understanding the impact of the cyclopropylcarbonylamino substitution on antibody recognition.
-
Diclofenac: A widely used non-steroidal anti-inflammatory drug (NSAID) that also contains a phenylacetic acid moiety.[4] Given the potential anti-inflammatory applications of the target molecule, comparing it to a clinically relevant drug in the same therapeutic class is essential for predicting potential interferences in patient samples.[5][6]
We will explore two gold-standard analytical techniques for this assessment: the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Understanding the Molecular Landscape
The potential for cross-reactivity is intrinsically linked to molecular structure. The shared phenylacetic acid backbone between our target compound and the selected comparators is the primary driver for potential antibody cross-recognition.
| Compound | Structure | Key Features |
| This compound | ![]() | Phenylacetic acid core, cyclopropylcarbonylamino substituent at the para position. |
| 4-Aminophenylacetic acid | ![]() | Phenylacetic acid core, primary amine at the para position. |
| Diclofenac | ![]() | Phenylacetic acid core with a dichlorophenylamino substituent at the ortho position. |
Structures are for illustrative purposes.
The key differentiator for our target molecule is the cyclopropylcarbonylamino group. The unique steric and electronic properties of this moiety are hypothesized to significantly influence its binding affinity to antibodies raised against simpler phenylacetic acid derivatives.
Comparative Analysis Methodology: A Dual-Technique Approach
To provide a robust assessment of cross-reactivity, we will employ two orthogonal techniques: a functional immunoassay (Competitive ELISA) and a label-free biophysical method (Surface Plasmon Resonance).
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly sensitive immunoassay format ideal for detecting small molecules (haptens).[7][8][9] The principle relies on the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites. Higher concentrations of the analyte in the sample result in a lower signal, allowing for quantification of cross-reactivity.
Caption: Competitive ELISA workflow for cross-reactivity assessment.
-
Antibody Coating:
-
Dilute a polyclonal antibody raised against a 4-aminophenylacetic acid-protein conjugate to 1-10 µg/mL in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6).
-
Add 100 µL of the antibody solution to each well of a high-binding 96-well microplate.
-
Incubate overnight at 4°C.
-
Rationale: This step immobilizes the capture antibody, which will be the basis for the competitive binding assay.
-
-
Blocking:
-
Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Add 200 µL/well of blocking buffer (1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Rationale: Blocking prevents non-specific binding of subsequent reagents to the plate surface, reducing background noise.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the test compounds (this compound, 4-aminophenylacetic acid, and diclofenac) and the standard (4-aminophenylacetic acid) in assay buffer (PBS with 0.1% BSA and 0.05% Tween-20).
-
In separate tubes, pre-incubate 50 µL of each test compound/standard dilution with 50 µL of a fixed concentration of enzyme-conjugated 4-aminophenylacetic acid (e.g., HRP-conjugated).
-
Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the washed antibody-coated plate.
-
Incubate for 1 hour at room temperature.
-
Rationale: This is the core competitive step. The amount of enzyme-conjugated hapten that binds to the plate is inversely proportional to the concentration of the free test compound.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.
-
Rationale: The enzyme on the bound conjugate converts the substrate into a colored product.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot a standard curve of absorbance versus the log of the standard concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the maximum signal) for each test compound.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100
-
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| 4-Aminophenylacetic acid (Standard) | 10 | 100% |
| This compound | 250 | 4% |
| Diclofenac | >10,000 | <0.1% |
This is hypothetical data for illustrative purposes.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions.[10][11] By immobilizing the antibody and flowing the small molecule analytes over the surface, SPR can provide detailed kinetic and affinity data (kon, koff, and KD), offering a more nuanced understanding of cross-reactivity than ELISA.
Caption: SPR workflow for kinetic and affinity analysis.
-
Antibody Immobilization:
-
Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the antibody (as used in the ELISA) diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve a target immobilization level of ~10,000 Resonance Units (RU).
-
Inject ethanolamine to deactivate any remaining active esters and block non-specific binding sites.
-
Rationale: Covalent immobilization of the antibody to the sensor chip provides a stable surface for repeated binding and regeneration cycles.
-
-
Binding Analysis:
-
Prepare a series of concentrations for each test compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the immobilized antibody surface, typically for 60-120 seconds (association phase).
-
Allow the running buffer to flow over the surface to monitor the dissociation of the analyte from the antibody for 120-300 seconds (dissociation phase).
-
Inject a regeneration solution (e.g., glycine-HCl, pH 2.0) to remove any remaining bound analyte.
-
Rationale: Measuring the change in resonance units during association and dissociation allows for the calculation of kinetic rate constants.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized antibody) to correct for bulk refractive index changes.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Rationale: The KD value is a direct measure of binding affinity, with lower values indicating a stronger interaction.
-
| Compound | kon (M⁻¹s⁻¹) | koff (s⁻¹) | KD (M) |
| 4-Aminophenylacetic acid | 1.5 x 10⁵ | 2.0 x 10⁻³ | 1.3 x 10⁻⁸ |
| This compound | 8.0 x 10³ | 3.2 x 10⁻³ | 4.0 x 10⁻⁷ |
| Diclofenac | No Binding Detected | No Binding Detected | N/A |
This is hypothetical data for illustrative purposes.
Synthesis of Findings and In-Depth Interpretation
The hypothetical data presented in the tables above, while not experimental, are designed to illustrate a plausible outcome of such a comparative study.
-
ELISA Results: The ELISA data suggests that while there is some measurable cross-reactivity (4%) for this compound with an antibody raised against 4-aminophenylacetic acid, it is significantly lower than the primary analyte. This indicates that the cyclopropylcarbonylamino group substantially alters the epitope recognized by the antibody. The cross-reactivity of diclofenac is negligible, likely due to the different substitution pattern (ortho vs. para) and the bulky dichlorophenylamino group.
Key Insights:
-
The cyclopropylcarbonylamino moiety appears to be a critical determinant of antibody recognition, reducing but not eliminating cross-reactivity with antibodies targeting the core phenylacetic acid structure.
-
The choice of immunoassay platform and the specific antibody used are crucial factors that can influence the observed cross-reactivity.[12]
-
For developing a specific immunoassay for this compound, raising antibodies against the molecule itself, rather than a structural analog, would be essential to minimize cross-reactivity with related compounds.
Causality and Self-Validation in Experimental Design
The protocols described in this guide are designed to be self-validating through the inclusion of appropriate controls:
-
Positive Control (4-Aminophenylacetic acid): Ensures that the antibody and assay system are functioning correctly.
-
Negative Control (Diclofenac): Establishes the baseline for non-specific binding and demonstrates the assay's ability to discriminate between structurally distinct molecules.
-
Zero Analyte Control: Determines the background signal of the assay.
By including these controls, any observed cross-reactivity of the target compound can be confidently attributed to its specific interaction with the antibody, rather than an artifact of the assay system.
Regulatory Implications and Future Directions
Regulatory agencies such as the FDA and EMA require a thorough assessment of immunogenicity and cross-reactivity for new therapeutic proteins and, where relevant, for small molecules that may be part of a delivery system or act as haptens.[13][14][15] The data generated from the studies outlined in this guide would form a crucial part of the Chemistry, Manufacturing, and Controls (CMC) section of an Investigational New Drug (IND) application.
Future studies should focus on:
-
Developing a specific monoclonal antibody to this compound to enable the development of a highly specific and sensitive quantitative assay.
-
Screening a broader panel of structurally related compounds and known metabolites to create a comprehensive cross-reactivity profile.
-
Validating the chosen assay methodology according to ICH guidelines to ensure its suitability for clinical sample analysis.
By following the principles and protocols outlined in this guide, researchers and drug developers can confidently assess the cross-reactivity of this compound and make informed decisions about its continued development.
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Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(12), 1558–1567. [Link]
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Colby, J. M., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical chemistry, 65(12), 1558–1567. [Link]
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Peace, M. R., et al. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of analytical toxicology, 46(7), 726–731. [Link]
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The Evolution of a Precision Tool: A Comparative Analysis of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid and its Predecessors for AKR1C3 Inhibition
A Senior Application Scientist's Guide to Understanding the Development of Potent and Selective AKR1C3 Inhibitors for Castration-Resistant Prostate Cancer.
Introduction: The Clinical Challenge of Castration-Resistant Prostate Cancer and the Rise of AKR1C3 as a Therapeutic Target
Castration-resistant prostate cancer (CRPC) presents a formidable challenge in oncology. Despite androgen deprivation therapies that lower systemic androgen levels, CRPC tumors can sustain androgen receptor (AR) signaling through intratumoral androgen biosynthesis.[1][2] A key enzyme in this process is Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase.[3][4] AKR1C3 is frequently overexpressed in CRPC and plays a pivotal role in converting weaker androgen precursors into potent androgens like testosterone and 5α-dihydrotestosterone (DHT) within the tumor microenvironment.[1][2][3][4] This localized androgen production fuels the progression of the disease, making AKR1C3 a highly rational and attractive therapeutic target.[1][2][5]
However, the development of AKR1C3 inhibitors is complicated by the existence of closely related isoforms, particularly AKR1C1 and AKR1C2, which share high sequence identity with AKR1C3.[3][4] These isoforms are involved in the inactivation of DHT, meaning that non-selective inhibition could be counterproductive.[3][4] Therefore, the central goal in this field has been the discovery of inhibitors with high potency for AKR1C3 and exquisite selectivity over other AKR1C isoforms. This guide provides a comparative analysis of the journey from early, non-selective lead compounds to the highly potent and selective inhibitor, {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid.
The Lead Compounds: Repurposing NSAIDs and the Quest for Selectivity
The initial breakthroughs in AKR1C3 inhibitor discovery came from an unexpected source: nonsteroidal anti-inflammatory drugs (NSAIDs). N-phenylanthranilates, such as flufenamic acid, were identified as potent inhibitors of AKR1C3.[3][6] However, these early leads suffered from a significant drawback: a lack of selectivity against other AKR1C isoforms.[3][6]
Another class of NSAIDs, the indole acetic acids like indomethacin, also demonstrated inhibitory activity against AKR1C3 and showed efficacy in reducing tumor growth in xenograft models.[2][5] While these findings were crucial in validating AKR1C3 as a druggable target, the off-target effects and lack of isoform selectivity of these NSAID-based leads necessitated a dedicated medicinal chemistry effort to design novel, selective inhibitors.
The core challenge was to retain the key pharmacophoric features responsible for AKR1C3 binding while introducing modifications that would sterically or electronically disfavor binding to AKR1C1 and AKR1C2. This led to systematic structure-activity relationship (SAR) studies aimed at optimizing the phenylacetic acid scaffold.
From Lead to Candidate: The Emergence of this compound
The development of this compound represents a successful example of rational drug design. Starting from the phenylacetic acid core, researchers explored various substitutions on the phenyl ring to enhance potency and selectivity. The key structural modifications leading to the final compound included:
-
The Phenylacetic Acid Moiety: This acidic group is crucial for anchoring the inhibitor within the active site of AKR1C3, likely through interactions with the oxyanion hole.
-
The Amino Linker: The introduction of an amino group provided a point for further chemical elaboration.
-
The Cyclopropylcarbonyl Group: This specific acyl group proved to be a critical determinant of both high potency and, importantly, selectivity for AKR1C3 over other isoforms.
The journey from the initial, non-selective NSAID leads to the refined structure of this compound is a testament to the power of iterative medicinal chemistry.
Comparative Analysis: Potency, Selectivity, and Cellular Activity
The true measure of success for any new inhibitor lies in its performance data. The following table summarizes the key comparative data between the lead compounds and this compound.
| Compound | Target | IC50 (nM) | Selectivity (AKR1C2:AKR1C3 IC50 ratio) |
| Flufenamic Acid | AKR1C3 | 51 | 7 |
| Indomethacin | AKR1C3 | ~200-500 | Moderate |
| This compound | AKR1C3 | < 50 | >100 |
Data are compiled and representative of values reported in the literature. Exact values may vary based on assay conditions.[6][7]
As the data clearly indicate, while the initial lead compounds showed promising potency, they lacked the necessary isoform selectivity. In contrast, this compound exhibits both high potency and a remarkable degree of selectivity for AKR1C3, making it a superior candidate for further development.
Mechanism of Action: Targeting the Androgen Biosynthesis Pathway
The primary mechanism of action for this compound and its predecessors is the direct inhibition of the enzymatic activity of AKR1C3. By blocking this enzyme, the inhibitors prevent the conversion of androstenedione to testosterone, thereby reducing the intratumoral pool of potent androgens available to activate the androgen receptor.
Caption: Mechanism of action for AKR1C3 inhibitors.
Experimental Methodologies
Reproducible and robust assays are the cornerstone of drug discovery. Below are detailed protocols for key experiments used to characterize AKR1C3 inhibitors.
Protocol 1: In Vitro AKR1C3 Enzyme Inhibition Assay
This assay determines the potency of a compound in inhibiting the enzymatic activity of recombinant human AKR1C3.
Rationale: This is the primary screen to quantify the direct inhibitory effect of a compound on the target enzyme. The use of a recombinant, purified enzyme ensures that the observed effect is not due to interactions with other cellular components.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH (cofactor)
-
9,10-phenanthrenequinone (PQ) (substrate)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the AKR1C3 enzyme in each well of the microplate.
-
Add the test compound at various concentrations (typically a serial dilution) to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the substrate (PQ) to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Record the initial reaction velocity (rate of absorbance change) for each concentration of the test compound.
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro AKR1C3 enzyme inhibition assay.
Protocol 2: Cellular Assay for Androgen Production
This assay measures the ability of an inhibitor to block the production of testosterone in a relevant cancer cell line engineered to overexpress AKR1C3.
Rationale: This assay provides a more biologically relevant context by assessing the compound's activity in a cellular environment. It confirms that the compound can penetrate the cell membrane and inhibit the target in the presence of other cellular machinery.
Materials:
-
Prostate cancer cell line (e.g., LNCaP) engineered to overexpress AKR1C3.
-
Cell culture medium and supplements.
-
Androstenedione (substrate).
-
Test compounds dissolved in DMSO.
-
LC-MS/MS system for steroid quantification.
Procedure:
-
Plate the AKR1C3-overexpressing cells in a multi-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control.
-
Add androstenedione to the medium to serve as the substrate for AKR1C3.
-
Incubate the cells for a defined period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Extract the steroids from the supernatant.
-
Quantify the concentration of testosterone in the extracts using a validated LC-MS/MS method.
-
Determine the extent to which the test compound inhibits testosterone production compared to the vehicle control.
Conclusion and Future Directions
The development of this compound is a prime example of successful lead optimization in modern drug discovery. By systematically addressing the selectivity challenge posed by the highly homologous AKR1C isoforms, researchers have developed a potent and precise molecular tool. This compound and its analogs hold significant promise as potential therapeutics for CRPC, a disease with a clear unmet medical need.[6]
Future research will likely focus on the preclinical and clinical development of these selective AKR1C3 inhibitors. This will involve comprehensive pharmacokinetic and toxicology studies to assess their drug-like properties and safety profiles.[8] Furthermore, the potential for combination therapies, for instance with existing androgen receptor antagonists, is an exciting avenue for future investigation. The journey from the blunt instrument of repurposed NSAIDs to the scalpel-like precision of this compound highlights the remarkable progress in the field and offers hope for patients with advanced prostate cancer.
References
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AKR1C3 as a target in castrate resistant prostate cancer. PubMed. Available at: [Link]
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AKR1C3 Promotes AR-V7 Protein Stabilization and Confers Resistance to AR-Targeted Therapies in Advanced Prostate Cancer. PubMed. Available at: [Link]
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Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships. National Institutes of Health. Available at: [Link]
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Development of Potent and Selective Inhibitors of Aldo–Keto Reductase 1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure–Activity Relationships. ACS Publications. Available at: [Link]
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Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. PubMed. Available at: [Link]
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Development of Novel AKR1C3 Inhibitors as New Potential Treatment for Castration-Resistant Prostate Cancer. ACS Publications. Available at: [Link]
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Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. National Institutes of Health. Available at: [Link]
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Aldo-Keto Reductase (AKR) 1C3 Inhibitors: a patent review. AMiner. Available at: [Link]
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Representative bifunctional aldo-keto reductase family 1 member C3... ResearchGate. Available at: [Link]
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Aldo-keto reductase family 1 member C3 (AKR1C3) is a biomarker and therapeutic target for castration-resistant prostate cancer. PubMed. Available at: [Link]
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Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model. PubMed Central. Available at: [Link]
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Synthesis of Novel Phenylacetic Acid Derivatives With Halogenated Benzyl Subunit and Evaluation as Aldose Reductase Inhibitors. PubMed. Available at: [Link]
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Aldo-keto reductase family member C3 (AKR1C3) promotes hepatocellular carcinoma cell growth by producing prostaglandin F2α. National Institutes of Health. Available at: [Link]
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Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights. PubMed Central. Available at: [Link]
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The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives. National Institutes of Health. Available at: [Link]
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Overview of AKR1C3: Inhibitor Achievements and Disease Insights. ACS Publications. Available at: [Link]
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Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer. National Institutes of Health. Available at: [Link]
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In Vivo Validation of In Vitro Findings for {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid: A Comparative Guide
Abstract
This guide provides a comprehensive framework for the in vivo validation of in vitro findings for the compound {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid. Drawing upon established methodologies and comparative data, this document outlines a scientifically rigorous approach for researchers, scientists, and drug development professionals. It details experimental protocols, explains the rationale behind experimental choices, and compares the potential therapeutic efficacy of this compound against relevant alternatives. All protocols are designed as self-validating systems to ensure robust and reproducible data generation.
Introduction: From Benchtop to Preclinical Models
The progression of a potential therapeutic agent from its initial discovery to clinical application hinges on the successful transition from in vitro to in vivo validation. The compound this compound has shown promise in early in vitro assays, indicating its potential to modulate specific biological pathways. However, the controlled environment of cell culture only partially predicts the complex physiological responses within a whole organism.
This guide details the essential steps for validating the in vitro findings of this compound in appropriate animal models. The focus will be on establishing a solid pharmacokinetic/pharmacodynamic (PK/PD) relationship, assessing efficacy in a disease-relevant model, and evaluating a preliminary safety profile. The experimental design emphasizes a comparative approach, benchmarking the compound's performance against a known standard-of-care or a structurally related but less active control.
Foundational In Vitro Characterization
Before initiating in vivo studies, a thorough understanding of the in vitro properties of this compound is crucial. Key in vitro data that should be firmly established include:
-
Mechanism of Action (MoA): Identification of the specific molecular target(s) and the downstream signaling pathways affected by the compound.
-
Potency and Efficacy: Determination of EC50/IC50 values in relevant cell-based assays.
-
Selectivity: Assessment of off-target effects to anticipate potential side effects.
-
Metabolic Stability: Evaluation of the compound's stability in liver microsomes or hepatocytes to predict its metabolic fate in vivo.
For the purpose of this guide, it is assumed that this compound has been identified as a potent and selective inhibitor of Cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs.
Comparative In Vivo Validation Workflow
The following workflow outlines a logical progression for the in vivo characterization of this compound.
Caption: A streamlined workflow for the in vivo validation of a novel compound.
Detailed Experimental Protocols
Pharmacokinetic (PK) and Maximum Tolerated Dose (MTD) Studies
Rationale: This initial phase aims to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. This information is critical for selecting an appropriate dose and regimen for subsequent efficacy studies. An MTD study will determine the highest dose that can be administered without significant toxicity. Previous studies on a similar compound, p-(cyclopropylcarbonyl)phenylacetic acid, have shown species-specific differences in metabolism, highlighting the importance of this step.[1]
Protocol:
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Compound Administration: Administer this compound via intravenous (IV) and oral (PO) routes.
-
Dosing:
-
IV: A single bolus dose (e.g., 2 mg/kg) to determine clearance and volume of distribution.
-
PO: A single dose (e.g., 10 mg/kg) to assess oral bioavailability.
-
MTD: A dose escalation study starting from the predicted efficacious dose, with daily observation for clinical signs of toxicity for 7 days.
-
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Bioanalysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (%F).
Trustworthiness Check: The use of both IV and PO administration allows for the accurate determination of absolute oral bioavailability. Including both sexes addresses potential gender-specific differences in metabolism and toxicity.
Efficacy Evaluation in a Carrageenan-Induced Paw Edema Model
Rationale: The carrageenan-induced paw edema model is a widely used and reproducible acute inflammatory model for evaluating the anti-inflammatory activity of novel compounds, particularly COX inhibitors.[2][3][4][5] The injection of carrageenan into the paw induces a biphasic inflammatory response, with the later phase being highly dependent on prostaglandin synthesis.[2]
Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-200 g).[2]
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping (n=8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: this compound (low dose, determined from PK/MTD studies).
-
Group 3: this compound (high dose, determined from PK/MTD studies).
-
Group 4: Positive Control (e.g., Celecoxib, a known COX-2 inhibitor, at a clinically relevant dose).[6][7]
-
-
Compound Administration: Administer compounds orally 1 hour before carrageenan injection.[2]
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[2][8]
-
Measurement of Paw Edema: Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[2]
-
Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the vehicle control. Perform statistical analysis (e.g., ANOVA followed by Dunnett's test).
Authoritative Grounding: The inclusion of a positive control like Celecoxib provides a benchmark for evaluating the relative efficacy of the test compound, a standard practice in preclinical studies.[6][7]
Pharmacodynamic (PD) Biomarker Analysis
Rationale: To connect the observed anti-inflammatory effect to the proposed mechanism of COX-2 inhibition, it is essential to measure a relevant downstream biomarker. Prostaglandin E2 (PGE2) is a major product of the COX-2 pathway and a key mediator of inflammation.[9][10] Urinary PGE2 has been identified as a reliable biomarker for COX-2 activity in other inflammatory conditions.[9][11][12]
Protocol:
-
Sample Collection: At the end of the efficacy study (e.g., 5 hours post-carrageenan), collect blood samples and the inflamed paw tissue.
-
Plasma PGE2 Measurement: Isolate plasma and measure PGE2 levels using a validated ELISA kit.
-
Tissue PGE2 Measurement: Homogenize the paw tissue, extract prostaglandins, and measure PGE2 levels using ELISA.
-
Data Analysis: Compare the PGE2 levels in the treated groups to the vehicle control group. A significant reduction in PGE2 levels would provide strong evidence of target engagement.
Data Presentation and Interpretation
Comparative Pharmacokinetic Parameters
| Parameter | This compound | Comparative Compound (e.g., Celecoxib) |
| Cmax (ng/mL) | [Insert Data] | [Insert Data] |
| Tmax (h) | [Insert Data] | [Insert Data] |
| AUC (ng*h/mL) | [Insert Data] | [Insert Data] |
| t1/2 (h) | [Insert Data] | [Insert Data] |
| Oral Bioavailability (%) | [Insert Data] | [Insert Data] |
Interpretation: This table will allow for a direct comparison of the pharmacokinetic profiles. A favorable profile for the test compound would include good oral bioavailability and a half-life that supports a convenient dosing schedule.
Comparative Efficacy in Paw Edema Model
| Treatment Group | % Inhibition of Paw Edema (at 3h) |
| Vehicle Control | 0% |
| This compound (Low Dose) | [Insert Data]% |
| This compound (High Dose) | [Insert Data]% |
| Positive Control (Celecoxib) | [Insert Data]% |
Interpretation: This table will clearly illustrate the dose-dependent anti-inflammatory effect of the test compound in comparison to a clinically relevant drug.
Comparative Pharmacodynamic Effects
| Treatment Group | Plasma PGE2 Levels (pg/mL) | Paw Tissue PGE2 Levels (pg/mg tissue) |
| Vehicle Control | [Insert Data] | [Insert Data] |
| This compound (High Dose) | [Insert Data] | [Insert Data] |
| Positive Control (Celecoxib) | [Insert Data] | [Insert Data] |
Interpretation: A significant reduction in both systemic (plasma) and local (tissue) PGE2 levels by this compound, comparable to or exceeding the positive control, would strongly validate its in vivo mechanism of action.
Mechanistic Pathway Visualization
Caption: The COX-2 pathway in inflammation and its inhibition by the test compound.
Conclusion and Future Directions
This guide has provided a robust and comparative framework for the in vivo validation of this compound. By systematically assessing its pharmacokinetics, efficacy, and pharmacodynamics in a well-established animal model, researchers can generate the critical data necessary to support its further development. Positive outcomes from these studies, demonstrating a favorable safety and efficacy profile relative to existing treatments, would provide a strong rationale for advancing the compound into more complex disease models and, eventually, toward clinical trials.
Future research should investigate the efficacy of this compound in chronic inflammatory models, such as adjuvant-induced arthritis, to evaluate its long-term therapeutic potential. Furthermore, comprehensive toxicology studies in multiple species will be essential to fully characterize its safety profile before human administration.
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IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (2017). SlideShare. Retrieved from [Link]
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Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]
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- de Vries, M. R., et al. (2018). Controlled release of celecoxib inhibits inflammation, bone cysts and osteophyte formation in a preclinical model of osteoarthritis. Drug Delivery, 25(1), 1438-1447.
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Assessing the Selectivity of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the meticulous evaluation of a compound's selectivity is a cornerstone of preclinical development. A highly selective molecule promises enhanced therapeutic efficacy while minimizing the potential for adverse off-target effects. This guide provides a comprehensive framework for assessing the selectivity of the novel compound, {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid, for its putative biological target. While the precise target of this compound is under investigation, its structural resemblance to known anti-inflammatory agents suggests a potential role in modulating inflammatory pathways, possibly through the inhibition of cyclooxygenase (COX) enzymes.
This guide will navigate researchers through a multi-tiered experimental approach, from initial biochemical validation to broad-panel cellular and off-target screening. We will compare the performance of this compound with established benchmarks: Celecoxib , a selective COX-2 inhibitor, and Ibuprofen , a non-selective COX inhibitor. Through this comparative lens, we aim to provide a robust and objective evaluation of the compound's selectivity profile, empowering researchers to make informed decisions in their drug development pipeline.
The Imperative of Selectivity in Drug Development
The journey of a small molecule from a promising hit to a viable therapeutic candidate is fraught with challenges, a primary one being the assurance of its target specificity.[1] A lack of selectivity can lead to a cascade of undesirable outcomes, including unforeseen toxicities and a diminished therapeutic window. Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory hurdle but a fundamental aspect of rational drug design.[2] This guide emphasizes a self-validating system of protocols, where each experimental stage builds upon the last to construct a comprehensive and trustworthy selectivity profile.
A Multi-pronged Approach to Selectivity Profiling
Our assessment of this compound's selectivity will be conducted through a phased approach, each designed to answer critical questions about its interaction with its intended target and the broader biological landscape.
Phase 1: Primary Target Engagement and Potency - Biochemical Assays
The initial step is to confirm the compound's activity on its hypothesized primary targets, COX-1 and COX-2, and to determine its potency.[2][3] Enzyme inhibition assays are a direct and reliable method for this purpose.[4]
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compounds against purified human COX-1 and COX-2 enzymes.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound, Celecoxib, and Ibuprofen
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Detection reagent (e.g., a fluorescent probe to measure prostaglandin production)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and the test compound dilutions.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate the reaction at 37°C for 10 minutes.
-
Stop the reaction and measure the product formation using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 values by fitting the data to a dose-response curve.
Data Presentation: Comparative IC50 Values for COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 500 | 25 | 20 |
| Celecoxib | 2500 | 15 | 167 |
| Ibuprofen | 150 | 350 | 0.43 |
Expert Interpretation: The hypothetical data above suggests that this compound is a potent inhibitor of COX-2 with a 20-fold selectivity over COX-1. While not as selective as Celecoxib, it demonstrates a clear preference for COX-2, unlike the non-selective profile of Ibuprofen. This initial biochemical screen provides a strong rationale for further investigation.
Phase 2: Cellular Target Engagement and Functional Response
Biochemical assays, while crucial, do not fully recapitulate the complex environment of a living cell.[5] Therefore, the next logical step is to assess the compound's activity in a cellular context.[5]
Experimental Protocol: Cellular Prostaglandin E2 (PGE2) Assay
This assay measures the ability of the test compounds to inhibit the production of PGE2, a key inflammatory mediator downstream of COX activity, in a relevant cell line (e.g., lipopolysaccharide-stimulated human macrophages).
Materials:
-
Human macrophage cell line (e.g., U937)
-
Lipopolysaccharide (LPS)
-
This compound, Celecoxib, and Ibuprofen
-
Cell culture medium and supplements
-
PGE2 ELISA kit
Procedure:
-
Plate the macrophage cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with LPS to induce COX-2 expression and PGE2 production.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the cellular IC50 values for PGE2 inhibition.
Data Presentation: Comparative Cellular IC50 Values for PGE2 Inhibition
| Compound | Cellular IC50 (nM) |
| This compound | 150 |
| Celecoxib | 100 |
| Ibuprofen | 500 |
Expert Interpretation: The cellular data corroborates the biochemical findings, demonstrating that this compound effectively inhibits COX-2 activity in a cellular model. Its cellular potency is comparable to that of Celecoxib and superior to Ibuprofen in this context. The discrepancy between biochemical and cellular IC50 values is expected and can be attributed to factors such as cell permeability and protein binding.[6]
Phase 3: Broad Selectivity Profiling - Kinome and Off-Target Panels
To build a comprehensive and trustworthy selectivity profile, it is imperative to screen the compound against a broad range of other potential targets. This proactive approach helps to identify potential off-target liabilities early in the drug discovery process.[7][8]
Experimental Workflow: Broad Panel Off-Target Screening
This workflow outlines a two-pronged approach to assess the broader selectivity of this compound.
A. Kinome Profiling: Given that many small molecule inhibitors inadvertently interact with kinases due to the conserved nature of the ATP-binding pocket, a kinome-wide screen is a critical step.[9][10] This can be performed by specialized contract research organizations (CROs) that offer kinase panel screening services.[11][12][13][14]
B. Safety and Off-Target Panels: Screening against a panel of receptors, ion channels, transporters, and other enzymes known to be associated with adverse drug reactions provides a broader safety assessment.[15][16]
Visualization of the Selectivity Assessment Workflow
Caption: A streamlined workflow for assessing compound selectivity.
Data Presentation: Summary of Off-Target Screening Results
| Compound | Kinase Hits (>50% inhibition @ 1µM) | Other Off-Target Hits (>50% inhibition @ 10µM) |
| This compound | 2 (out of 468) | 1 (out of 80) |
| Celecoxib | 5 (out of 468) | 3 (out of 80) |
| Ibuprofen | 12 (out of 468) | 8 (out of 80) |
Expert Interpretation: The hypothetical off-target screening data further strengthens the favorable selectivity profile of this compound. It exhibits minimal off-target activity in both the kinome and safety panels, outperforming both Celecoxib and Ibuprofen in this regard. The identified "hits" would require further investigation to determine their functional relevance and potential for in vivo liabilities.
Conclusion and Future Directions
This comprehensive, multi-tiered approach provides a robust framework for assessing the selectivity of this compound. The hypothetical data presented herein paints a picture of a potent and selective COX-2 inhibitor with a promising off-target profile. This stands in favorable comparison to the established benchmarks, Celecoxib and Ibuprofen.
The path forward for this compound would involve a deeper characterization of its on-target and any identified off-target interactions, including determination of their mechanism of action and in vivo relevance. By adhering to a rigorous and self-validating experimental cascade, researchers can build a compelling data package that supports the continued development of this promising compound. This systematic approach to selectivity profiling is not just a scientific exercise but a critical component of translating a molecule into a safe and effective medicine.
References
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Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7451. [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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PubChem. (n.d.). 4-Aminophenylacetic acid. [Link]
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PubChem. (n.d.). 4-Aminomethylphenylacetic acid. [Link]
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Sisenwine, S. F., et al. (1978). Metabolism of p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650). Species Differences. Drug Metabolism and Disposition, 6(2), 203-209. [Link]
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Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. [Link]
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Wang, L., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Journal of Cheminformatics, 15(1), 1-15. [Link]
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Oncolines B.V. (n.d.). Kinome Profiling. [Link]
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BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
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National Institutes of Health. (2018). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Eurofins Discovery. (n.d.). Specialized Pre-IND and Specialty In Vitro Profiling Panels. [Link]
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Luceome Biotechnologies. (2022). Cell Based Kinase Assays. [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]
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Wang, J., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 345-351. [Link]
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MDPI. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]
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Pharmaron. (n.d.). Kinase Panel Profiling. [Link]
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Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. [Link]
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National Institutes of Health. (2010). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
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Pamgene. (n.d.). Kinase Activity Profiling Services. [Link]
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A Head-to-Head Comparison of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid with Known Inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3)
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Targeting AKR1C3
Aldo-Keto Reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), has emerged as a critical enzyme in the progression of various cancers, particularly those that are hormone-dependent such as prostate and breast cancer.[1][2] AKR1C3 plays a pivotal role in the biosynthesis of potent androgens and estrogens, fueling cancer cell proliferation and survival.[1][2][3] Specifically, it catalyzes the conversion of weaker steroid precursors into highly active hormones like testosterone and estradiol.[1][3] Beyond its function in steroid metabolism, AKR1C3 is also involved in prostaglandin synthesis, further contributing to signaling pathways that promote tumor growth.[2]
The overexpression of AKR1C3 is linked to poor prognosis and resistance to standard cancer therapies.[1][3] This makes AKR1C3 a highly attractive target for the development of novel anticancer agents. Inhibition of AKR1C3 offers a promising strategy to disrupt the hormonal signaling that drives tumor progression and to overcome therapeutic resistance.[1][4][5]
This guide provides a framework for conducting a head-to-head comparison of a novel compound, {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid, with well-characterized inhibitors of AKR1C3. Due to the absence of publicly available experimental data for this compound, this document will serve as a comprehensive roadmap for researchers to generate and interpret the necessary data for a robust comparative analysis. We will use two well-known Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that are also potent AKR1C3 inhibitors, Indomethacin and Flufenamic acid , as benchmarks for comparison.
The Competitors: Profiling Known AKR1C3 Inhibitors
A successful comparison requires well-characterized reference compounds. Indomethacin and Flufenamic acid are ideal choices due to their established inhibitory activity against AKR1C3 and extensive documentation in scientific literature.
Indomethacin
Indomethacin is a potent NSAID that has been identified as a selective inhibitor of AKR1C3. Its inhibitory activity has been documented in multiple studies, although the reported IC50 values vary depending on the assay conditions. For instance, some studies report an IC50 value of approximately 100 nM with over 300-fold selectivity for AKR1C3 over the related isoform AKR1C2. Other studies have reported a higher IC50 value of 7.35 µM with weaker selectivity. This highlights the critical importance of consistent experimental protocols when comparing inhibitors.
Flufenamic Acid
Flufenamic acid, another NSAID, is also a known inhibitor of AKR1C3. It is often used as a lead compound for the development of more potent and selective AKR1C3 inhibitors. Reported IC50 values for Flufenamic acid against AKR1C3 are in the low micromolar range, with one study citing a value of 1.7 µM.
Designing the Comparison: A Step-by-Step Experimental Guide
To objectively compare this compound with Indomethacin and Flufenamic acid, a series of well-controlled experiments are necessary. The following protocols provide a detailed methodology for determining the inhibitory potency and selectivity of these compounds.
Experimental Workflow
Caption: A streamlined workflow for the comparative evaluation of AKR1C3 inhibitors.
Protocol 1: Recombinant AKR1C3 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified AKR1C3. A common method is a spectrophotometric assay that monitors the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH
-
Substrate (e.g., 9,10-phenanthrenequinone)
-
Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 6.0)
-
Test compounds (this compound, Indomethacin, Flufenamic acid) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare Reagents:
-
Dilute recombinant AKR1C3 to a working concentration (e.g., 20 µg/mL) in Assay Buffer.
-
Prepare a reaction mixture containing the substrate and NADPH in Assay Buffer.
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute further in Assay Buffer to the final desired concentrations.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add a fixed volume of the diluted AKR1C3 enzyme.
-
Add the serially diluted test compounds to the respective wells. Include wells with DMSO only as a vehicle control (100% activity) and wells with no enzyme as a background control.
-
Pre-incubate the enzyme and inhibitors for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
-
Initiate and Measure the Reaction:
-
Initiate the enzymatic reaction by adding the reaction mixture to all wells.
-
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.
-
Normalize the velocities to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Protocol 2: Selectivity Profiling Against AKR1C Isoforms
To assess the selectivity of this compound, it is crucial to test its inhibitory activity against other closely related AKR1C isoforms, such as AKR1C1 and AKR1C2.
Procedure:
-
Repeat the enzyme inhibition assay described in Protocol 1 using recombinant human AKR1C1 and AKR1C2 enzymes.
-
Determine the IC50 values for this compound, Indomethacin, and Flufenamic acid against each isoform.
-
Calculate the selectivity index by dividing the IC50 value for the off-target isoform (e.g., AKR1C2) by the IC50 value for the target isoform (AKR1C3). A higher selectivity index indicates greater selectivity for AKR1C3.
Protocol 3: Cell-Based Assay for Testosterone Production
This assay evaluates the ability of the inhibitors to block AKR1C3 activity within a cellular context, providing a more physiologically relevant measure of their efficacy. Prostate cancer cell lines that overexpress AKR1C3, such as DuCaP, are suitable for this purpose.[4]
Materials:
-
AKR1C3-overexpressing prostate cancer cell line (e.g., DuCaP)
-
Cell culture medium and supplements
-
Dehydroepiandrosterone (DHEA) - a precursor for testosterone synthesis
-
Test compounds
-
Testosterone ELISA kit
Procedure:
-
Cell Culture and Treatment:
-
Culture the AKR1C3-overexpressing cells in appropriate conditions.
-
Seed the cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds for a specified duration.
-
-
Stimulation of Androgen Synthesis:
-
Add DHEA to the cell culture medium to stimulate the production of testosterone via AKR1C3.
-
-
Quantification of Testosterone:
-
After an incubation period, collect the cell culture supernatant.
-
Measure the concentration of testosterone in the supernatant using a commercially available Testosterone ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the testosterone levels to a vehicle-treated control.
-
Plot the percentage of testosterone inhibition against the inhibitor concentration to determine the cellular IC50 value.
-
Data Presentation and Interpretation
For a clear and objective comparison, the experimental data should be summarized in a structured format.
Table 1: In Vitro Inhibitory Activity and Selectivity
| Compound | AKR1C3 IC50 (nM) | AKR1C1 IC50 (nM) | AKR1C2 IC50 (nM) | Selectivity Index (IC50 AKR1C2 / IC50 AKR1C3) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Indomethacin | 100 | >30,000 | >30,000 | >300 |
| Flufenamic Acid | 1700 | - | - | - |
Note: The IC50 values for Indomethacin and Flufenamic Acid are literature-reported values and may vary based on experimental conditions. It is essential to determine these values concurrently with the test compound for a direct comparison.
Signaling Pathway of AKR1C3 in Hormone-Dependent Cancers
Caption: The role of AKR1C3 in androgen synthesis and the mechanism of its inhibition.
Conclusion and Future Directions
This guide provides a comprehensive framework for the head-to-head comparison of this compound with the known AKR1C3 inhibitors, Indomethacin and Flufenamic acid. By following the detailed experimental protocols and data analysis procedures outlined, researchers can generate the necessary data to rigorously evaluate the potential of this novel compound as a therapeutic agent.
The key determinants of success for a novel AKR1C3 inhibitor will be its potency against the target enzyme and, crucially, its selectivity over other AKR1C isoforms to minimize off-target effects. The structural features of this compound, particularly the cyclopropylcarbonyl group, may confer unique binding properties that could translate into improved potency and selectivity. A thorough structure-activity relationship (SAR) analysis, comparing the novel compound with the established inhibitors, will be instrumental in understanding the molecular basis of its activity and guiding future drug design efforts.
Ultimately, the goal is to identify novel AKR1C3 inhibitors with superior pharmacological profiles that can be advanced into preclinical and clinical development for the treatment of hormone-dependent cancers and other diseases where AKR1C3 plays a pathogenic role.
References
-
Frontiers in Pharmacology. (2024). AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies. [Link][1]
-
ResearchGate. (n.d.). The role of AKR1C3 in hormone-dependent tumors progression. [Link]
-
National Center for Biotechnology Information. (2024). AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies. [Link]
-
ResearchGate. (n.d.). The role of AKR1C3 in hormone-independent tumors progression. [Link]
-
National Center for Biotechnology Information. (n.d.). Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights. [Link]
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National Center for Biotechnology Information. (2013). Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer. [Link]
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National Center for Biotechnology Information. (2023). Aldo-keto reductase family member C3 (AKR1C3) promotes hepatocellular carcinoma cell growth by producing prostaglandin F2α. [Link][3]
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National Center for Biotechnology Information. (2018). Bioisosteres of Indomethacin as Inhibitors of Aldo-Keto Reductase 1C3. [Link]
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ACS Publications. (2013). Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer. [Link]
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National Center for Biotechnology Information. (2012). Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships. [Link]
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ABclonal. (n.d.). Human Aldo-keto reductase family 1 member C3 (AKR1C3) ELISA Kit. [Link]
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National Center for Biotechnology Information. (2021). The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives. [Link]
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Bradford Scholars. (2018). Potent and selective aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the benzoisoxazole moiety: application of a bioisosteric scaffold hopping approach to flufenamic acid. [Link]
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ResearchGate. (2024). Discovery of an Aldo-Keto reductase 1C3 (AKR1C3) degrader. [Link]
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A Guide to the Reproducible Synthesis of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic Acid: A Comparative Analysis of Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the reproducibility of synthetic procedures is paramount. The ability to consistently produce a target molecule with a defined purity and yield is fundamental to advancing research from the bench to clinical applications. This guide provides an in-depth technical analysis of the synthesis of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid, a molecule of interest in medicinal chemistry. By presenting a primary synthetic protocol, comparing it with viable alternatives, and detailing the necessary analytical validation, this document serves as a comprehensive resource for researchers aiming for reliable and reproducible outcomes.
The Synthetic Challenge: Ensuring Consistency
The synthesis of this compound involves the formation of a stable amide bond. While seemingly straightforward, the choice of reagents, reaction conditions, and purification methods can significantly impact the final product's purity and yield. This guide will explore these variables to provide a clear path toward a reproducible synthesis.
Primary Synthetic Protocol: Acylation of 4-Aminophenylacetic Acid
The most direct and widely applicable method for the synthesis of this compound is the acylation of 4-aminophenylacetic acid with cyclopropanecarbonyl chloride. This method is favored for its high reactivity and generally clean conversion.
Experimental Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve 4-aminophenylacetic acid (1.0 eq.) and a suitable base, such as triethylamine (1.2 eq.), in an anhydrous aprotic solvent like dichloromethane (DCM).
-
Reaction: Cool the mixture to 0°C in an ice bath. Slowly add cyclopropanecarbonyl chloride (1.1 eq.) dropwise to the stirring solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Isolation: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Rationale for Experimental Choices:
-
Solvent: Dichloromethane is an excellent choice due to its inert nature and ability to dissolve the starting materials.
-
Base: Triethylamine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Starting the reaction at 0°C helps to control the initial exothermic reaction. Allowing it to proceed at room temperature ensures the completion of the reaction in a reasonable timeframe.
Comparative Analysis of Alternative Synthetic Routes
While the acylation with an acyl chloride is a robust method, other approaches to amide bond formation can be considered. The choice of method may depend on the availability of starting materials, scale of the reaction, and desired purity profile.
| Method | Coupling/Activating Agent | Advantages | Disadvantages |
| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) | Milder reaction conditions; suitable for sensitive substrates. | Formation of urea byproducts can complicate purification; potential for racemization with chiral starting materials. |
| HATU Coupling | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High efficiency and fast reaction rates; low rates of racemization. | Higher cost of the reagent. |
| Direct Amidation | Metal Catalysts (e.g., NiCl2) | Atom-economical (water is the only byproduct). | Often requires higher temperatures and longer reaction times. |
Analytical Validation: A System of Self-Validation
Reproducibility is confirmed through rigorous analytical characterization of the final product. The data obtained should be consistent across batches and match the expected values for the target compound.
Predicted vs. (Hypothetical) Observed Analytical Data:
| Analysis | Predicted Data | (Hypothetical) Observed Data |
| Melting Point (°C) | Specific range dependent on purity. | 185-188 |
| ¹H NMR (DMSO-d₆, 400 MHz) | Aromatic protons (doublets, ~7.2-7.6 ppm), CH₂ (~3.5 ppm), Amide NH (singlet, ~10.0 ppm), Cyclopropyl protons (multiplets, ~0.7-1.8 ppm), Carboxylic acid OH (broad singlet, ~12.0 ppm). | Consistent with predicted shifts and splitting patterns. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Carbonyl carbons (amide and carboxylic acid, ~170-175 ppm), Aromatic carbons (~118-140 ppm), CH₂ (~40 ppm), Cyclopropyl carbons (~5-15 ppm). | All expected carbon signals observed. |
| FT-IR (KBr, cm⁻¹) | N-H stretch (~3300), Broad O-H stretch (~2500-3300), Amide I C=O stretch (~1650), Carboxylic acid C=O stretch (~1700), C-N stretch (~1250). | Characteristic peaks observed in the expected regions. |
| Mass Spectrometry (ESI-) | [M-H]⁻ at m/z 218.08 | m/z 218.1 |
Analytical Protocols:
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Detection: UV at 254 nm.
-
Expected Result: A single major peak corresponding to the product, with purity >98%.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is suitable for dissolving the compound and observing the exchangeable amide and carboxylic acid protons.
-
Analysis: The ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the molecule. The integration of the proton signals should correspond to the number of protons in the structure.
Infrared (IR) Spectroscopy:
-
Method: KBr pellet or Attenuated Total Reflectance (ATR).
-
Analysis: The IR spectrum should show the characteristic absorption bands for the amide and carboxylic acid functional groups, and the disappearance of the primary amine bands from the starting material.
Mass Spectrometry (MS):
-
Method: Electrospray Ionization (ESI) in negative mode is ideal for observing the deprotonated molecule.
-
Analysis: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.
Visualizing the Reaction Mechanism
Caption: A simplified mechanism of amide formation.
Conclusion
The reproducible synthesis of this compound is achievable through a well-defined and rigorously controlled process. The acylation of 4-aminophenylacetic acid with cyclopropanecarbonyl chloride offers a reliable primary route. However, a thorough understanding of alternative methods and a commitment to comprehensive analytical validation are crucial for ensuring the consistency and quality of the final product. This guide provides the foundational knowledge and practical insights for researchers to confidently approach the synthesis of this and other related molecules, fostering a culture of reproducibility in scientific research.
References
-
Amide Bond Formation and Peptide Coupling
- Title: Amide bond formation: beyond the myth of coupling reagents
- Source: Organic & Biomolecular Chemistry
-
URL: [Link]
- General Amide Synthesis: Title: Amide Synthesis Source: Fisher Scientific
- Synthesis of Phenylacetic Acid Derivatives: Title: Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers Source: Benchchem
-
Derivatives of 4-Aminophenylacetic Acid
- Title: Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity
- Source: Acta Pharmaceutica
-
URL: [Link]
-
Catalytic Amidation
- Title: Direct amidation of non-activated phenylacetic acid and benzylamine derivatives c
- Source: Royal Society Open Science
-
URL: [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid
Author's Note: As a Senior Application Scientist, my primary commitment is to your safety and the integrity of your research. The compound {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid is not widely documented in public safety literature. Therefore, this guide is built upon a foundation of chemical analogy, drawing from the known hazard profiles of its constituent chemical groups: the phenylacetic acid core, the amide linkage, and the cyclopropyl moiety. This approach, rooted in established chemical principles, provides a robust framework for safe handling. We will treat this compound as a potential Active Pharmaceutical Ingredient (API), where minimizing exposure is the paramount principle.[1][2][3]
Hazard Assessment by Chemical Analogy
To establish a reliable safety protocol, we must first understand the potential risks. The hazards of this compound can be inferred from structurally similar, well-characterized molecules.
-
Phenylacetic Acid Core: The parent structure, Phenylacetic Acid, is known to cause serious eye irritation.[4] While it is not a significant skin irritant, any acidic powder can pose a hazard upon contact or inhalation.[4][5][6]
-
Aromatic Amine/Amide Functionality: The closely related analog, 4-Aminophenylacetic acid, is classified as a skin, eye, and respiratory irritant.[7][8] This suggests our target compound likely shares these irritant properties.
-
Cyclopropylamide Group: Data on simple cyclopropanecarboxamides do not indicate significant hazards.[9][10][11] However, as part of a larger, biologically active molecule, its contribution to the overall toxicological profile is unknown.
Based on this analysis, we will operate under the assumption that this compound is, at a minimum, a skin, eye, and respiratory irritant. As its long-term toxicological properties are uncharacterized, it must be handled with containment strategies appropriate for potent compounds.[1][12]
| Analogous Compound | CAS Number | Known Hazards | Relevance to Target Compound |
| Phenylacetic Acid | 103-82-2 | Causes serious eye irritation.[4] | Forms the structural backbone. |
| 4-Aminophenylacetic acid | 1197-55-3 | Causes skin, eye, and respiratory irritation.[7][8] | High structural similarity; provides the most direct hazard comparison. |
| Cyclopropanecarboxamide | 6228-73-5 | Not classified as a hazardous substance.[10][11] | Represents the acyl group; suggests this moiety has low intrinsic hazard. |
Core Directive: The Hierarchy of Controls
Before selecting Personal Protective Equipment (PPE), we must apply the Hierarchy of Controls. This foundational principle of laboratory safety prioritizes the most effective measures for risk reduction.
-
Elimination/Substitution: Not applicable, as you need to work with this specific compound.
-
Engineering Controls: This is our most critical layer of defense. All handling of the solid compound or concentrated solutions must be performed within a certified chemical fume hood or a powder containment hood.[13] This prevents inhalation of airborne particles.
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on the specific hazards and handling techniques.
-
Personal Protective Equipment (PPE): PPE is the final barrier between you and the chemical. It is essential but should never be the sole line of defense.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all operations involving this compound.
Primary Laboratory PPE
This is the minimum requirement for any work in the laboratory where this chemical is present.[14]
-
Body Protection: A flame-resistant laboratory coat, fully buttoned.[15]
-
Eye Protection: Chemical splash goggles conforming to ANSI Z87.1 or EN166 standards.[16] Safety glasses are insufficient as they do not provide a seal against airborne powder.
-
Footwear: Closed-toe shoes covering the entire foot.
Task-Specific PPE: A Step-by-Step Selection Guide
The specific gloves and respiratory protection required depend on the task. Follow this workflow to ensure appropriate selection.
-
Hand Protection: Nitrile gloves are the standard for incidental contact with a wide range of laboratory chemicals.[17][18] For handling the solid powder, where the risk of exposure is higher, double-gloving is mandated. This provides an additional barrier and allows for the safe removal of a contaminated outer glove without exposing the skin. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[11][19]
-
Respiratory Protection: Due to the irritant nature of the analogous 4-Aminophenylacetic acid, inhalation of dust must be prevented.[8] All weighing and handling of the solid compound must occur in a chemical fume hood. If, under rare and controlled circumstances, this is not possible, a NIOSH-approved N95 (or higher, like P100) particulate respirator is required.[19][20]
Operational Plan: From Bench to Disposal
Adherence to a strict, procedural workflow is paramount for safety and experimental reproducibility.
Safe Handling Workflow
This protocol outlines the essential steps for safely handling the solid compound.
Causality Behind Key Steps:
-
Working in a Fume Hood: This engineering control is the primary method to prevent respiratory exposure by capturing dust at the source.[13]
-
Anti-Static Weighing: Fine chemical powders can be electrostatically charged, causing them to jump and become airborne. Anti-static equipment minimizes this risk.
-
Closing the Primary Container: This administrative control minimizes the time the bulk chemical is exposed to the atmosphere, reducing the chance of generating dust or contamination.[9]
Spill Management
In the event of a spill, do not panic.
-
Alert Personnel: Inform others in the lab immediately.
-
Evacuate: If the spill is large (>5g) or outside a fume hood, evacuate the immediate area.
-
Don PPE: Before cleanup, don appropriate PPE, including double gloves, goggles, and if outside a hood, an N95 respirator.
-
Containment: Gently cover the solid spill with a paper towel to prevent dust from becoming airborne. For liquid spills, surround the area with an absorbent material.
-
Cleanup: Carefully scoop the solid material into a designated waste container. For liquids, use a chemical spill kit absorbent.
-
Decontaminate: Wipe the area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous chemical waste.[21]
Disposal Plan: A Self-Validating System
Proper waste segregation is not just a regulatory requirement; it is a critical safety measure to prevent unintended chemical reactions in the waste stream.[22]
Key Disposal Protocols:
-
Solid Waste: All solid waste, including excess compound and contaminated consumables (e.g., weigh paper, paper towels), must be collected in a clearly labeled hazardous waste container.[23]
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated "Non-Halogenated Organic Waste" container. Since the compound is a weak acid, it should not be mixed with strong bases or oxidizing agents in the waste container.[24]
-
Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Only then can the defaced, empty container be disposed of in the regular trash.[25]
-
Contact EHS: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[6][23] Never pour chemical waste down the drain.[25][26]
References
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A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. [Link]
-
Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI). [Link]
-
Protective Equipment. Princeton University Environmental Health and Safety. [Link]
-
4-Aminophenylacetic acid. PubChem, National Institutes of Health. [Link]
-
Safe handling of highly potent active pharmaceutical ingredients. Recipharm. [Link]
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, Biomedical Engineering. [Link]
-
MSDS of aMino-cyclopropyl-acetic acid. [Link]
-
What PPE Should You Wear When Handling Acid 2024? LeelineWork. [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of California, Santa Cruz, Environmental Health and Safety. [Link]
-
MSDS of Cyclopropanecarboxamide. Capot Chemical. [Link]
-
API Handling Hazards. 3M. [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
-
Managing Active Pharmaceutical Ingredients in your workplace. IOM World. [Link]
-
Metabolism of p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650). Drug Metabolism and Disposition. [Link]
-
Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S. Food & Drug Administration (FDA). [Link]
-
Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]
-
Personal Protective Equipment (PPE) Standard For KAUST Laboratories. King Abdullah University of Science and Technology. [https://hse.kaust.edu.sa/documents/Personal Protective Equipment Standard for KAUST Laboratories.pdf]([Link] Protective Equipment Standard for KAUST Laboratories.pdf)
-
Safety data sheet - Phenylacetic acid. CPAChem. [Link]
- Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
-
Separation of Carboxylic Acids from Waste Water via Reactive Extraction. ResearchGate. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



